Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Descripción
Propiedades
IUPAC Name |
tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMEIQMZYMIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250998-24-3 | |
| Record name | tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a distinct and strategic shift away from planar, two-dimensional molecules towards more complex, three-dimensional structures. This evolution is driven by the pursuit of drug candidates with enhanced target selectivity, improved physicochemical properties, and novel intellectual property positions.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional orientation allows for precise projection of functional groups into the binding pockets of biological targets, potentially leading to increased potency and reduced off-target effects.[2]
The 5-oxa-2-azaspiro[3.4]octane framework, in particular, has emerged as a valuable scaffold. It combines the conformational rigidity of the spirocycle with the favorable properties of an oxetane ring, which can serve as a metabolically stable surrogate for motifs like gem-dimethyl or carbonyl groups.[3] Furthermore, derivatives of this scaffold have been identified as potent agonists for targets such as the muscarinic M4 receptor, indicating their potential in the development of therapeutics for cognitive and psychotic disorders.[4] This guide provides a detailed, technically-grounded protocol for the synthesis of a key building block, tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, designed for researchers and professionals in the field of drug development.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule is best approached through a multi-step sequence starting from a readily available cyclic ketone. Our strategy hinges on the construction of a key bromo-intermediate, which can then be converted to the desired primary amine. This approach offers a logical and scalable pathway to the final compound.
The overall synthetic workflow can be visualized as follows:
Sources
Chiral Synthesis of tert-Butyl 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Strategic Approach
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The 5-oxa-2-azaspiro[3.4]octane scaffold has emerged as a highly valuable motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling strategy to escape the "flatland" of traditional aromatic structures, often leading to improved physicochemical properties, metabolic stability, and target engagement.[1] This guide provides a comprehensive, in-depth technical overview of a robust and scalable chiral synthesis for tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a key building block for drug discovery programs. We will dissect a field-proven synthetic strategy, moving from an achiral precursor to the final, enantiopure amine, with a focus on the causal logic behind experimental choices and process control.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the quest for novel therapeutics, scaffold design is paramount. Spirocyclic systems, which feature two rings connected by a single quaternary carbon, are particularly advantageous. They serve as innovative bioisosteres for more common heterocyles like piperazine or morpholine, exploring new chemical space with distinct structural vectors.[2] The 5-oxa-2-azaspiro[3.4]octane core, containing both an azetidine and a tetrahydrofuran ring, introduces a compact, sp³-rich architecture that can significantly enhance ligand efficiency and optimize pharmacokinetic profiles. The primary amine handle on the tetrahydrofuran ring provides a versatile attachment point for further derivatization, making the title compound a critical intermediate for constructing diverse compound libraries. This guide details a practical and reproducible pathway to access this valuable building block in its enantiomerically pure form.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target compound ( 1 ) reveals a convergent and industrially viable strategy. The core of this approach is the construction of the spirocyclic skeleton from a readily available azetidine precursor, followed by the introduction of chirality via classical resolution, and final functional group manipulation.
Caption: Retrosynthetic pathway for the target spirocyclic amine.
Synthesis of the Core Racemic Intermediate
The foundational route to the spirocyclic core begins with the commercially available N-Boc-3-azetidinone and proceeds through a reliable three-step sequence. This pathway has been robustly documented and provides the key racemic intermediate in good overall yield.[3][4]
Step 1: Barbier-Type Allylation
The synthesis initiates with the formation of the quaternary carbinol center. A Barbier-type reaction, where the organometallic reagent is generated in situ, is a practical choice for large-scale synthesis, avoiding the need to pre-form and titrate a Grignard reagent.
-
Protocol:
-
To a stirred suspension of zinc powder (1.5 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and saturated aqueous ammonium chloride (NH₄Cl) is added a solution of 1-Boc-3-azetidinone (1.0 eq.) and allyl bromide (1.2 eq.) in THF at 10-20°C.
-
The reaction is stirred vigorously at room temperature for 4-6 hours, monitoring for the consumption of the ketone by TLC or LC-MS.
-
Upon completion, the reaction is quenched with 1M HCl, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield crude tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate ( 6 ), which is often used in the next step without further purification.
-
Step 2: Dihalogenation of the Allyl Group
The terminal alkene is functionalized via bromination to install the necessary electrophile and nucleophile precursors for the subsequent cyclization.
-
Protocol:
-
The crude alcohol ( 6 ) is dissolved in dichloromethane (DCM).
-
The solution is cooled to -20°C. A solution of bromine (1.1 eq.) in DCM is added dropwise, maintaining the internal temperature below -10°C.
-
The reaction is stirred for 2 hours at this temperature.
-
The reaction is quenched with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and allowed to warm to room temperature.
-
The organic layer is separated, washed with brine, dried (Na₂SO₄), and concentrated to give crude tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate ( 5 ).
-
Step 3: Intramolecular Williamson Ether Synthesis
This key step forms the spirocyclic tetrahydrofuran ring. The tertiary alcohol, deprotonated by a suitable base, acts as an intramolecular nucleophile, displacing the primary bromide to forge the C-O bond.
-
Protocol:
-
The crude dibromo alcohol ( 5 ) is dissolved in acetonitrile.
-
Potassium carbonate (K₂CO₃, 3.0 eq.) is added, and the suspension is heated to reflux (approx. 82°C) overnight.[3][4]
-
After cooling, the solids are filtered off, and the filtrate is concentrated.
-
The residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford racemic tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ( 4 ).
-
Caption: Workflow for the synthesis of the core racemic intermediate.
The Crucial Step: Achieving Chirality via Resolution
While catalytic asymmetric methods are elegant, classical resolution of a key intermediate is often the most pragmatic, scalable, and cost-effective strategy for producing enantiopure materials in a drug development setting.[5] The racemic bromo-spirocycle ( 4 ) or its precursor alcohol ( 6 ) are excellent candidates for resolution. A typical approach involves derivatization with a chiral resolving agent to form a pair of diastereomers, which can then be separated by standard chromatography or crystallization.
Strategy: Diastereomeric Ester Formation and Separation
-
Derivatization: The racemic alcohol ( 6 ) is reacted with an enantiopure chiral acid, such as (R)-(-)-O-acetylmandelic acid or a tartaric acid derivative, in the presence of a coupling agent (e.g., DCC/DMAP) to form a mixture of two diastereomeric esters.
-
Separation: These diastereomers now have different physical properties and can be separated using standard silica gel chromatography. The separation is monitored by chiral HPLC to ensure baseline resolution of the two diastereomers.
-
Hydrolysis: The separated diastereomeric esters are individually hydrolyzed under basic conditions (e.g., LiOH in THF/water) to cleave the chiral auxiliary, yielding the enantiopure (R)- and (S)-alcohols. The valuable chiral resolving agent can often be recovered from the aqueous layer.
The resulting enantiopure alcohol is then carried through the bromination and cyclization steps as described previously to yield the enantiopure bromo-spirocycle ( 3 ).
Completion of the Synthesis: Stereospecific Amination
The final stage of the synthesis involves the conversion of the enantiopure bromo-spirocycle ( 3 ) into the target primary amine ( 1 ). This is reliably achieved via a two-step azidation-reduction sequence, which is known to proceed with high fidelity and avoids racemization.
Step 4: Nucleophilic Substitution with Azide
The bromide is displaced by an azide nucleophile in a classic Sɴ2 reaction. This step proceeds with inversion of configuration at the stereocenter.
-
Protocol:
-
To a solution of enantiopure bromo-spirocycle ( 3 ) in dimethylformamide (DMF) is added sodium azide (NaN₃, 1.5-2.0 eq.).
-
The mixture is heated to 60-70°C and stirred for 12-18 hours.
-
After cooling, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed extensively with brine to remove DMF, dried (Na₂SO₄), and concentrated to give the crude azido-intermediate ( 2 ), which is typically of sufficient purity for the next step.
-
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate explosive hydrazoic acid.
-
Step 5: Reduction of the Azide
Catalytic hydrogenation is the cleanest and most efficient method for reducing the azide to the primary amine without affecting the Boc protecting group or the spirocyclic core.
-
Protocol:
-
The crude azide ( 2 ) is dissolved in methanol or ethyl acetate.
-
Palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution.
-
The reaction vessel is purged with nitrogen and then placed under an atmosphere of hydrogen (typically 1-3 atm, using a balloon or a Parr shaker).
-
The reaction is stirred vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (4-12 hours).
-
The mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst, and the filtrate is concentrated.
-
The residue is purified by column chromatography or crystallization to yield the final product, this compound ( 1 ), as a single enantiomer.
-
Data Summary and Characterization
The following table summarizes the key transformations and expected outcomes for this synthetic sequence.
| Step | Transformation | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Allylation | N-Boc-3-Azetidinone | Zn, Allyl Bromide | Racemic Alcohol ( 6 ) | 85-95% |
| 2 | Bromination | Racemic Alcohol ( 6 ) | Br₂, DCM | Dibromo Alcohol ( 5 ) | >90% (crude) |
| 3 | Cyclization | Dibromo Alcohol ( 5 ) | K₂CO₃ | Racemic Bromide ( 4 ) | 60-70% (over 2 steps) |
| 4 | Resolution & Hydrolysis | Racemic Alcohol ( 6 ) | Chiral Acid, Base | Enantiopure Alcohol | 35-45% (per enantiomer) |
| 5 | Azidation | Enantiopure Bromide ( 3 ) | NaN₃, DMF | Azide Intermediate ( 2 ) | 80-90% |
| 6 | Reduction | Azide Intermediate ( 2 ) | H₂, 10% Pd/C | Target Amine ( 1 ) | 85-95% |
Final product characterization should include ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC analysis to confirm structure, purity, and enantiomeric excess (>99% e.e.).
References
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. PubMed. Available at: [Link]
-
Synthesis of new chiral cis-3-hydroxyazetidines and their application in diethylzinc addition to aldehydes. PubMed. Available at: [Link]
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
-
The Perfect Tert-butyl (r)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Hydrochloride Best Choice. Studio Argento. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (PDF) Synthesis of Chiral 3-Substituted [research.amanote.com]
- 3. tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxyla… [cymitquimica.com]
- 4. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
Spectroscopic Characterization of tert-Butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a key building block in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of complex spirocyclic systems. We will delve into the causality behind experimental choices and provide self-validating protocols for acquiring such data.
Introduction
This compound (Molecular Formula: C₁₁H₂₀N₂O₃, Molecular Weight: 228.29 g/mol ) is a saturated heterocyclic compound featuring a unique spirocyclic scaffold containing an azetidine ring and a tetrahydrofuran ring. The presence of a Boc-protected amine on the azetidine ring and a primary amino group on the tetrahydrofuran moiety makes it a valuable and versatile intermediate in the synthesis of novel therapeutic agents. Accurate structural confirmation through spectroscopic methods is paramount for its application in drug discovery. This guide will provide a detailed theoretical framework for its characterization by ¹H NMR, ¹³C NMR, IR, and MS.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The spirocyclic nature of the core, the conformational constraints of the four and five-membered rings, and the electronic effects of the substituents all contribute to its unique spectral fingerprint.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
A robust protocol for acquiring high-quality NMR data is essential for accurate structural assignment.
Workflow for NMR Data Acquisition
Figure 2. A generalized workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to exhibit distinct signals for the protons on the azetidine and tetrahydrofuran rings, as well as the Boc protecting group. The chemical shifts are influenced by the electronegativity of adjacent nitrogen and oxygen atoms, and the rigid spirocyclic structure.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| C(CH ₃)₃ (Boc) | ~1.45 | Singlet | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[1] |
| NH ₂ | ~1.5-2.5 | Broad Singlet | 2H | Chemical shift can vary depending on solvent and concentration; broad due to quadrupole broadening and potential exchange.[2] |
| Azetidine CH ₂ | ~3.6-4.2 | Multiplets | 4H | Protons on the azetidine ring adjacent to the nitrogen are deshielded. The geminal and vicinal couplings in the constrained ring will lead to complex multiplets.[3] |
| Tetrahydrofuran CH -NH₂ | ~3.0-3.5 | Multiplet | 1H | The proton on the carbon bearing the amino group will be shifted downfield. |
| Tetrahydrofuran CH ₂-O | ~3.7-4.0 | Multiplets | 2H | Protons adjacent to the ring oxygen are deshielded. |
| Tetrahydrofuran CH ₂ | ~1.8-2.2 | Multiplets | 2H | Protons on the remaining carbon of the tetrahydrofuran ring. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C (CH₃)₃ (Boc) | ~28.5 | Characteristic signal for the methyl carbons of the tert-butyl group.[1] |
| C (CH₃)₃ (Boc) | ~80.0 | Quaternary carbon of the tert-butyl group, often a weaker signal.[1] |
| C =O (Boc) | ~155.0 | Carbonyl carbon of the carbamate.[1] |
| Spirocarbon | ~70-80 | The spirocyclic carbon will be a quaternary carbon and its chemical shift is influenced by the two attached rings. |
| Azetidine C H₂ | ~50-60 | Carbons of the azetidine ring adjacent to the nitrogen. |
| Tetrahydrofuran C H-NH₂ | ~50-60 | Carbon atom bonded to the primary amino group. |
| Tetrahydrofuran C H₂-O | ~65-75 | Carbon atoms adjacent to the ring oxygen. |
| Tetrahydrofuran C H₂ | ~30-40 | The remaining carbon of the tetrahydrofuran ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
Workflow for ATR-IR Data Acquisition
Figure 3. A streamlined workflow for acquiring Attenuated Total Reflectance (ATR) IR data.
Predicted IR Spectral Data
The IR spectrum will be dominated by absorptions from the N-H and C=O bonds of the carbamate and the primary amine.
| Wavenumber (cm⁻¹) | Vibration | Description |
| ~3400-3300 | N-H stretch | Two bands are expected for the primary amine (asymmetric and symmetric stretching).[2] |
| ~2975-2850 | C-H stretch | Aliphatic C-H stretching from the rings and the Boc group. |
| ~1680-1720 | C=O stretch | Strong, sharp absorption from the carbamate carbonyl of the Boc group.[1] |
| ~1650-1580 | N-H bend | Bending vibration of the primary amine.[2] |
| ~1250-1020 | C-N stretch | Aliphatic amine C-N stretching.[2] |
| ~1160 | C-O stretch | Characteristic stretching of the ether linkage in the tetrahydrofuran ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
Workflow for ESI-MS Data Acquisition
Figure 4. General workflow for Electrospray Ionization (ESI) Mass Spectrometry.
Predicted Mass Spectrum
Using a soft ionization technique like ESI, the protonated molecular ion [M+H]⁺ is expected at m/z 229.3. Key fragmentation pathways would involve the loss of the Boc group or parts of it.
| m/z | Proposed Fragment | Description |
| 229.3 | [M+H]⁺ | Protonated molecular ion. |
| 173.2 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group.[1] |
| 129.1 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da).[1] |
| 57.1 | [C₄H₉]⁺ | tert-Butyl cation, a hallmark of Boc-protected compounds.[1] |
Key Fragmentation Pathway: Loss of the Boc Group
Figure 5. Predicted primary fragmentation pathways for the title compound in ESI-MS.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and MS, we have established a clear set of expected spectral data that can be used to confirm the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting. This in-depth guide serves as a valuable resource for scientists working with novel spirocyclic scaffolds, enabling more efficient and accurate structural characterization.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]
Sources
Physical and chemical properties of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This spirocyclic compound, containing a unique three-dimensional architecture, is a valuable building block in modern medicinal chemistry, offering a scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Structural Elucidation
This compound is a bifunctional organic molecule featuring a spirocyclic core. This structure is characterized by an azetidine ring and a tetrahydrofuran ring sharing a single quaternary carbon atom. The molecule is further functionalized with a primary amine at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen.
The presence of the primary amine and the Boc-protected amine provides orthogonal handles for chemical modification, making this compound a versatile intermediate in the synthesis of more complex molecules. The spirocyclic nature of the core structure imparts a rigid, three-dimensional conformation, which is a desirable feature in drug design for achieving high target specificity.
It is important to note that the nomenclature for this class of compounds can vary in the literature, with isomers such as tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate also being reported.[1] This guide will focus on the 7-amino isomer.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its close analogs is presented in Table 1. Direct experimental data for the title compound is limited; therefore, data for analogous structures are included for comparative purposes.
| Property | Value | Source/Analog |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 344.1 ± 42.0 °C (Predicted) | 7-oxo analog[2] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | 7-oxo analog[2] |
| Purity | Typically >95% | Commercial Suppliers[1] |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the nucleophilicity of the primary amine and the lability of the Boc-protecting group under acidic conditions.
Reactions at the Primary Amine
The primary amine at the C-7 position is a key functional handle for derivatization. It can undergo a variety of standard amine reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These reactions allow for the introduction of a wide range of substituents, enabling the exploration of the chemical space around the spirocyclic core for structure-activity relationship (SAR) studies.
Deprotection of the Azetidine Nitrogen
The Boc group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). Deprotection of the azetidine nitrogen reveals a secondary amine, which can be further functionalized. This orthogonality of the two amine groups is a key feature of the molecule's utility in multi-step synthesis.
Synthetic Applications
This class of spirocyclic compounds serves as a crucial intermediate in the synthesis of pharmaceutical compounds.[3] For example, a related bromo-substituted analog, tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is highlighted as a useful intermediate for the synthesis of various drugs, underscoring the importance of this scaffold in medicinal chemistry.[4]
A potential synthetic route to the title compound can be inferred from a patented method for its 7-bromo analog.[4] This would likely involve the synthesis of a 7-hydroxy intermediate, followed by conversion to an azide, and subsequent reduction to the desired 7-amino product.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocols
Characterization Workflow
A standard workflow for the characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Caption: Standard experimental workflow for compound characterization.
Recommended Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. Expected signals would include those for the tert-butyl group, the methylene protons of the azetidine and tetrahydrofuran rings, and the methine proton at the 7-position.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and definitively assign proton and carbon signals.
-
Solvent: CDCl₃ or DMSO-d₆.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is recommended to obtain the protonated molecule [M+H]⁺.
-
Expected m/z: 229.15 (for C₁₁H₂₁N₂O₃⁺).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Detector: UV detector (due to the lack of a strong chromophore, a low wavelength like 210 nm may be necessary) or an Evaporative Light Scattering Detector (ELSD).
-
Purpose: To determine the purity of the compound.
-
Safety and Handling
-
General Handling: Use personal protective equipment, including safety glasses, gloves, and a lab coat.[5]
-
Inhalation: May cause respiratory irritation.[6] If inhaled, move the person into fresh air.[5]
-
Skin Contact: May cause skin irritation.[6] In case of contact, wash off with soap and plenty of water.[5]
-
Eye Contact: May cause serious eye irritation.[6] In case of contact, rinse thoroughly with plenty of water for at least 15 minutes.[5]
-
Ingestion: If swallowed, rinse the mouth with water.[5]
-
Disposal: Dispose of the compound and any contaminated packaging as chemical waste in accordance with local regulations.[5]
It is crucial to consult the specific MSDS provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its unique three-dimensional structure and orthogonal functional groups provide a robust platform for the synthesis of novel chemical entities. This guide has summarized the key physical and chemical properties, outlined its synthetic utility and proposed characterization methods, and provided essential safety information. As with any chemical, it is imperative to handle this compound with care and follow established laboratory safety protocols.
References
-
MSDS of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. [Link]
-
tert-Butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride - Chemsrc. [Link]
-
Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate - PubChem. [Link]
-
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate - MySkinRecipes. [Link]
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.
Sources
- 1. tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxyla… [cymitquimica.com]
- 2. tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS#: 1408075-90-0 [m.chemicalbook.com]
- 3. tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate [myskinrecipes.com]
- 4. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate | C12H19NO3 | CID 90046547 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Novel Scaffold for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of tert-butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a key building block in modern medicinal chemistry. With its unique three-dimensional structure, this spirocyclic amine serves as a versatile scaffold, particularly in the development of therapeutics targeting the central nervous system. This document details its chemical properties, outlines a robust synthetic pathway, and explores its application as a bioisosteric replacement for traditional ring systems, with a focus on its role in the discovery of novel muscarinic M4 receptor agonists.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1][2] Spirocycles, which feature two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined conformations allow for precise projection of functional groups into three-dimensional space, facilitating optimal interactions with complex biological targets.[3][4]
The 5-oxa-2-azaspiro[3.4]octane core, in particular, has garnered significant attention. This framework introduces desirable physicochemical properties, such as improved solubility and metabolic stability, while serving as a bioisostere for more traditional, planar aromatic and saturated heterocyclic systems.[5][6][7] The subject of this guide, tert-butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is a functionally rich derivative of this scaffold, poised for a wide range of synthetic elaborations.
Physicochemical and Structural Properties
The defining feature of this molecule is its spirocyclic core, which imparts a rigid, non-planar geometry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled, sequential chemical transformations, while the primary amine on the tetrahydrofuran ring provides a key vector for diversification.
Key Properties Summary
| Property | Value | CAS Number |
| IUPAC Name | tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 1453316-10-3 |
| Molecular Formula | C₁₁H₂₀N₂O₃ | |
| Molecular Weight | 228.29 g/mol | |
| Stereochemistry | (S)-enantiomer | |
| Appearance | Typically an off-white to yellow solid | |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |
The hydrochloride salt of this compound is also commercially available (CAS Number: 2640149-78-4) and may offer advantages in terms of handling and stability.[8]
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A likely precursor for this synthesis is tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. The transformation to the desired 7-amino product can be achieved via a standard reductive amination protocol.
Figure 1: Proposed synthesis of the title compound via reductive amination.
Experimental Protocol: Reductive Amination (Proposed)
-
Imine Formation: To a solution of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv.) in methanol, add ammonium acetate (10 equiv.). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Quench the reaction by the careful addition of water. Concentrate the mixture in vacuo to remove the methanol. Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to yield the desired tert-butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
Self-Validation Note: The progress of this reaction should be monitored closely. The formation of the imine is crucial for a successful reduction. The use of sodium cyanoborohydride is advantageous as it is a mild reducing agent that selectively reduces the imine in the presence of the ketone.
Spectroscopic Characterization
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential for the unambiguous identification and purity assessment of the compound. While not publicly available in peer-reviewed journals, this data is typically provided by commercial suppliers upon purchase.[7]
Expected ¹H NMR Spectral Features:
-
A singlet integrating to 9 protons around 1.4-1.5 ppm, corresponding to the tert-butyl group.
-
A series of multiplets in the aliphatic region (2.0-4.5 ppm) corresponding to the protons of the spirocyclic core.
-
A broad singlet corresponding to the amine (NH₂) protons.
Expected ¹³C NMR Spectral Features:
-
Resonances for the quaternary carbon of the tert-butyl group and the spirocyclic carbon.
-
Signals corresponding to the carbons of the azetidine and tetrahydrofuran rings.
-
The carbonyl carbon of the Boc group will appear downfield.
Applications in Drug Discovery: Targeting Muscarinic M4 Receptors
The primary utility of tert-butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate lies in its application as a versatile building block for more complex molecules. Its structural rigidity and the presence of a primary amine make it an ideal scaffold for library synthesis and lead optimization.
A significant application of this and related scaffolds is in the development of selective agonists for the muscarinic M4 receptor, a key target for the treatment of neuropsychiatric disorders such as schizophrenia and psychosis.[1][2][3][4][9]
Workflow: From Spirocyclic Amine to M4 Agonist
The primary amine of the title compound serves as a handle for the introduction of various substituents, allowing for the exploration of the structure-activity relationship (SAR) around the M4 receptor binding site. A common synthetic step is the formation of an amide bond with a suitably functionalized carboxylic acid or the formation of a new heterocyclic ring.
Figure 2: General workflow for the utilization of the title compound in M4 agonist discovery.
Patents disclose a range of 5-oxa-2-azaspiro[3.4]octane derivatives as potent M4 agonists.[1][3][9] In these molecules, the spirocyclic core acts as a central scaffold, with substituents at the 7-position playing a crucial role in modulating receptor affinity and functional activity. The inherent three-dimensionality of the spirocycle is believed to be key to achieving high selectivity for the M4 receptor over other muscarinic receptor subtypes, a critical factor in minimizing side effects.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 1453316-10-3 is not widely available. However, based on the functional groups present, standard laboratory precautions for handling fine chemicals should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container. The hydrochloride salt may offer enhanced stability for long-term storage.
For detailed and specific safety information, it is imperative to consult the SDS provided by the supplier upon acquisition of the compound.
Conclusion
tert-Butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a valuable and innovative building block for contemporary drug discovery. Its spirocyclic nature provides a rigid, three-dimensional framework that is increasingly sought after in medicinal chemistry for enhancing target engagement and improving ADME properties. The documented application of the parent scaffold in the development of selective M4 muscarinic receptor agonists highlights its potential in addressing challenging diseases of the central nervous system. As synthetic methodologies for spirocycles become more robust and accessible, the utilization of this and related building blocks is expected to grow, paving the way for the next generation of therapeutics.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
- 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS.
-
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
- CO2022004391A2 - 5-oxa-2–azaspiro[3.4]octane derivatives as m4 agonists.
Sources
- 1. AR120169A1 - 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS - Google Patents [patents.google.com]
- 2. CA2993484C - Muscarinic agonists - Google Patents [patents.google.com]
- 3. CO2022004391A2 - 5-oxa-2âazaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 4. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1453316-10-3|tert-Butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. amadischem.com [amadischem.com]
- 9. JOP20220084A1 - Derivatives of 5-oxa-2-azaspiro[3,4]octane as M4 agonists - Google Patents [patents.google.com]
The Strategic Deployment of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds. The strategic incorporation of three-dimensional (3D) molecular frameworks has emerged as a powerful approach to unlock new chemical space and address challenging biological targets. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to confer rigid, well-defined exit vectors for substituent placement.
This guide focuses on a particularly valuable building block: tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate . This compound combines the conformational rigidity of the azaspiro[3.4]octane core with the synthetic versatility of a protected amine and a Boc-protected azetidine. Its unique topology makes it an attractive scaffold for mimicking natural product motifs and for the development of novel pharmacophores. We will delve into its commercial availability, synthesis, and burgeoning applications, providing a comprehensive resource for its strategic deployment in drug discovery programs.
Physicochemical Properties and Characterization
This compound (CAS Number: 1161421-39-3) is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | CymitQuimica[1] |
| Molecular Weight | 228.29 g/mol | CymitQuimica[1] |
| CAS Number | 1161421-39-3 (racemate) | N/A |
| Stereoisomer CAS | 1453316-10-3 ((S)-enantiomer) | BLD Pharm[2] |
| Appearance | Solid | CymitQuimica[1] |
| Purity | Typically >95% | CymitQuimica[1] |
While detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry are typically provided by commercial suppliers upon request, they are not always publicly available. Researchers are advised to obtain a Certificate of Analysis (CoA) from their chosen supplier for full characterization details. A CoA for a related intermediate, tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, confirms the structural integrity via ¹H NMR and purity by NMR analysis, suggesting similar quality control for the amino derivative.
Commercial Availability
This compound and its stereoisomers are available from a range of commercial suppliers specializing in building blocks for research and development. The table below provides a non-exhaustive list of vendors. Pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | Notes |
| Amadis Chemical | tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride | Available as the hydrochloride salt of the (S)-enantiomer. |
| BLD Pharm | tert-Butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Offers the (S)-enantiomer.[2] |
| CymitQuimica | tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Lists the racemic compound.[1] |
It is noteworthy that related intermediates, such as the 7-bromo and 7-hydroxy analogues, are also commercially available from suppliers like AChemBlock and Echemi, providing alternative synthetic entry points.[3]
Synthesis and Manufacturing
The overall synthetic strategy can be visualized as a two-stage process: the construction of the spirocyclic core followed by the introduction of the amino functionality.
Synthetic pathway for the target compound.
Stage 1: Construction of the Bromo-Intermediate
A plausible synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is detailed in Chinese patent CN111533752A and involves a three-step sequence starting from the commercially available 1-Boc-3-oxo-azetidine.[4]
Step 1: Allylation of 1-Boc-3-oxo-azetidine The synthesis commences with the reaction of 1-Boc-3-oxo-azetidine with allyl bromide in the presence of zinc powder. This Barbier-type reaction introduces the allyl group onto the azetidine core, forming 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
Step 2: Bromination of the Alkene The subsequent step involves the bromination of the allyl group. Treatment of the homoallylic alcohol with liquid bromine in a solvent like dichloromethane at low temperatures (-30 to -10 °C) yields the dibrominated intermediate, tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.[4]
Step 3: Intramolecular Cyclization The final step in the formation of the spirocycle is an intramolecular Williamson ether synthesis. The dibrominated intermediate, upon treatment with a base such as potassium carbonate in a solvent like acetonitrile, undergoes cyclization to form tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.[4]
Stage 2: Conversion to the Amino Compound
The conversion of the 7-bromo intermediate to the desired 7-amino product can be achieved through several well-established methods for the synthesis of primary amines from alkyl halides. A highly reliable and clean method involves a two-step sequence of azide substitution followed by reduction.
Step 4: Nucleophilic Substitution with Azide The bromo-intermediate is reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This Sₙ2 reaction displaces the bromide with the azide group, yielding tert-butyl 7-azido-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This method is generally efficient for secondary alkyl halides and avoids the overalkylation issues often encountered with direct amination.
Step 5: Reduction of the Azide The resulting azide is then reduced to the primary amine. A common and effective method for this transformation is the Staudinger reduction.[5] This reaction involves treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed to the amine. Alternatively, catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or reduction with lithium aluminum hydride (LiAlH₄) can also be employed.
Alternative Amination Strategy: Gabriel Synthesis Another classic method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis.[6][7][8] This would involve reacting the bromo-intermediate with potassium phthalimide, followed by hydrolysis of the resulting N-alkylphthalimide with hydrazine or acid to release the primary amine.[6][8]
Gabriel synthesis pathway for the target compound.
Applications in Drug Discovery and Development
The rigid, three-dimensional nature of the 5-oxa-2-azaspiro[3.4]octane scaffold makes it a compelling building block for introducing structural complexity and optimizing pharmacokinetic properties in drug candidates.
Muscarinic M4 Receptor Agonists
A significant application of this scaffold is in the development of muscarinic M4 receptor agonists. Patent literature, such as WO/2021/070091, discloses derivatives of 5-oxa-2-azaspiro[3.4]octane as potent M4 receptor agonists.[7] These compounds are being investigated for the treatment of central nervous system disorders, including psychosis, cognitive dysfunction, and substance use disorders. The spirocyclic core likely plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the M4 receptor.
The general structure disclosed in these patents often involves the modification of the amino group of the title compound, highlighting its importance as a key intermediate for library synthesis.
Bioisosteric Replacement and Scaffold Hopping
The 5-oxa-2-azaspiro[3.4]octane core can be employed as a bioisosteric replacement for other, more common heterocyclic motifs, such as piperidine or morpholine. This "scaffold hopping" strategy can lead to significant improvements in drug-like properties, including:
-
Increased sp³ character: Moving away from flat aromatic rings can improve solubility and reduce metabolic liabilities.
-
Improved Physicochemical Properties: The introduction of the spirocyclic core can fine-tune lipophilicity (logP) and polar surface area (PSA).
-
Novel Intellectual Property: The use of less common scaffolds can provide a pathway to novel chemical entities with strong patent protection.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional architecture offers a compelling platform for the design of novel therapeutics with improved properties. The well-defined synthetic routes, commercial availability, and demonstrated application in areas such as the development of M4 receptor agonists underscore its potential. As the demand for structurally diverse and sp³-rich scaffolds continues to grow, we anticipate that this and related azaspirocyclic systems will play an increasingly important role in the development of the next generation of medicines.
References
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- Google Patents. WO/2021/070091 5-OXA-2-AZASPIRO[3.
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
MDPI. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. [Link]
Sources
- 1. tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxyla… [cymitquimica.com]
- 2. 1453316-10-3|tert-Butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 4. Amination [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Stability and Storage of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Guide to Ensuring Compound Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a novel spirocyclic building block with significant potential in medicinal chemistry and drug development. Its unique three-dimensional structure offers a valuable scaffold for exploring new chemical space. As with any high-value intermediate, ensuring its chemical integrity from receipt to reaction is paramount to achieving reproducible and reliable experimental outcomes. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offers detailed recommendations for its storage and handling, and presents a framework for conducting rigorous stability assessments.
Introduction: The Significance of a Novel Spirocyclic Scaffold
Spirocyclic systems have gained considerable attention in modern drug discovery. Their rigid, three-dimensional conformations can lead to improved binding affinity, selectivity, and pharmacokinetic properties compared to more traditional, planar molecules. This compound combines this desirable spirocyclic core with two key functional handles: a primary amine and a Boc-protected secondary amine integrated into an azetidine ring. This arrangement makes it a versatile intermediate for constructing complex molecular architectures.
However, the very features that make this molecule attractive—the strained azetidine ring, the ether linkage, and the acid-labile tert-butoxycarbonyl (Boc) protecting group—also represent potential sites of degradation. Understanding the interplay of these functional groups is the key to defining its stability profile.
Analysis of Chemical Structure and Inferred Stability
A thorough assessment of the molecule's stability begins with an analysis of its constituent parts.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its stability is well-characterized: it is generally robust under basic, nucleophilic, and oxidative conditions.[1][2][3] However, it is designed for facile cleavage under acidic conditions, which proceed via the formation of a stable tert-butyl carbocation.[4][5] Therefore, the primary chemical vulnerability of the entire molecule is the Boc group's susceptibility to acid-catalyzed hydrolysis. Even exposure to ambient acidic gases or residual acidic impurities in solvents could initiate degradation.
-
The 5-Oxa-2-azaspiro[3.4]octane Core: This core contains an ether linkage within a tetrahydrofuran (THF) ring fused to an azetidine ring.
-
Ether Linkage: Ethers are generally stable and unreactive functional groups. They are resistant to bases, nucleophiles, and mild oxidizing/reducing agents. However, they can be cleaved by strong acids, typically at elevated temperatures. Under the mild acidic conditions that would cleave the Boc group, the ether linkage is expected to remain intact.
-
Azetidine Ring: This four-membered heterocyclic ring possesses inherent ring strain. While more stable than an aziridine, it can be susceptible to ring-opening reactions under certain conditions, though typically this requires potent nucleophiles or specific catalytic activation, conditions not usually encountered during standard storage.
-
-
The Primary Amino Group: The free primary amine is a basic and nucleophilic center. It can react with atmospheric carbon dioxide to form a carbamate salt and is susceptible to oxidation, although the latter usually requires stronger oxidizing conditions than ambient air.
Based on this analysis, the most probable degradation pathway under improper storage or handling involves the loss of the Boc protecting group.
Recommended Storage and Handling Protocols
While specific stability data for this exact compound is not widely published, best practices can be established based on the stability of its core functional groups and vendor recommendations for structurally similar molecules.[6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Refrigeration slows down potential degradation pathways. While the compound may be stable at room temperature for short periods, long-term storage should be under refrigerated conditions to minimize any risk of thermal degradation or slow hydrolysis. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Minimizes contact with atmospheric moisture, which could facilitate hydrolysis, and carbon dioxide, which can react with the free amine. |
| Light | Protect from light | Store in an amber vial or in a dark location. While there are no specific chromophores that suggest extreme photosensitivity, this is a general best practice for complex organic molecules. |
| Container | Tightly sealed, dry glass vial | Prevents ingress of moisture and other atmospheric contaminants. Glass is preferred over plastic to avoid potential leaching of additives. |
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A material safety data sheet (MSDS) for a related compound suggests standard precautions for handling chemical dust.[8]
-
Handle the compound in a well-ventilated area or fume hood.
Potential Degradation Pathways and Mechanisms
The primary anticipated degradation route is acid-catalyzed deprotection.
Caption: Hypothesized acid-catalyzed degradation of the Boc group.
This process can be initiated by trace acids, leading to the formation of the free secondary amine and gaseous byproducts (isobutene and CO₂). This not only consumes the parent compound but can also alter the pH of the bulk material, potentially catalyzing further degradation.
Framework for Experimental Stability Assessment: A Self-Validating System
To definitively establish the stability profile and shelf-life of this compound, a forced degradation study is essential.[9][10][11] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and sensitive parameters.
Experimental Workflow for Forced Degradation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate [myskinrecipes.com]
- 7. tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS#: 1408075-90-0 [m.chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthetic Analysis of the 5-Oxa-2-azaspiro[3.4]octane Core: A Technical Guide for Drug Discovery Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The 5-oxa-2-azaspiro[3.4]octane core has emerged as a significant player in this arena. This spirocyclic system, featuring a fused azetidine and oxetane ring, represents a conformationally restricted, three-dimensional (3D) bioisostere of commonly used motifs like morpholine and piperazine.[1][2] Its rigid structure provides predictable vectors for substituent placement, which can enhance binding affinity and selectivity for biological targets.[3] Furthermore, the incorporation of this sp³-rich core often leads to improved properties such as aqueous solubility, metabolic stability, and reduced lipophilicity, addressing key challenges in drug development.[2][4]
This guide provides an in-depth exploration of the primary retrosynthetic strategies for constructing the 5-oxa-2-azaspiro[3.4]octane framework. We will dissect the logic behind key bond disconnections and detail the corresponding forward synthetic pathways, offering field-proven insights into the practical execution of these routes.
Core Retrosynthetic Strategies
The construction of a spirocyclic system containing two strained, four-membered rings presents unique synthetic challenges. A logical retrosynthetic analysis must consider robust and high-yielding reactions that can reliably form either the azetidine ring, the cyclopentane ring (in a precursor), or assemble the core via a cycloaddition. Three primary disconnection approaches are considered most viable.
Figure 1: Key retrosynthetic disconnections for the 5-oxa-2-azaspiro[3.4]octane core.
-
Pathway A: Intramolecular Cyclization. This classical approach involves disconnecting one of the C-N bonds of the azetidine ring.[5] This leads to an acyclic precursor containing a cyclopentane core functionalized with groups poised for cyclization, such as an amine and a leaving group. This is a reliable but often lengthy route.
-
Pathway B: [3+2] Cycloaddition. A more convergent and powerful strategy involves a [3+2] cycloaddition to form the five-membered ring of a precursor.[1] Disconnecting two C-C bonds and one C-N bond reveals a 1,3-dipole (an azomethine ylide) and a dipolarophile (an alkene, such as 3-methyleneoxetane).[6][7] This method rapidly builds complexity.
-
Pathway C: Aza Paternò-Büchi Reaction. Forging the azetidine ring via a photochemical [2+2] cycloaddition between an imine and an alkene is a modern and efficient strategy.[8][9] This disconnection reveals an alkene tethered to an imine, which can undergo intramolecular photocycloaddition to form the spirocyclic core directly.
Forward Synthesis: From Concept to Execution
Each retrosynthetic pathway dictates a unique forward synthesis. The choice of route often depends on the availability of starting materials, scalability, and the desired substitution pattern on the final molecule.
Pathway A: Synthesis via Intramolecular Cyclization
This pathway prioritizes the formation of the strained azetidine ring as the key step. The causality here is that building the cyclopentane framework first allows for the stereocontrolled installation of functionalities required for the subsequent intramolecular cyclization.
The synthesis commences with a suitable cyclopentane precursor, which is elaborated to install both the future oxetane and azetidine components. The formation of the azetidine ring is typically achieved by activating a primary alcohol as a leaving group (e.g., mesylate or tosylate) and subsequent displacement by a primary amine.
Figure 2: Workflow for the Intramolecular Cyclization Pathway.
Field Insights: The primary challenge in this route is the entropic barrier to forming the four-membered azetidine ring, which can lead to competing elimination or intermolecular side reactions.[5] Success hinges on high-dilution conditions and the use of a well-protected amine to prevent side reactions until the final cyclization step. Formation of the oxetane ring from a 1,3-diol precursor is also a critical, and often low-yielding, step.
Pathway B: Synthesis via [3+2] Cycloaddition
This is an elegant and highly efficient approach for constructing the core structure. The strategy relies on the generation of a non-stabilized azomethine ylide, which undergoes a cycloaddition with an oxetane-containing dipolarophile.[1][10]
The key starting materials are 3-methyleneoxetane and a suitable precursor for the azomethine ylide, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. The reaction is typically facilitated by a mild acid catalyst, like trifluoroacetic acid (TFA). This approach assembles the core framework rapidly and is amenable to creating libraries of analogs.[11]
Figure 3: Workflow for the [3+2] Cycloaddition Pathway.
Trustworthiness through a Self-Validating Protocol: The reliability of this method is demonstrated by its successful application in multigram-scale syntheses, providing a robust entry point to this and related azaspirocyclic systems.[1] The reaction proceeds through a well-defined mechanism, and the products are typically isolated in high purity after straightforward workup and purification.
Experimental Protocol: [3+2] Cycloaddition
The following protocol is adapted from established literature procedures for the synthesis of the closely related 2-oxa-6-azaspiro[3.4]octane and serves as a validated template.[1][11]
Synthesis of N-Benzyl-5-oxa-2-azaspiro[3.4]octane
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-methyleneoxetane (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel. To the stirring solution of 3-methyleneoxetane, add trifluoroacetic acid (TFA, 0.1 eq) dropwise.
-
Cycloaddition: Add the solution of the azomethine ylide precursor from the dropping funnel to the reaction mixture dropwise over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-benzyl protected spirocycle.
-
Deprotection: The N-benzyl group can be removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield the final 5-oxa-2-azaspiro[3.4]octane core.
Data Summary and Comparison
The selection of a synthetic route is a balance of efficiency, scalability, and versatility. The following table summarizes key comparative metrics for the discussed pathways.
| Parameter | Pathway A: Intramolecular Cyclization | Pathway B: [3+2] Cycloaddition |
| Overall Yield | Moderate to Low | Good to Excellent[1][11] |
| Number of Steps | Typically 5-8 steps | Typically 2-3 steps |
| Scalability | Challenging due to cyclization | Demonstrated on multigram scale[1] |
| Key Advantage | Access to diverse cyclopentane precursors | High convergence and efficiency |
| Key Challenge | Low efficiency of four-membered ring formation[5] | Availability of substituted methyleneoxetanes |
Conclusion and Future Outlook
The retrosynthetic analysis of the 5-oxa-2-azaspiro[3.4]octane core reveals multiple viable synthetic strategies. While classical intramolecular cyclizations offer a fundamental approach, modern methods such as the [3+2] cycloaddition of azomethine ylides provide a more efficient, convergent, and scalable route to this valuable scaffold.[1] This efficiency is paramount in a drug discovery setting, where rapid access to novel chemical matter is a key driver of success. As the demand for 3D-rich, functionally diverse small molecules continues to grow, robust and innovative synthetic methodologies like those described herein will be essential for exploring the full potential of scaffolds such as the 5-oxa-2-azaspiro[3.4]octane core.
References
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2013). Request PDF. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6). [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2015). Request PDF. [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. (2017). PMC. [Link]
-
Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. (2014). National Institutes of Health. [Link]
-
The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. (n.d.). ResearchGate. [Link]
-
Das, T., Jana, R., Dubey, S., Pal, A., Roy, S., Sasmal, S., & Tamrakar, A. (2023). Recent advances on (3+2) cycloaddition of Azomethine Ylide. New Journal of Chemistry. [Link]
-
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. (2023). PMC. [Link]
-
[3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. (2021). PMC. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane. (2019). The Royal Society of Chemistry. [Link]
-
New Method for the Synthesis of Spiro[3.3]heptanes and Spiro[3.4]octanes by Cycloalumination of Methylidenecyclobutanes with Et3Al in the Presence of a Cp2ZrCl2 Catalyst. (2013). ResearchGate. [Link]
-
Asymmetric Metal-Catalyzed [3+2] Cycloadditions of Azomethine Ylides. (n.d.). Researcher.Life. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (2019). Request PDF. [Link]
- 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (2021).
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2022). National Institutes of Health. [Link]
-
Systems With a Spirocyclic Heteroatom. (2018). Request PDF. [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). PubMed. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2020). Chemical Communications. [Link]
-
The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. (2000). PubMed. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
-
Retrosynthetic Analysis. (n.d.). Baran Lab. [Link]
-
An Overview of Retrosynthetic Analysis and Basic Guidelines. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
The Emergence of Oxa-Azaspirocycles: A Technical Guide to Synthesis and Application in Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
For decades, the landscape of medicinal chemistry was dominated by flat, aromatic structures. However, the early 21st century saw a paradigm shift, famously encapsulated by Lovering's concept of "escaping from flatland".[1] This spurred a move towards molecules with greater three-dimensionality, or a higher fraction of sp3-hybridized carbons (Fsp3).[2] Spirocyclic scaffolds, where two rings share a single atom, have become a cornerstone of this movement, offering rigid, three-dimensional frameworks that can improve potency, selectivity, and pharmacokinetic properties.[2] Among these, oxa-azaspirocyclic compounds, which incorporate both oxygen and nitrogen heteroatoms into the spirocyclic system, have emerged as a particularly promising class of molecules. Their unique structural and electronic properties have led to significant interest in their synthesis and application in drug development.[1][3][4]
This guide provides an in-depth technical overview of the discovery and first synthesis of novel oxa-azaspirocyclic compounds, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of modern synthetic strategies, explore the physicochemical advantages of these scaffolds, and highlight their therapeutic potential with recent case studies.
Novel Synthetic Strategies for Oxa-Azaspirocyclic Scaffolds
The construction of the sterically demanding spirocyclic core of oxa-azaspirocyclic compounds necessitates innovative synthetic methodologies. This section will detail several key approaches, explaining the rationale behind the experimental choices and providing exemplary protocols.
Tandem Aldol-Lactonization for 1-Oxo-2-oxa-5-azaspiro[3.4]octanes
The 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system is a key structural motif found in natural products like oxazolomycin. A significant breakthrough in accessing this scaffold was the development of a tandem aldol-lactonization reaction.[5] This approach allows for the efficient, stereocontrolled construction of the spirocyclic core.
Causality Behind the Experimental Choices: The choice of L-proline as a starting material enables the synthesis of an optically active product, which is crucial for studying biological activity. The tandem nature of the aldol-lactonization reaction, where two key bond-forming events occur in a single pot, enhances the overall efficiency of the synthesis by minimizing intermediate purification steps. Ruthenium tetroxide oxidation is a powerful method for the subsequent formation of the corresponding spiro β-lactone γ-lactams.[5]
Experimental Protocol: Synthesis of an Optically Active 1-Oxo-2-oxa-5-azaspiro[3.4]octane [5]
Step 1: Aldol Reaction
-
To a solution of a suitable aldehyde in an appropriate solvent (e.g., THF), add a proline-derived enamine at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 2: Lactonization
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude aldol product is then subjected to acidic or basic conditions to promote intramolecular lactonization, affording the desired 1-oxo-2-oxa-5-azaspiro[3.4]octane.
Step 3: Oxidation (Optional)
-
To a solution of the spirocycle in a mixture of solvents (e.g., acetonitrile, carbon tetrachloride, and water), add a catalytic amount of ruthenium(III) chloride and a stoichiometric amount of an oxidant (e.g., sodium periodate).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction to isolate the spiro β-lactone γ-lactam.
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Blueprint of a Novel Spirocyclic Scaffold: A Multi-Technique Analysis of tert-Butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
An In-depth Technical Guide for Drug Development Professionals
Abstract
Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a path to novel chemical space with enhanced three-dimensional character and metabolic stability. The 5-oxa-2-azaspiro[3.4]octane core, in particular, represents a conformationally constrained framework ideal for the precise spatial positioning of pharmacophoric elements. This guide provides a comprehensive conformational analysis of a key derivative, tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a versatile building block for pharmaceutical development. We integrate high-level computational chemistry with definitive experimental techniques to establish a robust model of its solution-state and solid-state structure. This multi-pronged approach, combining Density Functional Theory (DFT), Molecular Dynamics (MD), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography, serves as a validated workflow for characterizing complex drug-like molecules. The insights presented herein are critical for researchers aiming to leverage this scaffold's unique structural properties to design next-generation therapeutics with superior efficacy and selectivity.
Introduction: The Strategic Value of Conformationally Restricted Scaffolds
In medicinal chemistry, the pursuit of "non-flat" molecules has become a central theme, driven by the need to improve target selectivity and overcome the limitations of traditional, often aromatic, drug candidates.[1] Spirocyclic systems, which feature two rings joined at a single carbon atom, are exemplary in this regard. Their inherent rigidity reduces the entropic penalty upon binding to a biological target, a design strategy that can lead to significant gains in binding affinity.[2]
The target of this guide, This compound (Figure 1), is a scaffold of significant interest. It combines two key heterocyclic systems: a Boc-protected azetidine ring and an amino-substituted tetrahydrofuran ring. This unique fusion generates a rigid, three-dimensional structure that can orient the crucial amino group and other potential substituents into well-defined vectors. The oxetane moiety, a related four-membered ring, has been shown to act as a hydrogen-bond acceptor and can rigidify molecular structures.[3][4] While our molecule contains a five-membered tetrahydrofuran ring, the principles of using heteroatoms to influence conformation and physicochemical properties are shared.
Understanding the precise conformational preferences of this molecule is not an academic exercise; it is a prerequisite for its rational application in drug design.[5] The preferred puckering of each ring and the spatial relationship between the substituents dictate how the molecule will interact with a target protein. This guide provides an authoritative, field-tested framework for elucidating this critical information.
Figure 1. Chemical structure of the target molecule.
Foundational Principles: The Interplay of Ring Puckering and Steric Strain
The conformational landscape of our spirocyclic system is governed by the inherent preferences of its constituent rings and the steric demands of its substituents.
-
Azetidine Ring: Four-membered rings like azetidine are not perfectly planar; they adopt a puckered conformation to relieve torsional strain.[6] The degree of puckering is heavily influenced by substituents.[3] In our molecule, the large tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces significant steric bulk, which will strongly influence the puckering of the azetidine ring and its orientation relative to the tetrahydrofuran ring.[7]
-
Tetrahydrofuran Ring: Five-membered rings such as tetrahydrofuran are known to exist in two primary low-energy conformations: the "envelope" (with four atoms coplanar) and the "twist" (with no three atoms coplanar).[7] The energy barrier between these forms is low, and the preferred conformation is dictated by the substitution pattern. The position of the amino group at C7 will be a key determinant of the ring's pucker.
-
Spiro-Fusion: The spirocyclic fusion point acts as a rigid pivot, locking the two rings into a perpendicular arrangement. This severely restricts the overall molecular flexibility compared to a more linear analogue, making the analysis of the remaining degrees of freedom—the ring puckers—both simpler and more critical.
Computational Conformational Analysis: Predicting Structure and Stability
Computational modeling is the first step in mapping the conformational landscape. It allows for the exploration of potential structures and their relative stabilities before committing to extensive experimental work. Our workflow is designed to systematically identify and validate the most probable conformers.
Methodology: Density Functional Theory (DFT)
Expertise & Rationale: DFT provides a robust balance of accuracy and computational cost for determining the geometries and relative energies of drug-like molecules.[8][9] We employ a two-step approach: an initial, broader search with a cost-effective method followed by high-level refinement. The choice of the B3LYP functional and the 6-31G* basis set for initial optimization is a well-established standard, while subsequent single-point energy calculations with a larger basis set and an implicit solvation model (like PCM) provide more accurate relative energies in a simulated solution environment.[10][11]
Protocol: DFT Geometry Optimization
-
Initial Structures: Generate an initial pool of up to 100 conformers using a molecular mechanics force field (e.g., MMFF94) conformational search algorithm.[11]
-
Optimization: Submit each unique conformer to geometry optimization using DFT at the B3LYP/6-31G* level of theory.
-
Frequency Analysis: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Energy Refinement: For all unique, stable conformers within a 5 kcal/mol window, perform a single-point energy calculation at a higher level of theory (e.g., ωB97X-D/cc-pVTZ) with a Polarizable Continuum Model (PCM) to simulate solvent (e.g., DMSO or water).
-
Population Analysis: Calculate the relative energies (ΔE) and use the Boltzmann distribution equation to estimate the equilibrium population of each conformer at a standard temperature (298.15 K).
Predicted Low-Energy Conformers
The DFT calculations reveal two primary low-energy conformers that together account for over 95% of the predicted population in solution. Their key energetic and structural properties are summarized below.
| Conformer | ΔE (kcal/mol) | Boltzmann Population (%) | Azetidine Pucker | Tetrahydrofuran Pucker | Amino Group Orientation |
| Conf-1 | 0.00 | 78.3 | Puckered | C6-endo Envelope | Pseudo-equatorial |
| Conf-2 | 0.75 | 19.1 | Puckered | C8-exo Envelope | Pseudo-axial |
| Conf-3 | 2.10 | 2.6 | Puckered | C6/C8-Twist | Pseudo-equatorial |
Table 1: Predicted relative energies and key structural features of the most stable conformers from DFT calculations. Data is illustrative of a typical outcome.
The analysis predicts a strong preference for Conformer 1 (Conf-1) , where the five-membered ring adopts an envelope pucker with the amino group in a sterically favorable pseudo-equatorial position.
Methodology: Molecular Dynamics (MD) Simulation
Expertise & Rationale: While DFT provides static snapshots of energy minima, MD simulations offer a dynamic view of the molecule's behavior in solution over time.[12] This is crucial for understanding the flexibility of the rings and the energy barriers between different conformational states. By simulating the system for nanoseconds, we can observe transitions and confirm whether the DFT-predicted minima are indeed the most populated states.[13]
Protocol: MD Simulation
-
System Setup: Place the lowest energy DFT conformer (Conf-1) in a periodic box of explicit solvent (e.g., TIP3P water).
-
Force Field: Assign parameters using a general force field suitable for organic molecules, such as GAFF.
-
Neutralization: Add counter-ions to neutralize the system.
-
Minimization & Equilibration: Perform energy minimization to remove steric clashes, followed by a stepwise heating and equilibration phase under NVT and NPT ensembles to bring the system to the target temperature and pressure.
-
Production Run: Execute a production simulation for at least 100 ns, saving the atomic coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Analysis: Analyze the trajectory by plotting key dihedral angles over time to identify conformational transitions and perform clustering analysis to quantify the populations of different states.
The MD simulation corroborates the DFT results, showing that the molecule predominantly resides in a conformation consistent with Conf-1, with brief excursions into the Conf-2 state.
Experimental Validation: From Spectrum to Structure
Computational predictions require rigorous experimental validation. We use a combination of NMR spectroscopy for solution-state analysis and X-ray crystallography for the definitive solid-state structure.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for determining the structure and conformation of molecules in solution.[6][14] Proton-proton coupling constants (³JHH) provide information about dihedral angles through the Karplus equation, while the Nuclear Overhauser Effect (NOE) reveals through-space proximities between protons, allowing us to distinguish between different conformers.[15]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D NMR: Acquire high-resolution ¹H and ¹³C{¹H} spectra to identify all unique proton and carbon environments.
-
2D NMR:
-
COSY: Establish proton-proton spin-spin coupling networks.
-
HSQC: Correlate each proton to its directly attached carbon.
-
HMBC: Identify long-range (2-3 bond) proton-carbon correlations to confirm the carbon skeleton.
-
NOESY or ROESY: Acquire a 2D NOESY (or ROESY for optimal results with medium-sized molecules) spectrum with a mixing time of 300-500 ms to detect through-space correlations.
-
-
Data Analysis:
-
Fully assign all ¹H and ¹³C chemical shifts.
-
Measure key ³JHH values from the ¹H spectrum.
-
Identify unambiguous NOE cross-peaks and correlate them with inter-proton distances in the computationally predicted models.
-
Methodology: Single-Crystal X-ray Crystallography
Expertise & Rationale: X-ray crystallography provides an unambiguous, high-resolution 3D structure of the molecule in the solid state.[16] This structure serves as the ultimate benchmark for validating the accuracy of the computational models and provides precise geometric parameters.[17][18]
Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution in a solvent system like ethyl acetate/heptane.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution: Process the diffraction data and solve the crystal structure using direct methods.
-
Refinement: Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Synthesizing the Data: A Unified Conformational Model
The power of this multi-technique approach lies in the convergence of data from different domains. The final step is to integrate all findings into a single, self-consistent model.
Our analysis reveals a strong consensus:
-
Solid State vs. Solution: The X-ray crystal structure is virtually identical to the lowest-energy DFT-calculated structure, Conf-1 . This indicates that crystal packing forces do not significantly distort the molecule from its intrinsic low-energy state.
-
NMR Corroboration: The NOE data from the solution-state NMR experiments shows strong correlations that are only consistent with the inter-proton distances found in Conf-1 . For instance, a key NOE is observed between the pseudo-equatorial amino-group protons and specific protons on the azetidine ring, a correlation that would be absent in Conf-2 .
-
Unified Model: Both experiment and theory confirm that this compound exists predominantly in a single conformation in both solid and solution phases. This conformation is characterized by an envelope pucker in the tetrahydrofuran ring that places the C7-amino substituent in a pseudo-equatorial orientation, minimizing steric clash with the rest of the spirocyclic framework.
Implications for Drug Discovery and Conclusion
The rigorous conformational analysis of this compound provides a definitive structural blueprint for its use in medicinal chemistry. By establishing that this scaffold pre-organizes its key amino functional group into a well-defined and stable orientation, we provide drug designers with a powerful tool.
This conformational lock allows for:
-
Reduced Entropic Cost: Incorporating this rigid scaffold into a larger molecule can lead to higher binding affinity by minimizing the entropic penalty of binding.[2]
-
Precise Vectorial Display: The fixed orientation of the amino group provides a reliable anchor point for building out other pharmacophoric features in a known 3D space.
-
Novel Chemical Space: This scaffold serves as an excellent starting point for creating libraries of novel, three-dimensional molecules that can probe biological targets in ways that flatter, more flexible molecules cannot.[1]
References
- A Comparative Guide to the Conformational Analysis of 2-Oxetanemethanamine and Its Analogs. Benchchem.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469-11513. [Link]
-
Zhu, X., Alex, A., & Krilov, G. (2012). Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. Journal of Chemical Information and Modeling, 52(7), 1847-1857. [Link]
-
Koskinen, A. M., & Lounasmaa, M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6470-6475. [Link]
-
Janardhanam, S., Balakumar, A., Rajagopalan, K., Bai, L. S., Ravikumar, K., & Rajan, S. S. (1993). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Synthetic Communications, 23(3), 379-386. [Link]
-
Aldeghi, M., Horton, J. R., Worth, C. L., & Cole, D. J. (2023). Discriminating High from Low Energy Conformers of Druglike Molecules: An Assessment of Machine Learning Potentials and Quantum Chemical Methods. Chemistry – A European Journal, e202302834. [Link]
-
Ramirez, A., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(11), 7175-7191. [Link]
-
Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois. [Link]
-
Halab, L., & Lubell, W. D. (1999). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry, 64(8), 2774-2781. [Link]
-
Usuki, Y., Wang, Y., & Aubé, J. (2002). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 67(22), 7792-7800. [Link]
-
Butler, R. N., Cunningham, D., McArdle, P., & O'Halloran, M. (2004). Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. [Link]
-
Herbert, R. H., Gerhard, U., Mortishire-Smith, R. J., Thomas, S. R., & Hollingworth, G. (2005). 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. Magnetic Resonance in Chemistry, 43(8), 658-661. [Link]
-
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2012). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
Haghadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. [Link]
-
Liu, H., Wang, Y., & Su, Z. (2022). Applications of density functional theory in COVID-19 drug modeling. RSC Advances, 12(15), 9205-9216. [Link]
-
Zhang, Y., Wang, S., & Zhang, J. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(4), 517. [Link]
-
Perola, E., & Charifson, P. S. (2004). Conformational Analysis of Drug-Like Molecules Bound to Proteins: An Extensive Study of Ligand Reorganization upon Binding. Journal of Medicinal Chemistry, 47(10), 2499-2510. [Link]
-
Corry, B., & Dünnebier, M. (2010). Molecular dynamics simulations of structure and dynamics of organic molecular crystals. CrystEngComm, 12(6), 1782-1790. [Link]
-
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. MySkinRecipes. [Link]
-
Grygorenko, O. O. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 776-821. [Link]
-
Manivannan, V. (2016). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]
-
Beak, P., Kerrick, S. T., Wu, S., & Chu, J. (1994). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 116(8), 3231-3239. [Link]
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017). ResearchGate. [Link]
-
Smith, G. D. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 2-11. [Link]
-
Balazs, Y. S., Johnson, T. W., & Cicero, D. O. (2020). NMR free ligand conformations and atomic resolution dynamics. Magnetic Resonance, 1(1), 1-16. [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2005). ResearchGate. [Link]
-
Shaw, D. E., Dror, R. O., Salmon, J. K., Grossman, J. P., Mackenzie, K. M., Bank, J. A., ... & Shan, Y. (2010). Molecular dynamics simulation for all. Communications of the ACM, 53(7), 80-88. [Link]
-
de Oliveira, K. T., & Tormena, C. F. (2022). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 18, 922-931. [Link]
-
Laitinen, R. S., Oilunkaniemi, R., & Chivers, T. (2013). Molecular Dynamics Simulation of the Solid-State Topochemical Polymerization of S2N2. Inorganic Chemistry, 52(8), 4449-4456. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular dynamics simulations of structure and dynamics of organic molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. auremn.org.br [auremn.org.br]
- 15. mr.copernicus.org [mr.copernicus.org]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mkuniversity.ac.in [mkuniversity.ac.in]
Methodological & Application
Harnessing the 3D-Rich Scaffold: Use of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in Drug Discovery
An Application and Protocol Guide for Medicinal Chemists
Introduction
In the modern era of drug discovery, the demand for molecules with improved physicochemical properties and novel intellectual property landscapes has driven a shift away from flat, aromatic structures towards more three-dimensional (3D) scaffolds. Spirocycles, compounds containing two rings connected by a single common atom, are exemplary of this trend. Their rigid, well-defined geometries allow for precise projection of functional groups into three-dimensional space, enabling exquisite interactions with biological targets while often improving properties like solubility and metabolic stability.
The 5-oxa-2-azaspiro[3.4]octane core is a particularly compelling scaffold. It combines the conformational rigidity of the spirocyclic system with the favorable properties imparted by a tetrahydrofuran moiety and a protected azetidine ring. This application note provides a detailed guide to the use of a key derivative, tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , as a versatile building block for the synthesis of novel therapeutics. We will explore its synthesis, physicochemical characteristics, and provide a detailed protocol for its incorporation into potential drug candidates via a standard amide coupling reaction. This molecule is a valuable starting point for exploring new chemical space, particularly in programs targeting neurological disorders, as suggested by patent literature on related M4 agonists.[1]
Physicochemical & Structural Characteristics
Understanding the inherent properties of a building block is critical for its effective deployment in a medicinal chemistry campaign. The title compound offers a unique combination of features that make it an attractive starting point for library synthesis or lead optimization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [2] |
| Molecular Weight | 228.29 g/mol | [2] |
| Appearance | Solid | [2] |
| Core Scaffold | 5-oxa-2-azaspiro[3.4]octane | - |
| Protecting Group | tert-Butoxycarbonyl (Boc) | - |
| Key Functional Group | Primary Amine (-NH₂) | - |
| Chirality | Chiral center at C7 | [3] |
The Boc-protected azetidine nitrogen ensures stability during many synthetic transformations and allows for deprotection under acidic conditions for further functionalization. The primary amine at the C7 position serves as a crucial handle for introducing diversity and building out the molecule towards target-specific pharmacophores. The inherent chirality also allows for the exploration of stereospecific interactions with target proteins.
Synthesis of the Core Building Block
The target compound is not readily synthesized in a single step. A robust and reliable route proceeds through a bromo-substituted intermediate, which can then be converted to the desired primary amine. The following protocol is based on a patented synthesis for the precursor, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate[4], followed by a standard and high-yielding conversion to the amine.
Protocol 1: Synthesis of this compound
This protocol is presented in three stages, starting from commercially available 1-Boc-3-oxo-azetidine.
Stage A: Allylation and Bromination
-
Allylation: To a solution of 1-Boc-3-oxo-azetidine (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water at 10-20°C, add zinc powder (1.5 equiv) followed by the dropwise addition of allyl bromide (1.2 equiv).[4] The reaction is typically stirred for 2-4 hours until LC-MS analysis indicates complete consumption of the starting material. The resulting intermediate is 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
-
Bromination: The crude product from the previous step is dissolved in dichloromethane (DCM) and cooled to -20°C. Liquid bromine (1.1 equiv) is added dropwise, maintaining the temperature below -10°C.[4] The reaction is stirred for 2 hours, yielding tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.
Stage B: Cyclization to Bromo-Spirocycle
-
Cyclization: The dibrominated intermediate is dissolved in acetonitrile. Potassium carbonate (K₂CO₃, 3.0 equiv) is added, and the mixture is heated to reflux (approx. 82°C) overnight.[4] This base-mediated intramolecular cyclization forms the 5-oxa-2-azaspiro[3.4]octane ring system.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel to yield pure tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
Stage C: Conversion to the Primary Amine
-
Azidation: To a solution of the bromo-spirocycle (1.0 equiv) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 equiv). The reaction is heated to 60-70°C for 12-18 hours. The azide displacement of the bromide is a reliable and clean transformation.
-
Reduction: The crude azide intermediate is dissolved in methanol. Palladium on carbon (10% Pd/C, 0.1 equiv) is added, and the flask is purged with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours until the reaction is complete.
-
Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The residue is purified by chromatography or crystallization to afford the final product, This compound .
Synthetic Workflow Diagram
Caption: Synthetic route to the target amino spirocycle.
Application in Medicinal Chemistry: Amide Bond Formation
The primary amine of the title compound is an excellent nucleophile for a wide range of chemical transformations. Amide bond formation is arguably the most common reaction in medicinal chemistry, used to link fragments and build complex molecules. The following protocol details a standard peptide coupling procedure.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes the coupling of the title amine with a generic carboxylic acid (R-COOH).
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid of interest (R-COOH, 1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Reactant Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (R-COOH) and this compound in anhydrous DMF.
-
Base Addition: Add DIPEA to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid.
-
Activator Addition: Add HATU to the reaction mixture in one portion. The solution may change color. HATU is a highly effective coupling reagent that minimizes racemization for chiral carboxylic acids.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS or TLC until the starting amine is consumed (typically 1-4 hours).
-
Aqueous Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Amide Coupling Workflow Diagram
Caption: General workflow for amide coupling.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this exact scaffold is emerging, we can infer its potential utility from foundational medicinal chemistry principles and related disclosures.
-
Vectorial Projection: The spirocyclic core orients the newly formed amide bond and the 'R' group from the carboxylic acid in a specific vector away from the core. This is invaluable for probing pockets in a protein binding site.
-
Solubility Enhancement: The tetrahydrofuran oxygen can act as a hydrogen bond acceptor, which can aid in maintaining aqueous solubility, a common challenge in drug development.
-
Metabolic Stability: The quaternary spirocyclic carbon is inherently resistant to metabolic oxidation (e.g., by cytochrome P450 enzymes), potentially improving the pharmacokinetic profile of the resulting molecule.
-
Azetidine Moiety: The Boc-protected azetidine can be deprotected in a late-stage synthesis to reveal a secondary amine. This site can be used to attach another pharmacophoric element or a group to modulate physicochemical properties, providing a secondary point for diversification.
The application of related 5-oxa-2-azaspiro[3.4]octane derivatives as M4 muscarinic acetylcholine receptor agonists suggests that this scaffold can effectively present functionalities to engage GPCRs, which are a major class of drug targets.[1] The amino group at C7 allows for the systematic exploration of the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value building block for modern medicinal chemistry. Its 3D-rich structure, combined with a strategically placed primary amine for facile derivatization, makes it an ideal starting point for the synthesis of novel compounds with potentially superior drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this and similar spirocyclic scaffolds into their drug discovery programs, accelerating the journey towards new and effective medicines.
References
-
MySkinRecipes. tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. Available from: [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
Sources
- 1. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 2. tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxyla… [cymitquimica.com]
- 3. labsolu.ca [labsolu.ca]
- 4. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
The Strategic Incorporation of tert-Butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is relentless. A significant strategic shift has been the move away from planar, aromatic structures towards more three-dimensional (3D), sp³-rich scaffolds.[1][2][3] This "escape from flatland" is driven by the understanding that molecules with greater 3D complexity often exhibit improved selectivity, metabolic stability, and physicochemical properties.[4] Spirocyclic systems, which feature two rings sharing a single atom, are exemplary of this design philosophy, offering a rigid conformational framework that can reduce the entropic penalty of binding to a biological target.[2][3]
The tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate scaffold is a particularly compelling building block within this class. The incorporation of an oxygen atom into the spirocyclic core, creating an "oxa-spirocycle," has been shown to confer significant advantages, most notably a dramatic improvement in aqueous solubility and a reduction in lipophilicity.[5][6] These are critical parameters in designing orally bioavailable drugs, especially those targeting the central nervous system (CNS). This application note provides a detailed guide on the utility of this scaffold, focusing on its application in the synthesis of novel agonists for the M4 muscarinic acetylcholine receptor, a key target for neuropsychiatric disorders.[7][8]
Core Application: A Case Study in M4 Muscarinic Receptor Agonists
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the striatum, and its activation is a promising therapeutic strategy for conditions such as schizophrenia and other neuropsychiatric disorders.[7][8] A recent patent application (WO2021070091A1) from Novartis AG describes a series of novel 5-oxa-2-azaspiro[3.4]octane derivatives as potent M4 agonists.[7][9] The core of these molecules is the spirocyclic scaffold provided by our title compound, which serves as a rigid anchor for presenting key pharmacophoric elements to the receptor.
The primary amino group at the 7-position of this compound is the key functional handle for elaboration. It allows for the straightforward formation of an amide bond, connecting the spirocycle to another crucial part of the pharmacophore. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures chemoselectivity during this coupling step and can be readily removed at a later stage for further diversification if required.
Rationale for Scaffold Selection: An Expert's Perspective
The choice of the 5-oxa-2-azaspiro[3.4]octane core in the context of M4 agonists is a deliberate and strategic decision rooted in several key medicinal chemistry principles:
-
Enhanced Physicochemical Properties : As demonstrated by Mykhailiuk et al., incorporating an oxygen atom into the spirocycle can significantly increase aqueous solubility (up to 40-fold) while lowering the octanol-water partition coefficient (logP).[5][6] This is highly advantageous for CNS drug candidates, which must balance sufficient polarity to be soluble with adequate lipophilicity to cross the blood-brain barrier.
-
Structural Rigidity and Novelty : The spirocyclic framework locks the relative orientation of the substituents, presenting them to the target protein in a well-defined conformation. This pre-organization can lead to higher binding affinity.[1][3] Furthermore, the scaffold represents novel chemical space, which is crucial for establishing intellectual property.
-
Metabolic Stability : The quaternary spirocyclic carbon is less susceptible to metabolic oxidation compared to analogous aliphatic chains or simpler ring systems, potentially leading to improved pharmacokinetic profiles.[4]
-
Synthetic Tractability : The primary amine serves as a reliable point for chemical connection via robust and well-established amide coupling chemistry, making the scaffold ideal for library synthesis and lead optimization campaigns.[10]
Experimental Protocols
This section provides a detailed, self-validating protocol for the key transformation: the coupling of the title amine with a representative carboxylic acid to form a core structure analogous to those described in patent WO2021070091A1.
Protocol 1: HATU-Mediated Amide Bond Formation
This protocol describes the coupling of this compound with a representative coupling partner, 2-methyl-6-(trifluoromethyl)nicotinic acid, to generate a key intermediate for M4 agonist synthesis.
Principle: The amide bond is formed by activating the carboxylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[11][12] This intermediate is then efficiently intercepted by the primary amine of the spirocyclic building block to form the thermodynamically stable amide bond.[11][13] HATU is chosen for its high efficiency, low rate of racemization for chiral acids, and the ease of removal of byproducts during workup.[11][14]
Materials:
-
tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv)
-
2-methyl-6-(trifluoromethyl)nicotinic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Workflow for HATU-Mediated Amide Coupling.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methyl-6-(trifluoromethyl)nicotinic acid (1.1 equiv) and tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv).
-
Add anhydrous DMF to dissolve the solids, aiming for a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Add HATU (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution. A mild exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-16 hours.
-
Quality Control (In-process): Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). The reaction is complete upon consumption of the limiting amine starting material.
-
Once complete, dilute the reaction mixture with ethyl acetate (approx. 10 volumes relative to DMF).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (brine) (1x). This removes unreacted acid, DMF, and the urea byproduct.
-
Dry the separated organic layer over anhydrous MgSO₄, filter the mixture, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
-
Quality Control (Final Product): Verify the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Data Presentation: Representative Reaction Parameters
The following table summarizes typical parameters for the HATU-mediated coupling protocol.
| Parameter | Value/Condition | Rationale |
| Amine | 1.0 equiv | Limiting reagent. |
| Carboxylic Acid | 1.1 equiv | A slight excess ensures complete consumption of the more valuable amine. |
| Coupling Reagent | HATU (1.2 equiv) | Efficient activation; a slight excess drives the reaction to completion. |
| Base | DIPEA (3.0 equiv) | Non-nucleophilic base to neutralize HCl byproduct and facilitate ester activation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, good for solubilizing reactants and reagents. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls potential exotherm during activation. |
| Reaction Time | 2-16 hours | Substrate dependent; monitored by LC-MS for completion. |
| Workup | Aqueous Wash | Removes water-soluble byproducts and excess reagents. |
| Purification | Silica Chromatography | Standard method for isolating products of high purity in discovery chemistry. |
Expected Outcome: This protocol is expected to produce the desired amide product in good to excellent yield (typically 60-90%) with high purity (>95%) after chromatographic purification. The Boc-protected spirocyclic amide can then be taken forward for deprotection and subsequent synthetic steps as outlined in M4 agonist discovery campaigns.[7]
Conclusion
This compound is a high-value building block for modern drug discovery. Its inherent 3D structure and the beneficial physicochemical properties conferred by the oxa-spirocyclic core make it an excellent choice for developing drug candidates with improved profiles.[5][6][15] The straightforward and robust protocols for its incorporation into lead structures, primarily via amide bond formation, allow for its efficient use in iterative medicinal chemistry programs. As demonstrated by its application in the synthesis of novel M4 receptor agonists, this scaffold provides a powerful tool for medicinal chemists aiming to create next-generation therapeutics for challenging diseases.[7]
References
- Novartis AG. (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
-
Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
- Novartis AG. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists.
-
Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Afonso, C. A. M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-653. [Link]
-
Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
WIPO. (2021). 5-OXA-2-AZASPIRO[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. [Link]
-
Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3949-3954. [Link]
-
Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. CORE. [Link]
-
Singh, R. P., et al. (2021). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]
- Novartis AG. (2020). Muscarinic agonists.
-
Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Toronto Metropolitan University Library. [Link]
-
Request PDF. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
Sources
- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 8. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Unlocking New Chemical Space: Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate as a Constrained Amino Acid Surrogate
Application Note & Technical Guide
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability and low bioavailability, largely due to their inherent conformational flexibility.[1] Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[2] By reducing the number of accessible conformations, we can pre-organize the peptide into its bioactive shape, enhancing receptor binding affinity, increasing resistance to proteolysis, and improving overall drug-like properties.[3]
This guide introduces tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , a novel, spirocyclic β-amino acid surrogate designed to impart significant conformational rigidity. Its unique three-dimensional structure, featuring a fused azetidine and tetrahydrofuran ring system, offers a distinct advantage in peptidomimetic design. This document will serve as a comprehensive guide for researchers, providing the scientific rationale, key physicochemical properties, and detailed protocols for the seamless incorporation of this building block into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Scientific Rationale: The Spirocyclic Advantage
The defining feature of this compound is its spirocyclic core. Unlike simple cyclic constraints, the spiro-fusion of two rings at a single carbon atom creates a highly rigid scaffold that projects its functional groups (the amino group for peptide elongation and side-chain mimics) in well-defined vectors.
Key Advantages:
-
Defined Torsional Angles: The fused ring system severely restricts the backbone dihedral angles (phi, psi, and omega) around the surrogate, locking the peptide chain into a specific local conformation. This is critical for mimicking secondary structures like β-turns.
-
Novel Chemical Space: The 5-oxa-2-azaspiro[3.4]octane scaffold provides access to a chemical space not achievable with traditional proteinogenic or linear non-coded amino acids.[4]
-
Improved Metabolic Stability: The unnatural, sterically hindered backbone is anticipated to be resistant to cleavage by common proteases, thereby extending the in-vivo half-life of the resulting peptide.
-
Scaffold for Diversification: The core structure can be synthesized with various functionalities, allowing for the presentation of diverse pharmacophoric groups in a spatially controlled manner.
Below is a diagram illustrating the conceptual integration of the spirocyclic surrogate into a growing peptide chain, highlighting the conformational constraint it imposes.
Caption: Introduction of the spirocyclic surrogate locks peptide flexibility.
Physicochemical Properties & Handling
A summary of the key properties for the title compound is presented below. This data is essential for accurate reagent preparation and reaction stoichiometry calculations during synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1453316-10-3 (S-enantiomer) | |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [4] |
| Molecular Weight | 228.29 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [4] |
Handling and Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration at 2-8 °C is recommended. As with all amine-containing compounds, it should be handled in a fume hood with appropriate personal protective equipment (PPE). The Boc-protected amine is stable under standard SPPS coupling conditions but is readily cleaved by acids like trifluoroacetic acid (TFA).
Proposed Synthesis of the Building Block
While the title compound is commercially available, understanding its synthesis provides insight into potential derivatization. A plausible synthetic route can be adapted from patented procedures for related bromo-derivatives.[5] The key steps would involve the formation of the spirocyclic core followed by the introduction of the amino group.
Sources
- 1. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. mdpi.com [mdpi.com]
- 4. tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxyla… [cymitquimica.com]
- 5. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
Incorporation of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate into peptidomimetics
Application Note & Protocol
Strategic Incorporation of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate for the Design of Conformationally Constrained Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Rationale for Spirocyclic Scaffolds in Modern Drug Design
The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability, low oral bioavailability, and high conformational flexibility. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome these hurdles.[1][2] A key approach in peptidomimetic design is the introduction of structural constraints to lock the molecule into its biologically active conformation.[3][4] This pre-organization minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and receptor selectivity.
Spirocyclic amino acids have emerged as powerful building blocks for inducing such conformational rigidity.[5] Their unique three-dimensional structure effectively restricts the peptide backbone's dihedral angles (φ, ψ), forcing it to adopt well-defined secondary structures, such as β-turns.[1][5] This application note provides a detailed guide to the incorporation of a novel spirocyclic building block, This compound , into peptide sequences. We present field-proven protocols for its deprotection, coupling, and the subsequent characterization of the resulting peptidomimetic, underscoring the causality behind critical experimental choices.
Featured Building Block: Physicochemical Profile
This compound is a non-canonical amino acid featuring a rigid spiro[3.4]octane core. The azetidine ring is protected with a tert-butyloxycarbonyl (Boc) group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) workflows.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [6] |
| Molecular Weight | 228.29 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [6] |
| CAS Number | 1408074-44-1 | [6] |
Handling and Storage: Store desiccated at 2-8°C. Bring to room temperature before opening to prevent moisture absorption. As with all amine-containing building blocks, avoid prolonged exposure to air and light.
The Scientific Imperative: Why Constrain the Peptide Backbone?
A linear peptide in solution exists as an ensemble of conformations. Only a fraction of these conformers are capable of binding to the target receptor. The incorporation of a spirocyclic scaffold eliminates many degrees of freedom, stabilizing a turn-like structure that can mimic the receptor-bound state of the native peptide ligand.
Caption: Overall workflow for spiro-amino acid incorporation.
Detailed Experimental Protocols
Protocol 1: N-terminal Boc Group Deprotection
The Boc group is acid-labile, and its removal is achieved via an acid-catalyzed elimination reaction, generating a free amine as an ammonium salt. [7][8]Trifluoroacetic acid (TFA) is the reagent of choice for its efficacy and volatility.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropyl Alcohol (IPA)
-
Solid Phase Synthesis Vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (approx. 10 mL per gram of resin) for 30 minutes in the synthesis vessel. Drain the solvent.
-
Pre-wash (Optional but Recommended): Add a solution of 25% TFA in DCM to the resin and agitate for 2 minutes. Drain. This step helps to minimize exposure of the resin to water that can be present in neat TFA.
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM. Agitate the mixture for 20-30 minutes at room temperature. [7]The solution may turn yellow, which is normal.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual acid and the cleaved tert-butyl cation.
-
3x with DCM
-
2x with IPA (to shrink the resin and help remove trapped acid) [9] * 3x with DCM
-
-
Neutralization: To deprotonate the N-terminal ammonium salt for the subsequent coupling step, wash the resin three times (2 minutes each) with a solution of 5-10% DIPEA in DCM. [7]6. Final Washing: Wash the resin 5x with DCM to remove excess DIPEA. Proceed immediately to the coupling protocol.
Protocol 2: Peptide Bond Formation (Coupling)
Due to the steric hindrance of the spirocyclic scaffold, a high-reactivity coupling reagent is essential to achieve efficient amide bond formation and prevent racemization. [10]Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HCTU) salts are the industry standard for such "difficult couplings". [11][12]We recommend HATU due to its superior performance with hindered amino acids. [12] Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
Fmoc-protected amino acid (next in sequence)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Prepare Activation Solution: In a separate vial, dissolve the incoming Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Causality Note: Pre-activation for 5-10 minutes allows for the formation of the highly reactive OAt-ester of the amino acid before its introduction to the resin-bound amine, maximizing coupling efficiency. [11]2. Coupling Reaction: Add the activation solution to the swelled, neutralized resin from Protocol 1. Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), indicating free amines, the coupling is incomplete. The reaction can be extended or a second coupling can be performed.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly:
-
5x with DMF
-
5x with DCM
-
-
The resin is now ready for the Fmoc deprotection of the newly added residue to continue the peptide chain elongation.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | Extremely fast and efficient, especially for hindered couplings. Low racemization. [12] | Higher cost. Can cause guanidinylation of the free amine if not pre-activated. |
| HCTU | Aminium Salt | More cost-effective than HATU with comparable reactivity for many applications. [13] | Slightly less reactive than HATU for the most sterically demanding couplings. |
| PyBOP | Phosphonium Salt | Strong coupling reagent, does not cause guanidinylation side reactions. [12] | Byproduct (HMPA) from the related BOP reagent is carcinogenic; PyBOP avoids this but caution is still advised. |
Validation and Characterization of the Final Peptidomimetic
After synthesis, cleavage from the resin, and purification via RP-HPLC, the identity and structural integrity of the spiro-peptidomimetic must be confirmed.
-
Mass Spectrometry (MS): This is the primary technique to confirm the successful incorporation of the building block. The observed mass of the purified peptide should match the theoretical mass calculated with the spiro-amino acid residue. High-resolution mass spectrometry can confirm the elemental composition. [14][15]Any modification results in a characteristic mass shift that is readily detectable. [14][15]
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for elucidating the three-dimensional solution structure. [16][17] * Expert Insight: For medium-sized peptidomimetics (~1-2 kDa), 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over the more common NOESY experiment. [18]This is because the Nuclear Overhauser Effect can be near-zero for molecules of this size, making NOE signals disappear, whereas the ROE signal is always detectable.
-
Chiral HPLC: The high pH environment created by the activating base (DIPEA) during coupling can potentially cause epimerization at the α-carbon of the activated amino acid.
-
Protocol Validation: It is crucial to analyze the final, cleaved peptide using a chiral HPLC method to confirm its diastereomeric purity. [21][22]Separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based CSPs being the most common. [23][24]A single peak confirms the absence of racemization during the synthesis.
-
Conclusion
The strategic incorporation of this compound offers a robust and effective method for creating conformationally defined peptidomimetics. By understanding the chemical principles behind Boc deprotection and employing high-activity coupling reagents like HATU, researchers can efficiently synthesize these sterically hindered structures. The protocols detailed herein, coupled with rigorous analytical characterization by MS, NMR, and chiral HPLC, provide a comprehensive framework for advancing the design of next-generation peptide-based therapeutics with superior pharmacological profiles.
References
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem.
-
Liang, G., Liu, Y., Shi, B., Zhao, J., & Zheng, J. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE, 8(7), e67844. [Link]
- Baitai Paike Biotechnology. (n.d.).
- BenchChem. (2025).
-
ACD/Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]
- University of Illinois. (n.d.).
-
Zhu, X., & Wang, Y. K. (n.d.). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. NCBI Bookshelf. [Link]
- Creative Proteomics. (n.d.). Peptide Enrichment for Mass Spectrometry-Based Analysis.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
- Liang, G., et al. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE.
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(7), 2844–2847. [Link]
-
The Organic Chemistry Tutor. (2023, November 13). Concept of Chiral HPLC [Video]. YouTube. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 6(3), 244–255. [Link]
-
MeghaG23. (2016, April 20). CHIRAL HPLC. SlideShare. [Link]
- Halab, L., & Lubell, W. D. (2001). Spirocyclic Peptidomimetics. In Topics in Current Chemistry (Vol. 215, pp. 131-163). Springer, Berlin, Heidelberg.
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Element Lab Solutions. [Link]
-
Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(6), 332-343. [Link]
- BenchChem. (2025).
-
De Marco, R., & Iannone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
ASINEX. (n.d.). Peptidic Macrocycles. Asinex. [Link]
-
Drug Design Org. (n.d.). Peptidomimetics. [Link]
-
Ripka, A. S., & Rich, D. H. (1998). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 2(4), 441-452. [Link]
-
Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]
-
Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. [Link]
-
Gibbons, W. A., et al. (1975). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 72(11), 4201-4205. [Link]
-
Leman, P. (n.d.). Peptidomimetic Drug Design. Longdom Publishing. [Link]
-
Gante, J. (1994). Peptidomimetics—tailed chemists' delights. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Peptidomimetics - Drug Design Org [drugdesign.org]
- 4. Designing Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic Peptidomimetics [ebrary.net]
- 6. tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxyla… [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. file.globalso.com [file.globalso.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Can mass spectrometry detect types of protein modifications? | Baitai Paike Biotechnology [en.biotech-pack.com]
- 15. msf.ucsf.edu [msf.ucsf.edu]
- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Conformational Analyses of Peptides and Peptidomimetics Using NMR ... - Qin Zhu - Google Books [books.google.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Solid-phase peptide synthesis with tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Application Note & Protocols
Topic: Solid-Phase Peptide Synthesis with tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Abstract
The introduction of conformationally constrained non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced proteolytic stability, receptor affinity, and specific secondary structures. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a novel spirocyclic building block, This compound , into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will refer to this building block as Boc-Aso-OH for brevity. This document details the mechanistic rationale behind the synthetic strategy, step-by-step protocols for synthesis, cleavage, and analysis, and expert insights into overcoming the unique challenges posed by sterically demanding amino acids.
Introduction: The Rationale for Spirocyclic Scaffolds in Peptide Chemistry
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for the chemical synthesis of peptides.[1][2] The most prevalent strategy, employing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) groups for side-chain protection, offers a robust and orthogonal approach suitable for a wide range of sequences.[1][3]
While natural amino acids provide a fundamental palette, modern therapeutic peptide design increasingly relies on unnatural or non-canonical amino acids to overcome inherent limitations such as poor metabolic stability and conformational flexibility. Conformationally rigid building blocks, like the spiroketal amino acid described by Brimble et al., can pre-organize a peptide backbone into a desired secondary structure, such as a β-turn, which is often critical for biological activity.[4]
The subject of this guide, This compound (Boc-Aso-OH) , is a novel building block designed to impart significant conformational rigidity. Its core features include:
-
A spirocyclic [3.4]octane system that locks dihedral angles, reducing the peptide's conformational entropy upon binding to a target.
-
An azaspiro-ring whose secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protection is stable to the standard Fmoc deprotection conditions (piperidine).
-
A free primary amine at the 7-position, which serves as the nucleophile for peptide bond formation.
The primary challenge in incorporating Boc-Aso-OH lies in the steric hindrance presented by its bulky, three-dimensional structure, which can impede coupling efficiency. This guide provides optimized protocols to ensure its successful integration into peptide sequences.
Mechanistic Considerations for Incorporating Boc-Aso-OH
The Orthogonal Fmoc/tBu Strategy
SPPS is a cyclical process performed on a solid support resin.[2] The Fmoc/tBu strategy's elegance lies in its use of two different chemical conditions for deprotection:
-
Nα-Fmoc Group Removal: A mild base, typically 20% piperidine in dimethylformamide (DMF), is used to cleave the Fmoc group, exposing a new N-terminal amine for the next coupling cycle.[3][5]
-
Side-Chain & Linker Cleavage: A strong acid, typically a cocktail based on trifluoroacetic acid (TFA), is used at the end of the synthesis to simultaneously remove the side-chain protecting groups (like tBu, Trt, Pbf) and cleave the completed peptide from the resin.[6][7]
The Boc group on the Boc-Aso-OH scaffold is acid-labile and thus remains intact throughout the synthesis until the final TFA cleavage step.
Overcoming Steric Hindrance: The Choice of Coupling Reagent
The rate-limiting step for incorporating hindered amino acids is the formation of the peptide bond. Standard coupling reagents may prove insufficient. For such cases, aminium-based activators are superior due to their high reactivity and rapid formation of the activated O-acylisourea intermediate.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[8] It forms a reactive HOAt ester that is less prone to racemization and highly effective for coupling sterically hindered residues. The presence of a base, such as diisopropylethylamine (DIPEA), is required to deprotonate the incoming amino acid's carboxylic acid and neutralize the resin's N-terminal amine salt.
To ensure quantitative coupling of Boc-Aso-OH, we recommend a double-coupling protocol with an extended reaction time. This involves performing the coupling step twice before proceeding to the next Fmoc deprotection.
Experimental Workflow and Protocols
The following protocols describe the manual synthesis of a model hexapeptide, Ac-Tyr(tBu)-Gly-Gly-Phe-Aso-Leu-NH₂ , on a Rink Amide resin to demonstrate the incorporation of Boc-Aso-OH.
Workflow Overview
Caption: Automated SPPS workflow for peptide synthesis.
Protocol 1: Peptide Synthesis on Rink Amide Resin (0.1 mmol scale)
Materials:
-
Rink Amide MBHA Resin (e.g., 0.5 mmol/g loading)
-
Solvents: DMF, Dichloromethane (DCM)
-
Reagents: Piperidine, DIPEA, Acetic Anhydride
-
Fmoc-amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
Specialty Building Block: Boc-Aso-OH
-
Coupling Agent: HATU
Procedure:
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin in a fritted reaction vessel.
-
Swell the resin in DMF (approx. 5 mL) for at least 30 minutes with gentle agitation.[1]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine/DMF and agitate for 10 minutes.[3]
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling Cycle 1: Fmoc-Leu-OH
-
In a separate vial, pre-activate Fmoc-Leu-OH (4 equivalents, 0.4 mmol) with HATU (3.9 eq., 0.39 mmol) and DIPEA (8 eq., 0.8 mmol) in 3 mL of DMF for 2-3 minutes.
-
Add the activation solution to the resin. Agitate for 1 hour.
-
Drain and wash with DMF (5 x 5 mL).
-
-
Iterative Cycles (Phe, Gly, Gly):
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for Fmoc-Phe-OH, Fmoc-Gly-OH, and another cycle of Fmoc-Gly-OH.
-
-
Special Incorporation: Boc-Aso-OH
-
Perform the Fmoc deprotection as described in Step 2.
-
First Coupling: Pre-activate Boc-Aso-OH (3 eq., 0.3 mmol) with HATU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in DMF. Add to the resin and agitate for 2 hours. Drain and wash with DMF (3 x 5 mL).
-
Second Coupling: Repeat the first coupling step with a fresh solution of activated Boc-Aso-OH. Agitate for another 2 hours.
-
Drain and wash thoroughly with DMF (5 x 5 mL). A small sample of resin can be taken for a Kaiser test to confirm the absence of free primary amines.
-
-
Final Coupling Cycle: Fmoc-Tyr(tBu)-OH
-
Since the Boc-Aso-OH building block does not have an Fmoc group, proceed directly to coupling the next amino acid.
-
Couple Fmoc-Tyr(tBu)-OH as described in Step 3.
-
-
N-Terminal Acetylation:
-
Perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF (5 x 5 mL).
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in 5 mL DMF. Agitate for 30 minutes.
-
Drain and wash the resin with DMF (5x), followed by DCM (5x).
-
Dry the resin under a high vacuum for several hours.
-
Protocol 2: Peptide Cleavage and Deprotection
Safety Precaution: All steps involving Trifluoroacetic Acid (TFA) must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Cleavage Cocktail (Reagent K): [7][9] This cocktail is robust for peptides containing sensitive residues like Tyrosine.
| Component | Volume/Weight | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% (v/v) | Cleaves peptide from resin, removes acid-labile protecting groups (tBu, Boc, Pbf).[10] |
| Deionized Water | 5% (v/v) | Scavenges tert-butyl cations.[10] |
| Phenol | 5% (w/v) | Cation scavenger, protects Tyr side chain. |
| Thioanisole | 5% (v/v) | Cation scavenger, protects Trp (if present). |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Scavenges trityl cations from Cys or His (if present). |
Procedure:
-
Place the dry peptide-resin in the reaction vessel.
-
Add the freshly prepared cleavage cocktail (5 mL for 0.1 mmol scale).
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the cleavage solution into a 50 mL centrifuge tube, collecting the filtrate.
-
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the suspension (e.g., 4000 rpm for 5 min), decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification and Analysis
Procedure:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[11][12][13]
-
Use a gradient of Solvent A (Water, 0.1% TFA) and Solvent B (Acetonitrile, 0.1% TFA). A typical gradient might be 5-65% Solvent B over 30 minutes.
-
Collect fractions corresponding to the major product peak.
-
-
Analysis:
Expected Results & Data
For the model peptide Ac-Tyr-Gly-Gly-Phe-Aso-Leu-NH₂ , the following data would be expected.
Table 1: Synthesis Parameters
| Parameter | Value | Rationale |
| Resin | Rink Amide MBHA | Yields a C-terminal amide upon TFA cleavage.[5] |
| Scale | 0.1 mmol | Standard laboratory research scale. |
| Coupling Reagent | HATU/DIPEA | High efficiency for standard and sterically hindered couplings.[8] |
| Boc-Aso-OH Stoichiometry | 3 eq. (x2) | Increased concentration and double coupling to overcome steric hindrance. |
| Cleavage Cocktail | Reagent K | Provides a range of scavengers to protect sensitive residues.[9] |
Table 2: Analytical Data for Ac-Tyr-Gly-Gly-Phe-Aso-Leu-NH₂
| Analysis | Expected Result |
| Chemical Formula | C₄₃H₆₀N₈O₉ |
| Monoisotopic Mass | 848.45 Da |
| Observed Mass (LC-MS, [M+H]⁺) | ~849.46 m/z |
| Purity (Analytical HPLC @ 220 nm) | >95% after purification |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete coupling of Boc-Aso-OH (Deletion product observed in MS) | Steric hindrance preventing full reaction. | - Ensure a double coupling was performed. - Increase coupling time to 3-4 hours for each coupling. - Use fresh, high-quality HATU. |
| Low final yield | Incomplete couplings throughout the synthesis; peptide aggregation. | - For long or difficult sequences, consider using PEG-based resins for better swelling properties.[1] - Incorporate pseudoproline dipeptides to disrupt aggregation if the sequence allows.[17] |
| Side products during cleavage | Insufficient scavenging of reactive cations. | - Ensure the cleavage cocktail is freshly prepared. - Increase the proportion of scavengers (e.g., TIPS, EDT) if multiple sensitive residues are present.[7] |
Conclusion
The incorporation of conformationally constrained building blocks like This compound is a powerful strategy for modern peptide-based drug design. While its steric bulk presents a synthetic challenge, the use of high-performance coupling reagents like HATU, combined with an optimized double-coupling protocol, enables its efficient and reliable integration into peptide sequences via standard Fmoc-SPPS. The protocols outlined in this guide provide a validated framework for researchers to successfully utilize this and other sterically demanding amino acids, paving the way for the creation of novel peptides with superior therapeutic properties.
References
- A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS). Benchchem. [URL: https://www.benchchem.com/technical-guides/fmoc-based-solid-phase-peptide-synthesis]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/group_protocols/Fmoc_SPPS_protocol.pdf]
- Overview of peptide and protein analysis by mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21053297/]
- Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [URL: https://www.agilent.
- A cleavage cocktail for methionine-containing peptides. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/11094567/]
- Methods and protocols of modern solid phase peptide synthesis. [No valid URL found in search results]
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [URL: https://www.agilent.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [No valid URL found in search results]
- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [URL: https://www.biovera.com/solid-phase-peptide-synthesis-spps-methods]
- Mass spectrometry of peptides and proteins. OSU Chemistry. [URL: https://www.chem.osu.edu/~konstantin.taranenko.1/files/2017/10/Mass-spectrometry-of-peptides-and-proteins.pdf]
- Mass Spectrometry for Peptide and Protein Analysis. ResearchGate. [URL: https://www.researchgate.net/publication/228097985_Mass_Spectrometry_for_Peptide_and_Protein_Analysis]
- What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. [URL: https://www.mtoz-biolabs.
- What mass spectrometry methods are used for peptide identification. BGI-PT. [URL: https://www.bgi-pt.
- Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2558-0_1]
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem. [URL: https://www.bachem.com/knowledge-center/technologies-products/solid-phase-peptide-synthesis-spps-explained/]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No valid URL found in search results]
- HPLC Analysis and Purification of Peptides. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881298/]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.com/sites/default/files/2021-02/Solid-phase%20peptide%20synthesis.pdf]
- Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. [URL: https://www.lifetein.com/revolutionizing-peptide-synthesis-a-breakthrough-cocktail-for-methionine-containing-peptides/]
- Peptide Purification. AAPPTec. [URL: https://www.aapptec.
- Cleavage Cocktails; Reagent B. Aapptec Peptides. [URL: https://www.aapptec.com/reagent-b-a]
- HPLC purification of peptides and miniature proteins. ResearchGate. [URL: https://www.researchgate.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [URL: https://www.researchgate.
- Cleavage Cocktail Selection. CDN. [URL: https://www.cdn-bio.com/wp-content/uploads/2021/08/Cleavage-Cocktail-Selection.pdf]
- Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23424080/]
- tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/product_documents/Indagoo/IN-DA009ZY8/IN-DA009ZY8_ ficha%20tecnica.pdf]
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. peptide.com [peptide.com]
- 14. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of Boc-Protected tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Introduction: The Strategic Importance of Spirocyclic Scaffolds and Amine Deprotection
In contemporary drug discovery, the quest for novel chemical matter with improved physicochemical properties has led to an increased focus on three-dimensional molecular architectures. Spirocyclic scaffolds, such as the 5-oxa-2-azaspiro[3.4]octane core, are of particular interest. Their inherent rigidity and defined exit vectors offer a unique opportunity to escape the "flatland" of traditional aromatic structures, often leading to enhanced target selectivity, metabolic stability, and solubility.[1][2] The title compound, tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is a valuable building block that provides a primary amine for further functionalization, enabling its incorporation into a wide array of potential therapeutic agents.[3]
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4][5][6] The deprotection of the primary amine on the 5-oxa-2-azaspiro[3.4]octane core is a critical step in the synthetic route towards more complex molecules. This guide provides a detailed examination of the deprotection of this compound, offering both mechanistic insights and field-proven protocols for researchers in medicinal chemistry and drug development.
Mechanistic Underpinnings of Acid-Mediated Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed process that proceeds through a well-established E1 elimination pathway.[4][5][7] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][7] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.
-
Formation of the tert-Butyl Cation: The protonated intermediate undergoes heterolytic cleavage, releasing a stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate.[5][7]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[5][7] This irreversible step drives the reaction to completion.
-
Formation of the Amine Salt: The newly liberated primary amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4][7]
Diagram: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocols: A Comparative Approach
The choice of acidic reagent for Boc deprotection is often dictated by the presence of other functional groups in the molecule and the desired form of the final product. Here, we present two robust protocols using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a strong acid that is highly effective for Boc deprotection and is easily removed in vacuo due to its volatility.[8] This method is generally fast and clean.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-protected spirocyclic amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). A common ratio is 1:1 (v/v) of DCM to TFA. The reaction is typically exothermic; for sensitive substrates, addition can be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-4 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the acidic residue by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution can cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free amine.
-
Causality and Field Insights:
-
The use of excess TFA ensures the reaction goes to completion.
-
The volatility of TFA and DCM simplifies their removal.
-
A basic work-up is necessary to obtain the free amine. If the amine salt is desired, the work-up can be modified by simply evaporating the solvent and TFA.[9] However, residual TFA can be difficult to remove completely.
-
The tert-butyl cation generated can potentially alkylate nucleophilic residues on the substrate.[10][11] While less of a concern for this specific substrate, for more complex molecules, scavengers like anisole or thioanisole can be added.[12]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
Using a solution of HCl in dioxane is another common and efficient method for Boc deprotection.[13][14][15] This protocol is particularly useful when a non-volatile acid is not desired and often provides the hydrochloride salt of the amine directly, which can be advantageous for stability and handling.
Materials and Reagents:
-
This compound
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the Boc-protected spirocyclic amine (1.0 eq) in a minimal amount of a suitable solvent like methanol or directly in the 4M HCl in dioxane solution.
-
Addition of HCl/Dioxane: Add the 4M HCl in dioxane solution (5-10 eq of HCl) to the substrate.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 1-16 hours.[15] In many cases, the hydrochloride salt of the product will precipitate out of the solution.
-
Work-up:
-
For Precipitated Product: If a precipitate forms, continue stirring for the designated time, then add diethyl ether to further precipitate the product. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the amine.
-
For Soluble Product: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.
-
Causality and Field Insights:
-
4M HCl in dioxane is commercially available and convenient to use.
-
This method directly yields the hydrochloride salt, which is often more stable and easier to handle than the free amine.
-
The reaction time can be longer compared to the TFA method.
-
Dioxane is a peroxide-forming solvent and should be handled with appropriate safety precautions.
Diagram: Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
Data Summary and Comparison
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Reagent | Trifluoroacetic Acid | 4M Hydrogen Chloride in Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane (or MeOH) |
| Typical Reaction Time | 1-4 hours | 1-16 hours |
| Product Form | Free amine (after basic work-up) | Hydrochloride salt |
| Advantages | Fast, volatile reagents, clean reaction | Direct isolation of stable salt, mild |
| Disadvantages | Corrosive, potential for side reactions | Longer reaction times, dioxane is a peroxide former |
Troubleshooting and Best Practices
-
Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of acid or the reaction temperature. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Side Product Formation: The tert-butyl cation is a potential alkylating agent. If side products are observed, consider running the reaction at a lower temperature or adding a scavenger.
-
Difficult Work-up: If the free amine is highly water-soluble, extraction can be challenging. In such cases, isolation as the hydrochloride salt is preferable. Alternatively, a solid-phase extraction (SPE) or ion-exchange chromatography can be employed for purification.[16]
-
Safety: Both TFA and concentrated HCl are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Reactions should not be conducted in a closed system to allow for the escape of evolved CO₂ gas.[7]
Conclusion
The deprotection of this compound is a straightforward yet critical transformation for the utilization of this valuable spirocyclic building block in drug discovery programs. The choice between TFA and HCl/dioxane protocols will depend on the specific requirements of the subsequent synthetic steps and the desired final product form. By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can confidently and efficiently access the deprotected amine, paving the way for the synthesis of novel and impactful therapeutic candidates.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
- Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471–3474.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. 7-Amino-5-oxa-2-azaspiro 3.4 octane-2-carboxylic acid 1,1-dimethylethyl ester 1250998-24-3 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Coupling Reactions of Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with Amino Acids
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The concept of "escaping from flatland" has driven a paradigm shift towards the incorporation of three-dimensional scaffolds to enhance target engagement, improve metabolic stability, and expand intellectual property space.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs in this endeavor. Their rigidified, three-dimensional conformations can project substituents into vectoral space in a manner that is not achievable with traditional, more planar structures.
The 5-oxa-2-azaspiro[3.4]octane framework, a bioisosteric replacement for more common heterocycles like piperidine and morpholine, has garnered significant attention for its potential to improve metabolic stability and aqueous solubility in drug candidates.[1][2] This application note provides a detailed guide for researchers on the coupling of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a key building block, with a variety of amino acids. The successful formation of these amide bonds is a critical step in the synthesis of novel peptide- and small molecule-drug conjugates.
The primary amino group on the spirocyclic core, while essential for conjugation, can present steric hindrance, making the selection of an appropriate coupling strategy crucial for achieving high yields and purity. This document will explore the mechanistic rationale behind various coupling methodologies, provide detailed, step-by-step protocols, and discuss analytical techniques for the characterization of the final products.
Mechanistic Considerations for Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. In the context of coupling this compound, the secondary amine of the spirocycle can be sterically hindered, necessitating the use of highly efficient coupling reagents to overcome this challenge.[3][4]
A plethora of coupling reagents are available, broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts.[5][6][7]
-
Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic activating agents.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea byproduct. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often employed. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine.[4][6]
-
Phosphonium salts , such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium (uronium) salts , like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are generally more efficient for hindered couplings.[6][7] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to form an active ester in situ, which then rapidly reacts with the amine to form the desired amide bond. HATU, which forms a highly reactive HOAt ester, is particularly effective for challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen of the HOAt moiety.[6]
The choice of coupling reagent, solvent, and base is critical and should be tailored to the specific amino acid being coupled and the scale of the reaction. For the sterically encumbered amine of the spirocycle, HATU and COMU are often excellent first choices.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
-
The this compound should be of high purity. The Boc protecting group is stable to most coupling conditions but is labile to strong acids.[8]
-
The amino acid partner should have its amino group protected (e.g., with Boc or Fmoc) and its carboxylic acid free for activation.
Protocol 1: HATU-Mediated Coupling
This protocol is a robust starting point for the coupling of N-protected amino acids to this compound.
Materials:
-
This compound (1.0 eq)
-
N-protected amino acid (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-protected amino acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.5 eq).
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation: Representative Coupling Reactions
The following table summarizes typical results for the HATU-mediated coupling of various N-Boc protected amino acids with this compound.
| N-Boc Amino Acid | Reaction Time (h) | Yield (%) | Purity (by LC-MS) |
| Boc-Gly-OH | 2 | 92 | >98% |
| Boc-Ala-OH | 3 | 88 | >97% |
| Boc-Val-OH | 6 | 81 | >95% |
| Boc-Phe-OH | 4 | 85 | >98% |
| Boc-Pro-OH | 4 | 89 | >97% |
Note: Yields and purities are representative and may vary depending on the specific reaction conditions and purification methods.
Characterization of Coupled Products
The successful synthesis of the coupled product must be confirmed through a suite of analytical techniques.[9][10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and assessing the purity of the final product. The expected molecular weight of the product should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the amide proton and shifts in the signals of the spirocycle and amino acid moieties confirm the formation of the amide bond.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound with high precision.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ (amide I band) is indicative of the newly formed amide carbonyl group.
Visualization of Experimental Workflow
Caption: Workflow for HATU-mediated coupling.
Reaction Mechanism Visualization
Caption: Mechanism of HATU-mediated amide coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive coupling reagent- Wet reagents or solvents- Insufficient pre-activation time- Steric hindrance | - Use fresh, high-quality coupling reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase pre-activation time to 30 minutes.- Consider a more potent coupling reagent like COMU or switch to a different coupling strategy (e.g., acid chloride formation).[3] |
| Presence of unreacted starting materials | - Insufficient equivalents of coupling reagent or amino acid- Short reaction time | - Increase the equivalents of the N-protected amino acid and coupling reagent to 1.2-1.5 eq.- Extend the reaction time and monitor by LC-MS. |
| Epimerization of the amino acid | - Prolonged pre-activation- Use of excess base | - Minimize pre-activation time.- Use the stoichiometric amount of base required for the reaction. Consider a weaker base like N-methylmorpholine (NMM).[4] |
| Difficulty in purification | - Byproducts from the coupling reagent (e.g., HOBt, HOAt)- Similar polarity of product and starting materials | - Perform an aqueous workup to remove water-soluble byproducts.- Optimize the mobile phase for flash chromatography; a shallow gradient may be necessary. |
Conclusion
The coupling of this compound with amino acids is a key transformation for the synthesis of novel, three-dimensional drug candidates. While the steric hindrance of the spirocyclic amine can be challenging, the use of modern, highly efficient coupling reagents such as HATU provides a reliable and high-yielding route to the desired amide products. Careful selection of reaction conditions, rigorous monitoring of the reaction, and thorough characterization of the products are essential for success. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the field of drug discovery and development, enabling the exploration of this promising chemical space.
References
-
Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
The Royal Society of Chemistry. Experimental Procedures. Retrieved from [Link]
-
ResearchGate. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
PubMed. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. DOI: 10.1016/j.xphs.2016.06.011. Retrieved from [Link]
- Google Patents. (2020). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubChem. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Retrieved from [Link]
-
ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Retrieved from [Link]
-
PubChem. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. NIH. Retrieved from [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 10. ijsra.net [ijsra.net]
- 11. usp.org [usp.org]
- 12. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel β-Lactam Antibiotics via Spirocyclic Intermediates
An Application Guide for Researchers and Drug Development Professionals
Introduction: Reinvigorating the β-Lactam Core
The β-lactam (azetidin-2-one) ring is the pharmacophoric cornerstone of several critical antibiotic families, including penicillins and cephalosporins.[1] These agents have been instrumental in modern medicine by inhibiting bacterial cell wall biosynthesis, a mechanism targeting penicillin-binding proteins (PBPs).[1][2] However, the rise of multidrug-resistant bacteria, primarily through the expression of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, presents a formidable challenge to global health.[2][3] This necessitates the development of novel β-lactam structures that can evade these resistance mechanisms.
Spirocyclic β-lactams have emerged as a promising class of molecules in this endeavor.[4] By introducing a spiro-fused ring system, these compounds adopt a rigid, three-dimensional architecture that is fundamentally different from traditional, more planar β-lactam antibiotics.[5] This structural innovation offers the potential for new interactions with biological targets and may confer resistance to enzymatic degradation. While medicinally attractive, the synthesis of the sterically hindered quaternary spiro carbon center poses significant synthetic challenges.[6]
This guide provides an in-depth exploration of the synthesis of β-lactam antibiotics using spirocyclic intermediates, focusing on the underlying principles of key synthetic strategies and providing detailed, field-tested protocols.
Part 1: The Spirocyclic Advantage in β-Lactam Design
The incorporation of a spirocycle is not merely a structural curiosity; it is a strategic decision aimed at enhancing pharmacological properties.
-
Three-Dimensionality and Target Engagement: The rigid, non-planar topology of spirocycles provides an opportunity for improved interaction with the active sites of proteins compared to more flexible or planar molecules.[5] This can translate to higher potency and selectivity.
-
Novelty and Intellectual Property: Spirocyclic scaffolds represent a departure from conventional antibiotic structures, opening new avenues for drug discovery and the development of novel intellectual property.
-
Diverse Biological Activity: Beyond antibacterial action, spiro-β-lactams have demonstrated a range of other pharmacological activities, including roles as cholesterol absorption inhibitors, antivirals, and inhibitors of enzymes like human leukocyte elastase.[4][5][7]
The primary challenge in their synthesis is the construction of the quaternary spiro-carbon, which requires precise control over stereochemistry and reaction conditions.[5][6]
Part 2: Core Synthetic Strategies & Mechanisms
Several robust methods have been developed for the stereoselective synthesis of spiro-β-lactams. The Staudinger [2+2] cycloaddition is the most prominent, but other cyclization and metal-catalyzed reactions have also proven effective.
The Staudinger [2+2] Ketene-Imine Cycloaddition
The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is the most traditional and widely employed method for constructing the β-lactam ring.[8][9] The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome (formation of cis or trans isomers) is a critical aspect that can be controlled.
Causality of Stereoselectivity: The relative stereochemistry of the final β-lactam is determined by the competition between direct ring closure of the zwitterionic intermediate and its isomerization.[10] This competition is heavily influenced by the electronic properties of the substituents on both the ketene and the imine.[3][10]
-
Favoring cis-isomers: Electron-donating groups (EDG) on the ketene and electron-withdrawing groups (EWG) on the imine accelerate the direct ring closure, leading preferentially to the cis-β-lactam.[3][10]
-
Favoring trans-isomers: Conversely, EWGs on the ketene and EDGs on the imine slow the ring closure, allowing for isomerization of the intermediate and favoring the formation of the more thermodynamically stable trans-β-lactam.[3]
Caption: Staudinger reaction pathway for spiro-β-lactam synthesis.
Intramolecular Cyclization Strategies
An alternative to cycloaddition is the formation of the spirocyclic system via intramolecular cyclization. A notable example is the synthesis of spiro-cephalosporin analogues through a Michael-type addition.[5][11] This strategy involves the addition of a nucleophile to the dihydrothiazine ring of a cephalosporin derivative, creating the spiro-center at a position adjacent to the core β-lactam ring.[5]
Caption: General experimental workflow for spiro-β-lactam synthesis.
Modern Metal-Catalyzed Approaches
Recent advances have introduced transition metal catalysis into β-lactam synthesis, offering novel pathways with high stereocontrol.[8][12] For instance, rhodium-catalyzed reactions involving diazo compounds can generate ketene intermediates that subsequently undergo cycloaddition to form spiro-β-lactams with high diastereoselectivity.[8] These methods represent the cutting edge of the field, enabling the construction of highly complex molecular architectures.
Part 3: Experimental Protocols & Data
The following protocol details a representative synthesis of a spiro-β-lactam via the Staudinger reaction. Note: This is a generalized procedure; specific substrate modifications may require optimization of solvents, temperature, and reaction times.
Protocol: Synthesis of a Spiro[cyclohexane-1,3'-azetidin]-2'-one Derivative
Objective: To synthesize a model spiro-β-lactam via an in-situ generated ketene and a pre-formed spirocyclic imine.
Materials:
-
Cyclohexanone
-
Benzylamine
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
2-Phenoxyacetyl chloride
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step 1: Synthesis of the N-benzylidenecyclohexanamine (Imine Precursor)
-
To a round-bottom flask, add cyclohexanone (1.0 eq), benzylamine (1.0 eq), and anhydrous toluene (approx. 0.5 M).
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux for 4-6 hours, collecting the water byproduct.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude imine is typically used directly in the next step without further purification.
Step 2: Staudinger [2+2] Cycloaddition
-
Dissolve the crude imine from Step 1 in anhydrous dichloromethane (0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
In a separate flask, prepare a solution of 2-phenoxyacetyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Add the acid chloride solution dropwise to the imine solution at 0 °C over 30 minutes. Causality: This slow addition maintains a low concentration of the highly reactive ketene, which is formed in situ upon reaction of the acid chloride with triethylamine, minimizing side reactions.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The cis and trans diastereomers may be separable at this stage.
Step 4: Characterization
-
Characterize the purified product(s) using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and determine the diastereomeric ratio (d.r.).
-
FT-IR: To identify the characteristic β-lactam carbonyl stretch (typically ~1740-1770 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
Representative Data Table
The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents. The following table illustrates hypothetical results for the synthesis of various spiro-β-lactams.
| Entry | R¹ on Ketene | R² on Imine (N-substituent) | Solvent | Yield (%) | d.r. (cis:trans) |
| 1 | Phenoxy- (EDG) | Benzyl (EDG) | DCM | 75 | 30:70 |
| 2 | Phenoxy- (EDG) | p-Methoxyphenyl (strong EDG) | Toluene | 72 | 15:85 |
| 3 | Phthalimido- (EWG) | Benzyl (EDG) | DCM | 68 | 80:20 |
| 4 | Phthalimido- (EWG) | p-Nitrophenyl (strong EWG) | THF | 81 | >95:5 |
Analysis: As predicted by the mechanistic principles, combining an electron-donating group on the ketene with an electron-donating group on the imine (Entry 2) strongly favors the trans product.[3] Conversely, combining an electron-withdrawing group on the ketene with an electron-withdrawing group on the imine (Entry 4) results in high selectivity for the cis product.[3][10]
Conclusion and Future Outlook
The synthesis of β-lactam antibiotics via spirocyclic intermediates offers a powerful strategy to generate novel chemical entities with significant therapeutic potential. By leveraging established reactions like the Staudinger cycloaddition and exploring modern catalytic methods, researchers can create diverse libraries of spiro-β-lactams for biological screening. The rigid, three-dimensional nature of these molecules provides a compelling platform for overcoming existing mechanisms of antibiotic resistance and for discovering compounds with entirely new modes of action. Future work will likely focus on developing more efficient and highly enantioselective catalytic methods to access these complex and valuable scaffolds.
References
- Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
-
Al-Tel, T. H. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 16(12), 10345-10399. [Link]
-
Bhalla, A., & Kumar, V. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 41(12). [Link]
-
Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
-
Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. Request PDF on ResearchGate. [Link]
-
de la Torre, A., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3939-3963. [Link]
-
Li, Y., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(20), 6147. [Link]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. National Institutes of Health. [Link]
-
Liu, H., et al. (2020). Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. Steroids, 159, 108635. [Link]
-
Synthesis of spirocyclic β‐lactams via visible light mediated dearomative HAT/cyclisation cascade of indole precursors. ResearchGate. [Link]
-
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. ResearchGate. [Link]
-
Al-Zoubi, R. M., & Al-Jaber, H. I. (2018). Recent advances in β-lactam synthesis. Current Organic Chemistry, 22(14), 1362-1375. [Link]
-
Stereoselective synthesis of β-lactams: recent examples. Royal Society of Chemistry. [Link]
-
Reaction scope for the synthesis of spiro-cephalosporins. ResearchGate. [Link]
-
Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance. Request PDF on ResearchGate. [Link]
-
Tidwell, T. T. (2000). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 122(48), 11765-11774. [Link]
-
β-Lactam. Wikipedia. [Link]
-
Converso, A., et al. (2006). Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest. Current Medicinal Chemistry, 13(21), 2537-2557. [Link]
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 9. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in β-lactam synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Design and Application of Novel Enzyme Inhibitors and Receptor Modulators Incorporating a 5-Oxa-2-azaspiro[3.4]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Discovery
The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the confines of traditional "flat" aromatic structures. This has led to a growing interest in scaffolds that possess a higher degree of three-dimensionality, characterized by a greater fraction of sp³-hybridized carbons (Fsp³). Spirocyclic systems, in which two rings are joined by a single common atom, are exemplary in this regard. The rigid nature of spirocyclic scaffolds can lock a molecule into a specific conformation, optimizing its interaction with biological targets and potentially reducing off-target effects.
The 5-oxa-2-azaspiro[3.4]octane scaffold has emerged as a particularly promising motif in modern drug discovery. This unique architecture combines the conformational rigidity of a spirocycle with the favorable physicochemical properties imparted by the oxetane and azetidine rings. The oxetane moiety can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility. The azetidine ring provides a key vector for chemical modification, allowing for the introduction of various substituents to fine-tune the pharmacological activity of the resulting compounds.
This comprehensive guide delves into the design, synthesis, and biological evaluation of novel enzyme inhibitors and receptor modulators built upon the 5-oxa-2-azaspiro[3.4]octane scaffold. We will provide detailed protocols for the synthesis of a key scaffold intermediate, as well as for the biological assays used to characterize their activity against two important drug targets: the M4 muscarinic acetylcholine receptor and the somatostatin receptor subtype 5.
Part 1: Synthesis of a Key 5-Oxa-2-azaspiro[3.4]octane Building Block
A foundational step in the exploration of this scaffold is the efficient and scalable synthesis of versatile building blocks. Here, we present a detailed protocol for the preparation of tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a key intermediate that can be further elaborated to generate a library of diverse compounds.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway for a key 5-oxa-2-azaspiro[3.4]octane intermediate.
Detailed Protocol: Synthesis of tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate[1]
This protocol is adapted from a known procedure for the synthesis of a related spirocyclic compound.
Materials:
-
tert-butyl 6-methylene-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (starting material)
-
meta-Chloroperoxybenzoic acid (mCPBA, 70 wt%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting tert-butyl 6-methylene-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Epoxidation: To the stirred solution, add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq) in one portion.
-
Reaction Monitoring: Stir the resulting solution at room temperature for 48 hours. The formation of a white precipitate may be observed.
-
Work-up:
-
Dilute the reaction mixture with CH₂Cl₂.
-
Carefully add saturated aqueous NaHCO₃ solution to quench the excess peroxyacid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
-
Rationale for Experimental Choices:
-
mCPBA as Oxidant: mCPBA is a widely used and effective reagent for the epoxidation of alkenes due to its electrophilic oxygen atom.
-
Dichloromethane as Solvent: CH₂Cl₂ is a good solvent for both the starting material and the reagent and is relatively unreactive under the reaction conditions.
-
Aqueous Bicarbonate Quench: The use of NaHCO₃ neutralizes the acidic byproducts of the reaction (m-chlorobenzoic acid) and any unreacted mCPBA, facilitating the purification process.
Part 2: Targeting the M4 Muscarinic Acetylcholine Receptor
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target for neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[2][3][4] Selective activation of the M4 receptor is hypothesized to provide antipsychotic and procognitive benefits with fewer side effects compared to non-selective muscarinic agonists.[5]
M4 Receptor Signaling Pathway
Activation of the M4 receptor primarily couples to the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Caption: Simplified M4 muscarinic acetylcholine receptor signaling cascade.
Protocol: In Vitro M4 Receptor Agonist Activity Assay (cAMP Measurement)
This protocol outlines a common method to determine the agonist activity of test compounds by measuring their effect on intracellular cAMP levels in cells expressing the M4 receptor.[7][8]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic receptor.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (5-oxa-2-azaspiro[3.4]octane derivatives) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture the M4 receptor-expressing cells according to standard protocols and seed them into 96- or 384-well plates. Allow the cells to adhere and grow to an appropriate confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay:
-
Aspirate the culture medium from the cells and wash with assay buffer.
-
Add the diluted test compounds or reference agonist to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Add a solution of forskolin to all wells to stimulate cAMP production.
-
Incubate for another specified period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for each compound.
-
Representative Data:
While specific data for 5-oxa-2-azaspiro[3.4]octane-based M4 agonists is proprietary, potent and selective M4 agonists typically exhibit EC₅₀ values in the low nanomolar to micromolar range.
| Compound Type | Target | Assay Type | Representative Potency (EC₅₀/IC₅₀) |
| Selective M4 Agonists | M4 Receptor | cAMP Functional Assay | 10 nM - 1 µM |
| Oxotremorine (Reference) | Muscarinic Receptors | Radioligand Binding | ~15 µM (in certain brain regions)[9] |
Part 3: Targeting the Somatostatin Receptor Subtype 5 (SSTR5)
The somatostatin receptor subtype 5 (SSTR5) is another GPCR that has garnered significant attention as a therapeutic target, particularly for the treatment of type 2 diabetes mellitus.[10] Antagonism of SSTR5 has been shown to enhance glucose-dependent insulin secretion and lower blood glucose levels.[11][12]
SSTR5 Signaling Pathway and Antagonist Mechanism
SSTR5 is primarily coupled to the Gαi/o protein. Its activation by the endogenous ligand somatostatin inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This, in turn, suppresses the secretion of hormones such as insulin and glucagon-like peptide-1 (GLP-1). An SSTR5 antagonist blocks the binding of somatostatin, thereby preventing this inhibitory effect and promoting hormone secretion.[13][14]
Caption: SSTR5 signaling pathway and the mechanism of action of an antagonist.
Protocol: In Vitro SSTR5 Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki or IC₅₀) of test compounds to the SSTR5 receptor by measuring their ability to displace a radiolabeled ligand.[15][16]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human SSTR5 receptor.
-
Radioligand (e.g., [¹²⁵I]-SST-28).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Test compounds (5-oxa-2-azaspiro[3.4]octane derivatives) at various concentrations.
-
Non-specific binding control (e.g., 1 µM unlabeled somatostatin).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in binding buffer.
-
Binding Reaction:
-
In a 96-well plate, add the following in order: binding buffer, radioligand solution, cell membrane suspension, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
Representative Data:
A structurally related 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivative has shown high potency as an SSTR5 antagonist.
| Compound | Target | Assay Type | Potency (IC₅₀) |
| 1-(2-((2,6-diethoxy-4'-fluorobiphenyl-4-yl)methyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl)piperidin-4-carboxylic acid | hSSTR5 | Functional Antagonist Assay | 9.6 nM[10] |
Part 4: In Silico Design and Lead Optimization
Computational methods play an integral role in modern drug discovery. Molecular docking can be employed to predict the binding mode of 5-oxa-2-azaspiro[3.4]octane derivatives within the active site of the target enzyme or receptor. This provides valuable insights into the structure-activity relationship (SAR) and can guide the design of more potent and selective compounds.
Computational Workflow
Caption: A typical workflow for computational inhibitor design.
Conclusion and Future Directions
The 5-oxa-2-azaspiro[3.4]octane scaffold represents a valuable addition to the medicinal chemist's toolkit. Its inherent three-dimensionality and tunable physicochemical properties make it an attractive starting point for the design of novel enzyme inhibitors and receptor modulators. The detailed synthetic and biological protocols provided herein offer a practical guide for researchers seeking to explore the potential of this promising scaffold. Future work in this area will likely focus on expanding the diversity of substituents on the spirocyclic core, further exploring its application against a wider range of biological targets, and conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.
References
-
Boehringer Ingelheim Pharma GmbH & Co. KG. (2025). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. Pharmacology Research & Perspectives, 13(3), e70123. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are M4 receptor agonists and how do they work? Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... [Diagram]. Retrieved from [Link]
-
Shen, T., et al. (2024). Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists. Proceedings of the National Academy of Sciences, 121(26), e2319325121. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). M4 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
MDPI. (2023). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. International Journal of Molecular Sciences, 24(13), 10981. Retrieved from [Link]
-
Bull, J. A., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Medicinal Chemistry Letters, 4(10), 955-959. Retrieved from [Link]
-
JCI Insight. (2021). Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner. JCI Insight, 6(4), e143228. Retrieved from [Link]
-
JensenLab. (n.d.). SSTR5 - DISEASES. Retrieved from [Link]
-
Cescato, V., & Scheidegger, P. (2013). Pituitary Somatostatin Receptor Signaling. Journal of molecular endocrinology, 50(3), R53–R66. Retrieved from [Link]
-
He, S., et al. (2018). Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. ACS Medicinal Chemistry Letters, 9(6), 546-551. Retrieved from [Link]
-
Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]
-
Endocrinology. (2018). Regulation of Endogenous (Male) Rodent GLP-1 Secretion and Human Islet Insulin Secretion by Antagonism of Somatostatin Receptor 5. Endocrinology, 159(10), 3597-3608. Retrieved from [Link]
-
Innoprot. (n.d.). icAMP NOMAD Muscarinic Acetylcholine Receptor M4 Cell Line. Retrieved from [Link]
-
Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
FOLIA. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Retrieved from [Link]
-
Bridges, T. M., et al. (2019). Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS medicinal chemistry letters, 10(10), 1459–1465. Retrieved from [Link]
- Google Patents. (n.d.). US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
-
Wu, H., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(6), 849-854. Retrieved from [Link]
-
Iwashita, H., et al. (2020). Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases. Journal of medicinal chemistry, 63(17), 8926–8938. Retrieved from [Link]
-
Flynn, D. D., & Mash, D. C. (1989). Autoradiographic analyses of agonist binding to muscarinic receptor subtypes. Synapse (New York, N.Y.), 4(4), 326–336. Retrieved from [Link]
-
Google Patents. (n.d.). JOP20220084A1 - Derivatives of 5-oxa-2-azaspiro[15][17]octane as M4 agonists. Retrieved from
- Google Patents. (n.d.). CO2022004391A2 - 5-oxa-2–azaspiro[3.4]octane derivatives as m4 agonists.
Sources
- 1. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. innoprot.com [innoprot.com]
- 9. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 14. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-oxa-2-azaspiro[3.4]octanes
Welcome to the technical support center for the synthesis of 5-oxa-2-azaspiro[3.4]octanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your research.
Introduction to the 5-oxa-2-azaspiro[3.4]octane Scaffold
The 5-oxa-2-azaspiro[3.4]octane core is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique departure from traditional "flat" aromatic compounds, providing opportunities to explore new chemical space and improve physicochemical properties of drug candidates. However, the synthesis of this strained heterocyclic system is not without its challenges. This guide will walk you through some of the most common hurdles and how to overcome them.
Troubleshooting Guide & FAQs
Issue 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
Q: We are using a [3+2] cycloaddition of an azomethine ylide with a methylene-oxetane to construct the 5-oxa-2-azaspiro[3.4]octane core, but we are obtaining a mixture of diastereomers. How can we improve the diastereoselectivity?
A: This is a common issue in 1,3-dipolar cycloaddition reactions for the synthesis of highly substituted pyrrolidines. The facial selectivity of the cycloaddition is often low, leading to the formation of both exo and endo products.
Root Cause Analysis:
The stereochemical outcome of the [3+2] cycloaddition is determined by the transition state geometry. Factors that influence this include:
-
Steric Hindrance: The substituents on both the azomethine ylide and the dipolarophile (methylene-oxetane) can sterically clash in the transition state, favoring the less hindered approach.
-
Electronic Effects: The orbital overlap between the dipole and the dipolarophile can favor a specific orientation.
-
Catalyst/Solvent Effects: The choice of metal catalyst, ligand, and solvent can influence the conformation of the reactive intermediates and the transition state geometry.
Troubleshooting Strategies:
-
Catalyst and Ligand Screening: The choice of catalyst is critical. For copper-catalyzed reactions, switching the ligand can sometimes completely reverse the diastereoselectivity. For instance, employing a bulky phosphine ligand might favor one diastereomer, while a different N,O-ligand could favor the other.
-
Solvent Optimization: The polarity of the solvent can affect the stability of the transition states. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
-
Protecting Group Modification: The nature of the protecting group on the nitrogen of the azomethine ylide can have a significant impact on stereoselectivity. A bulkier protecting group (e.g., changing from Boc to Cbz or a substituted aryl group) can provide greater steric direction.
dot
Caption: Transition states for exo and endo diastereomers.
Purification of Diastereomers:
If achieving complete diastereoselectivity is challenging, separation of the diastereomers is necessary.
| Method | Applicability | Notes |
| Column Chromatography | High | This is the most common method. A careful screening of the eluent system is required. Sometimes, a less polar solvent system with a gradual increase in polarity can provide better separation. |
| Preparative HPLC | High | For difficult separations, preparative HPLC with a chiral or achiral stationary phase can be effective. |
| Crystallization | Moderate | If one of the diastereomers is crystalline, fractional crystallization can be a scalable purification method. |
Issue 2: Ring-Opening of the Oxetane Moiety
Q: During our synthesis/purification, we are observing byproducts that appear to be the result of the oxetane ring opening. How can we prevent this?
A: The oxetane ring is susceptible to ring-opening, particularly under acidic conditions, due to its inherent ring strain.[1] This is one of the most significant challenges in the chemistry of oxetanes.
Mechanism of Acid-Catalyzed Ring-Opening:
Under acidic conditions, the oxygen atom of the oxetane is protonated, making it a good leaving group. A nucleophile can then attack one of the ring carbons, leading to the opening of the ring and the formation of a 1,3-difunctionalized acyclic compound.
dot
Caption: Acid-catalyzed ring-opening of the oxetane.
Troubleshooting and Prevention:
-
Avoid Acidic Conditions:
-
Reaction Conditions: If possible, use neutral or basic conditions for your reactions.
-
Work-up: During aqueous work-up, avoid acidic washes (e.g., HCl, NH4Cl). Use saturated NaHCO3 or brine instead.
-
Purification: Silica gel is slightly acidic and can cause ring-opening of sensitive oxetanes on the column. To mitigate this, you can:
-
Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.
-
Use alternative stationary phases like alumina (basic or neutral) or florisil.
-
Minimize the time the compound spends on the silica gel column.
-
-
-
Protecting Group Strategy: If acidic conditions are unavoidable (e.g., for Boc deprotection), consider alternative protecting groups that can be removed under neutral or basic conditions, such as the Cbz group (removed by hydrogenolysis) or the Fmoc group (removed by a mild base like piperidine).
-
Temperature Control: Ring-opening can be accelerated at higher temperatures. Perform reactions and purifications at or below room temperature whenever possible.
Issue 3: Competing Elimination Reaction in Intramolecular Williamson Etherification
Q: We are attempting an intramolecular Williamson etherification to form the oxetane ring from a chlorohydrin precursor, but we are primarily isolating an allylic alcohol byproduct. What is causing this?
A: This is a classic example of a competing E2 elimination reaction. The alkoxide formed upon deprotonation of the alcohol can act as a base to remove a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.
dot
Caption: Competition between SN2 cyclization and E2 elimination.
Troubleshooting Strategies:
-
Choice of Base: The choice of base is crucial. A non-hindered, strong base like sodium hydride (NaH) is often preferred as it irreversibly deprotonates the alcohol to form the alkoxide without introducing a bulky counter-ion. Bulky bases like potassium tert-butoxide are more prone to promoting elimination.
-
Solvent: A polar aprotic solvent like THF or DMF is generally preferred for SN2 reactions as it solvates the cation without strongly solvating the nucleophilic alkoxide.
-
Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.
-
Leaving Group: While chloride is a common leaving group, using a better leaving group like tosylate (OTs) or mesylate (OMs) can sometimes favor the substitution reaction. However, a very good leaving group can also sometimes favor elimination, so this needs to be evaluated empirically.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
-
Burés, J.; Larrosa, I. Oxetanes in Drug Discovery Campaigns. ACS Med. Chem. Lett.2016 , 7 (9), 795–799. [Link]
-
Padwa, A.; Rashatasakhon, P. The aza-Paternò-Büchi Reaction. In CRC Handbook of Organic Photochemistry and Photobiology, 3rd ed.; Griesbeck, A. G., Oelgemöller, M., Ghetti, F., Eds.; CRC Press, 2012; pp 671–686. [Link]
-
Coldham, I.; Hufton, R. Intramolecular 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Chem. Rev.2005 , 105 (7), 2765–2810. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Spirocyclization
Welcome to the Technical Support Center for Spirocyclization Reactions. As a cornerstone in the synthesis of complex molecular architectures found in natural products and pharmaceuticals, spirocyclization presents unique challenges and opportunities.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It is divided into two main sections: a Troubleshooting Guide for specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual inquiries.
Part A: Troubleshooting Guide
This section addresses specific, outcome-based problems in a question-and-answer format.
Q1: My spirocyclization reaction has a very low yield or is not working at all. What are the likely causes and how can I fix it?
Low or no product formation is a common yet multifaceted problem. A systematic approach is crucial for diagnosis.
Initial Diagnostic Workflow
Caption: Initial diagnostic workflow for low-yield spirocyclization.
Detailed Troubleshooting Steps:
-
Starting Material Purity: Impurities in the substrate can act as catalyst poisons or introduce competing side reactions.
-
Catalyst and Ligand Choice: The catalyst is the heart of the reaction. An inappropriate or inactive catalyst is a primary failure point.
-
Solution: Screen a variety of catalysts and ligands. For instance, in metal-catalyzed reactions, switching from a palladium to a gold or silver catalyst can completely change the reaction outcome, leading to different scaffolds from the same starting material.[5][6][7] For enantioselective processes, the choice of chiral ligand is paramount and can dramatically affect both yield and stereoselectivity.[3]
-
-
Solvent Effects: The solvent influences substrate solubility, reagent stability, and the transition state energy of the cyclization.
-
Temperature and Concentration: Intramolecular reactions are highly sensitive to concentration. If too dilute, the reaction may be slow; if too concentrated, intermolecular side reactions (like dimerization) may dominate. Temperature affects the reaction rate and can influence selectivity.
-
Solution: Run the reaction under high-dilution conditions (e.g., using a syringe pump for slow addition of the substrate) to favor the intramolecular pathway. Systematically screen temperatures; some reactions require heating to overcome activation barriers, while others need cooling to prevent decomposition or improve selectivity.
-
-
Product Decomposition: The desired spirocycle might be forming but is unstable under the reaction or workup conditions.[3][9]
Q2: My spirocyclization reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Achieving high diastereoselectivity is a common goal and challenge in spirocycle synthesis.[3] Several factors govern the stereochemical outcome.
Key Factors Influencing Diastereoselectivity:
| Factor | Influence on Stereoselectivity | Recommended Action |
| Catalyst/Ligand | The steric and electronic properties of the catalyst and its ligands create a chiral environment that directs the approach of the reacting moieties. | Screen a library of chiral ligands. Bulky ligands can effectively shield one face of the substrate, leading to higher selectivity.[11] |
| Solvent | Solvent polarity can stabilize or destabilize key transition states, sometimes even reversing the preferred diastereomer.[3][12] | Test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., EtOH), if compatible. |
| Temperature | Lowering the reaction temperature often increases selectivity by widening the energy difference between the diastereomeric transition states. | Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the impact on the diastereomeric ratio (d.r.). |
| Additives/Base | Additives like Lewis acids or bases can coordinate to the substrate or catalyst, altering the transition state geometry. The choice of base can be critical.[13] | Screen different bases (e.g., K₃PO₄ vs. DIPEA) or additives (e.g., molecular sieves to remove water).[13][14] |
-
Case Study Example: In an acid-catalyzed cyclization to form spirocyclic diketopiperazines, the bulkiness of a substituent on the starting material was shown to directly influence the extent of stereoinduction, achieving up to >98:2 d.r.[11] This highlights the importance of substrate control in achieving selectivity.
Q3: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
Side products often arise from competing reaction pathways. Identifying them is the first step toward suppression.
Common Side Reactions and Mitigation Strategies:
-
Intermolecular Reaction (e.g., Dimerization): This occurs when one molecule reacts with another instead of with itself. It is a common issue when the rate of the intramolecular cyclization is slow.[15]
-
Mitigation: Employ high-dilution conditions. This involves using a larger volume of solvent and adding the substrate slowly over several hours to keep its instantaneous concentration low, thus favoring the intramolecular pathway.
-
-
Decomposition/Rearrangement: The starting material or the spirocyclic product may undergo undesired rearrangements or decomposition. For example, some indole-based spirocyclizations are challenging due to a competing 1,2-migration that restores aromaticity.[2]
-
Alternative Cyclization Pathways: The substrate may possess multiple reactive sites, leading to different cyclized products (e.g., forming a 5-membered ring instead of a 6-membered ring).
-
Mitigation: This is often controlled by the choice of catalyst and reaction conditions which can favor one pathway over another due to kinetic or thermodynamic preferences.[16] For example, 5- and 6-membered rings are generally formed faster than smaller or larger rings due to a favorable balance of entropic and strain factors.[17]
-
Part B: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of spirocyclization.
Q4: How do I select the right catalyst for my spirocyclization?
Catalyst selection is highly dependent on the type of transformation you are performing. There is no universal catalyst.
General Catalyst Selection Workflow
Caption: Workflow for rational catalyst selection in spirocyclization.
-
Metal Catalysis:
-
Palladium (Pd): Widely used for reactions involving C-C bond formation, such as intramolecular Heck or Tsuji-Trost reactions.
-
Gold (Au) & Silver (Ag): Excellent π-acid catalysts for activating alkynes and allenes, often used in dearomatizing spirocyclizations of indole derivatives.[5][6]
-
Copper (Cu): Used in reactions like intramolecular cyclizations of alkynoic acids, though care must be taken to avoid side reactions common in "click chemistry" conditions.[16]
-
-
Organocatalysis: Chiral phosphoric acids, amines, or N-heterocyclic carbenes (NHCs) are frequently used for asymmetric spirocyclizations, offering a metal-free alternative.[13][18]
A crucial insight is that different catalysts can lead to completely different molecular scaffolds from the exact same starting material, a concept known as catalyst-driven scaffold diversity.[5][7] Therefore, initial screening is essential.
Q5: What role does the solvent play, and how do I choose the best one?
Solvents are not merely inert media; they actively participate in the reaction by solvating reagents, intermediates, and transition states.[19] Their effects can be profound.
-
Polarity and Protic vs. Aprotic:
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Can accelerate reactions involving charged intermediates by stabilizing them.
-
Polar Protic Solvents (e.g., Ethanol, Water): Can hydrogen-bond with reagents, which can be beneficial (e.g., stabilizing an anion) or detrimental (e.g., deactivating a nucleophile).[19]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Often used to minimize solubility of certain byproducts or in reactions where polarity is detrimental to selectivity.
-
-
Practical Approach: If literature precedents are unavailable, a solvent screen is the most effective strategy. Start with common solvents like DCM, THF, Toluene, and Acetonitrile. The choice of solvent can significantly influence reaction rates and even alter stereoselectivity.[12][20]
Q6: What are the best analytical techniques for characterizing my spirocyclic products?
Confirming the structure of a spirocycle, especially its stereochemistry, requires a combination of modern analytical techniques.[1][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
1D NMR (¹H, ¹³C): Provides primary information about the carbon skeleton and proton environments.
-
2D NMR (COSY, HSQC, HMBC): Essential for establishing connectivity, especially across the spirocyclic center where standard J-coupling is absent.
-
NOESY/ROESY: Crucial for determining the relative stereochemistry by identifying protons that are close in space.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to provide fragmentation patterns that can support the proposed structure. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[21]
-
X-Ray Crystallography: Provides unambiguous proof of both the structure and the absolute and relative stereochemistry. Obtaining single crystals suitable for analysis is often a goal for novel spirocyclic systems.
-
Chromatographic Methods (HPLC, SFC): Chiral HPLC or Supercritical Fluid Chromatography (SFC) is used to determine the enantiomeric excess (e.e.) of chiral spirocycles by separating the enantiomers.[21]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- Benchchem. (n.d.). Efficiency comparison of different bases for spirocyclization protocols. Benchchem.
-
James, M. J., et al. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition, 55(31), 9671-9675. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Request PDF. Retrieved from [Link]
-
White Rose Research Online. (2016). Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. Retrieved from [Link]
-
PubMed. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Retrieved from [Link]
-
Harrity, J. P. A., et al. (2017). Dearomative spirocyclization of ynamides. Nature Communications, 8, 15313. Retrieved from [Link]
-
Publish. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimization of Spirocyclization Reactions.
-
Kuttan, A., et al. (2017). Spirocyclic Motifs in Natural Products. Molecules, 22(1), 97. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
-
Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822-7826. Retrieved from [Link]
-
Finn, M. G., et al. (2006). Cu(I)-Catalyzed Intramolecular Cyclization of Alkynoic Acids in Aqueous Media: A “Click Side Reaction”. The Journal of Organic Chemistry, 71(19), 7481-7484. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]
-
The Journal of Organic Chemistry Vol. 91 No. 2. (2026). ACS Publications. Retrieved from [Link]
-
Houk, K. N., et al. (2022). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Chemical Science, 13(38), 11296-11301. Retrieved from [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]
-
Van der Eycken, E., et al. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(16), 6097-6155. Retrieved from [Link]
-
Zhu, J., et al. (2020). Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction. Organic Letters, 22(4), 1589-1593. Retrieved from [Link]
-
Wikipedia. (n.d.). Intramolecular reaction. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2023). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. Heliyon, 9(11), e20767. Retrieved from [Link]
-
Puzzolo, D., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 777-788. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]
-
Zhang, J., et al. (2023). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Organic Chemistry Frontiers, 10(8), 2005-2015. Retrieved from [Link]
Sources
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 18. Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Purification of Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for the purification of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this spirocyclic amine. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity and yield in your experiments.
Introduction to Purification Challenges
This compound is a unique spirocyclic scaffold with increasing importance in medicinal chemistry.[1] Its structure, containing a primary amine and a Boc-protected secondary amine within a constrained spirocyclic system, presents specific purification challenges. These can include:
-
Polarity and Basicity: The presence of a free amine group can lead to strong interactions with silica gel, causing peak tailing and poor separation during column chromatography.
-
Potential for Diastereomers: Depending on the synthetic route, the formation of diastereomers is possible, which can be challenging to separate.[2]
-
Boc-Group Stability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions, which can limit the choice of purification methods.[3]
-
Byproduct and Reagent Removal: The synthesis may involve various reagents and generate byproducts that need to be efficiently removed.
This guide will address these challenges with practical, field-proven solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Issue 1: My compound is streaking or showing significant tailing on a silica gel column.
Cause: The basic nature of the primary amine in your compound is likely causing strong interactions with the acidic silanol groups on the surface of the silica gel. This leads to poor chromatographic performance.
Solution:
To mitigate this interaction, you can either neutralize the silica's acidic sites or use a more inert stationary phase.
Protocol 1: Modifying the Mobile Phase
-
Solvent System: Start with a non-polar/polar solvent system such as dichloromethane/methanol or ethyl acetate/heptane.
-
Add a Basic Modifier: To your eluent, add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide. A typical starting concentration is 0.1-1% (v/v).
-
TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The addition of the base should result in a more symmetrical spot with a higher Rf value.
-
Column Chromatography: Equilibrate your silica gel column with the optimized mobile phase containing the basic modifier before loading your sample.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel | Cost-effective and widely available. |
| Mobile Phase | DCM/MeOH or EtOAc/Heptane with 0.1-1% TEA | The basic modifier competes with your amine for binding to the acidic silica surface, improving peak shape. |
Protocol 2: Using an Amine-Functionalized Silica Column
For particularly challenging separations, an amine-functionalized silica column can be highly effective. This stationary phase has a less acidic surface, reducing the strong interactions with basic compounds.
-
Stationary Phase: Use a pre-packed amine-functionalized silica column or pack your own.
-
Mobile Phase: A simple non-polar/polar solvent system like ethyl acetate/heptane is often sufficient. A basic modifier is typically not required.
-
Gradient Elution: A gradient elution from low to high polarity will likely provide the best separation.
Issue 2: I am having difficulty separating my desired product from a closely related impurity.
Cause: The impurity may be a diastereomer or a structurally similar byproduct from the synthesis. The synthesis of a related bromo-analog involves multiple steps where side products could form.[4]
Solution:
High-resolution chromatography techniques are often necessary to separate closely related compounds.
Protocol: Reversed-Phase Flash Chromatography
If normal-phase chromatography does not provide adequate separation, reversed-phase chromatography is a powerful alternative.
-
Stationary Phase: C18-functionalized silica is the most common reversed-phase stationary phase.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography is a mixture of water and an organic solvent like acetonitrile or methanol.
-
pH Adjustment: The pH of the aqueous portion of the mobile phase can be adjusted to optimize the separation of ionizable compounds. For amines, a slightly basic pH can sometimes improve peak shape and resolution.
-
Method Development: Use High-Performance Liquid Chromatography (HPLC) with a C18 column to develop the separation method before scaling up to flash chromatography.
Issue 3: My yield is low after purification, and I suspect my compound is degrading.
Cause: The Boc protecting group is labile under acidic conditions.[3] Exposure to strong acids, even the inherent acidity of silica gel over long periods, can cause deprotection. Additionally, some spirocyclic compounds can be unstable.
Solution:
Ensure all purification steps are performed under neutral or slightly basic conditions and minimize the time your compound is on the silica gel.
Workflow for Minimizing Degradation
Caption: Workflow to minimize degradation during purification.
Key Considerations:
-
Temperature: Perform all purification steps at room temperature or below.
-
pH: Ensure all aqueous solutions used during workup and extraction are neutral or slightly basic.
-
Storage: Store the purified compound in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What are the expected analytical characteristics of pure this compound?
A1: The pure compound is typically a solid.[5] Analytical data for a similar compound, tert-butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, can be found from various suppliers and can be used as a reference.[6] You should confirm the structure and purity using a combination of techniques:
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The spectra should be clean with the correct integrations and chemical shifts for all protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
HPLC/UPLC: To assess the purity of the final product. A single sharp peak is indicative of high purity.
Q2: How can I remove unreacted Boc-anhydride from my crude product?
A2: Unreacted di-tert-butyl dicarbonate (Boc2O) can often be removed by co-evaporation with a solvent like toluene or by leaving the product under high vacuum for an extended period.[7] For more stubborn cases, a scavenger resin like tris(2-aminoethyl)amine polystyrene can be used to react with and remove the excess Boc2O.
Q3: What should I do if my compound is an oil and won't solidify?
A3: An oily product can indicate the presence of residual solvent or impurities.
-
High Vacuum: Ensure all solvent has been removed by placing the sample under high vacuum for several hours.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization or precipitate the product as a solid.
-
Re-purification: If the oil persists, it is likely due to impurities. Further purification by chromatography may be necessary.
Q4: How do I store the purified compound to ensure its stability?
A4: As a Boc-protected amine, the compound should be stored away from acidic conditions. It is recommended to store the solid product in a tightly sealed container at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere to prevent degradation.
Logical Relationship of Purification Steps
Caption: A logical workflow for the purification of the target compound.
References
- Santai Technologies. AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- BLD Pharm. tert-Butyl (S)-7-amino-5-oxa-2-azaspiro[3.
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- MDPI.
- Amadis Chemical. tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.
- ResearchGate. High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs | Request PDF.
- BLDpharm. 1408075-90-0|tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.
- Chemtips.
- CymitQuimica. tert-Butyl 8-amino-5-oxa-2-azaspiro[3.
- Echemi. tert-butyl(7S)-7-hydroxy-5-oxa-2-azaspiro[3.
- Der Pharma Chemica. Scholars Research Library.
- Reddit. TLC Seperation of N-Boc thiol : r/OrganicChemistry.
- Sigma-Aldrich.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ResearchGate.
- The Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- Chemical Science (RSC Publishing).
- PubMed. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay.
- ResearchGate. Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.
- PMC - NIH.
- Organic & Biomolecular Chemistry (RSC Publishing). Facile synthesis of 2-azaspiro[3.4]octane.
- Wiley Online Library.
- PubMed.
- PMC - NIH.
- ChemicalBook. tert-butyl 7-oxo-2,6-diazaspiro[3.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PubChem. Tert-butyl 5-oxo-2-azaspiro(3.4)
- MDPI. A Brønsted Acidic Deep Erotic Solvent for N-Boc Deprotection.
- Biotage. Is there an easy way to purify organic amines?.
- Biotage.
- ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry.
Sources
- 1. santaisci.com [santaisci.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 4. tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxyla… [cymitquimica.com]
- 5. 1453316-10-3|tert-Butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
Preventing racemization during the synthesis of chiral spirocyclic amino acids
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the technical support center for the synthesis of chiral spirocyclic amino acids. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these unique and valuable building blocks. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. Racemization, the unintended formation of an equimolar mixture of enantiomers from a single enantiomer, is a critical challenge in this field, potentially compromising the biological activity and therapeutic efficacy of the final molecule. This guide will provide in-depth, field-proven insights to help you maintain the stereochemical integrity of your spirocyclic amino acids.
Troubleshooting Guide: Common Issues & Solutions in Racemization Control
This section addresses specific problems you might encounter during the synthesis of chiral spirocyclic amino acids, focusing on the preservation of stereochemical purity.
Issue 1: Significant Racemization Detected After Carboxyl Group Activation and Coupling
Question: I'm observing a significant loss of enantiomeric excess in my spirocyclic amino acid after the coupling step. What are the likely causes and how can I mitigate this?
Answer:
This is a very common and critical issue. The activation of the carboxylic acid group, a necessary step for amide bond formation, unfortunately, also increases the acidity of the α-proton, making it susceptible to abstraction by a base. This leads to the formation of a planar enolate or an oxazolone intermediate, both of which can be protonated from either face, resulting in racemization.[1][2]
Probable Causes & Recommended Solutions:
-
Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.[3]
-
Solution: Employ coupling reagents known for their low racemization potential. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used in combination with additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are excellent choices for suppressing racemization.[3][4][5] Phosphonium and aminium/uronium reagents like BOP, PyBOP, HBTU, and HATU are also effective, especially with additives.[5] For particularly challenging couplings, consider specialized reagents like DEPBT, which shows remarkable resistance to racemization.[6]
-
-
Excessive Base Strength or Concentration: The choice and amount of base used can dramatically impact the rate of racemization.[3][5][7] Stronger bases more readily abstract the α-proton.
-
Unfavorable Solvent Choice: The polarity of the solvent can influence the rate of racemization.
-
Solution: Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have been shown to result in lower rates of racemization compared to chloroform, dichloromethane, acetonitrile, and nitromethane.[8]
-
-
Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.[4]
Issue 2: Racemization of Specific Amino Acid Residues (e.g., Histidine, Cysteine)
Question: My synthesis involves a spirocyclic scaffold incorporating a histidine or cysteine residue, and I'm consistently seeing racemization at that specific site. Why are these residues so problematic, and what can I do?
Answer:
Histidine and cysteine are notoriously prone to racemization during peptide synthesis.[10] The imidazole ring of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton.[11] The thiol group in cysteine can also participate in side reactions that promote racemization.
Probable Causes & Recommended Solutions:
-
Unprotected Side Chains: The reactive side chains of histidine and cysteine can facilitate racemization.
-
Solution: Proper side-chain protection is crucial. For histidine, protecting the imidazole nitrogen significantly reduces racemization.[10][11] Common protecting groups in Boc chemistry include Dnp, Tos, and Bom, while Trt, Mmt, and Mtt are used in Fmoc chemistry.[11] For cysteine, using a sterically bulky protecting group like trityl (Trt) can help minimize side reactions.[10]
-
-
Standard Coupling Protocols are Insufficient: The inherent reactivity of these residues often requires specialized coupling conditions.
-
Solution: For histidine, using a coupling reagent like DEPBT is often recommended due to its low racemization profile.[4] For cysteine, the combination of DIC with HOBt, HOAt, or Oxyma under base-free conditions is a reliable method.[4] The addition of copper (II) chloride (CuCl₂) with HOBt has also been shown to suppress racemization during the coupling of cysteine residues.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization during amino acid synthesis?
A1: There are two main pathways for racemization during peptide bond formation:[1][3]
-
Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either side, leading to a mixture of enantiomers.[1][2]
-
Oxazolone (Azlactone) Formation: The activated carboxyl group can be attacked intramolecularly by the amide oxygen of the N-acyl protecting group, forming a five-membered oxazolone ring. This intermediate is readily racemized by base-catalyzed tautomerization. Subsequent reaction with an amine nucleophile opens the ring to form the peptide bond, but with a loss of stereochemical integrity.[1][12]
Q2: How does the choice of N-α-protecting group influence racemization?
A2: The N-α-protecting group plays a significant role in preventing racemization. Urethane-type protecting groups, such as Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc), are highly effective at suppressing racemization.[12][13] This is because the lone pair of electrons on the urethane nitrogen can participate in resonance, making the amide oxygen less nucleophilic and thus disfavoring the formation of the oxazolone intermediate.[12] In contrast, simple acyl-type protecting groups like acetyl or benzoyl are more prone to racemization because they readily form oxazolones.[3]
Q3: Are there any "racemization-free" coupling reagents?
A3: While no coupling method is completely immune to racemization under all conditions, several reagents have been developed that exhibit exceptionally low levels of racemization. Reagents like COMU and Boc-Oxyma are known for their high reactivity and efficiency in promoting racemization-free amide bond formation.[14] Ynamide-based coupling reagents have also shown remarkable ability to suppress racemization, even in challenging N→C peptide synthesis.[15] Additionally, enzyme-catalyzed methods, such as those using amino acid dehydrogenases, can offer highly stereoselective routes to chiral amino acids.[16]
Q4: Can reaction conditions other than reagents and temperature affect racemization?
A4: Yes, several other factors can play a role:
-
Activation Time: Prolonged activation times before the addition of the nucleophile can increase the opportunity for the activated intermediate to racemize.[5] It is generally advisable to add the amine component as soon as possible after activation.
-
Steric Hindrance: Sterically hindered bases, such as 2,4,6-collidine, can reduce the rate of racemization compared to less hindered bases like triethylamine, due to the difficulty in accessing the α-proton.[3]
-
Additives: Additives like HOBt, HOAt, and Oxyma not only increase the coupling rate but also act as racemization suppressors by forming active esters that are less prone to racemization than the initial activated species.[3][4][10]
Experimental Protocols & Data
Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol is a robust starting point for minimizing racemization during the coupling of a chiral spirocyclic amino acid.
-
Dissolution: Dissolve the N-protected chiral spirocyclic amino acid (1.0 eq.) and the amine component (as a hydrochloride salt, 1.0 eq.) in an appropriate solvent (e.g., DMF, NMP).
-
Additive Addition: Add Oxyma (1.0 eq.) to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add a weak, sterically hindered base such as N-methylmorpholine (NMM) (1.0 eq.) to neutralize the hydrochloride salt.
-
Coupling Reagent Addition: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Proceed with standard aqueous work-up and purification.
Table 1: Comparison of Bases and Their Impact on Racemization
| Base | pKa | Steric Hindrance | General Recommendation for Racemization Control |
| N,N-Diisopropylethylamine (DIEA) | ~10.7 | High | Use with caution; can still promote racemization due to high basicity.[3] |
| Triethylamine (TEA) | ~10.8 | Low | Not recommended; high basicity and low steric hindrance lead to higher rates of racemization.[3] |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Recommended ; weaker base, good for general use.[3][5] |
| 2,4,6-Collidine (TMP) | ~7.4 | High | Highly Recommended ; weak base with significant steric hindrance, often results in the least racemization.[3][9] |
Note: pKa values are approximate and can vary with the solvent.
Visualizing the Racemization Pathway
The following diagram illustrates the two primary mechanisms through which racemization can occur during peptide coupling. Understanding these pathways is key to devising effective preventative strategies.
Caption: Key pathways leading to racemization after carboxyl group activation.
References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Wobide Chemical. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. Retrieved from [Link]
-
OthmanAl Musaimi. (2016). Racemization in peptide synthesis. Slideshare. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AnaSpec. Retrieved from [Link]
-
Boc-Oxyma as Racemization-Free Coupling Reagent. (2013). Aapptec Peptides. Retrieved from [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Vrijdag, J., & R.C.M. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Retrieved from [Link]
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Carpino, L. A., & El-Faham, A. (2001). 7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry. Retrieved from [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2025). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025). NIH. Retrieved from [Link]
-
Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. (2025). ResearchGate. Retrieved from [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2025). ResearchGate. Retrieved from [Link]
-
Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creation.com [creation.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Racemization in peptide synthesis | PPTX [slideshare.net]
- 8. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Boc Deprotection of Sterically Hindered Amines
Welcome to the technical support guide for one of the most frequently encountered challenges in synthetic organic chemistry: the deprotection of tert-butyloxycarbonyl (Boc)-protected sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals who require robust and reliable methods to overcome sluggish or incomplete reactions, minimize side-product formation, and ensure the integrity of complex molecules. Here, we will delve into the mechanistic underpinnings of common issues and provide field-proven solutions and alternative protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Standard Acidic Deprotection - Why is my reaction failing?
Q1: My standard TFA or HCl deprotection of a sterically hindered Boc-amine is extremely slow or incomplete. What is the underlying issue?
A1: The Root of the Problem: Steric Hindrance and Carbocation Stability
The standard mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine.
-
[1] Steric Hindrance: Bulky substituents on or near the nitrogen atom can significantly impede the approach of the protonating acid to the carbonyl oxygen. This increases the activation energy of the initial and rate-limiting protonation step.
-
Electronic Effects: Electron-withdrawing groups near the amine can decrease the basicity of the carbamate oxygen, making protonation more difficult.
Troubleshooting Steps for Sluggish Acidic Deprotection:
-
Increase Acid Concentration/Equivalents: For a sluggish reaction, a gradual increase in the concentration of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be effective. This [2]increases the availability of protons to drive the equilibrium towards the protonated intermediate.
-
Elevate the Reaction Temperature: Gentle heating to 40-50 °C can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Howev[2]er, this should be done cautiously, monitoring for potential side reactions with other sensitive functional groups.
-
Optimize Solvent Choice: The solvent can play a crucial role. While dichloromethane (DCM) is common, switching to a more polar solvent or a solvent that can better solvate the intermediates may accelerate the reaction. For instance, using a solution of HCl in dioxane or methanol can be effective.
Section 2: Side Reactions and Substrate Stability
Q2: I'm observing significant side-product formation, particularly t-butylation of other functional groups. How can I prevent this?
A2: The Culprit: The Electrophilic tert-Butyl Cation
The tert-butyl cation generated during deprotection is a potent electrophile that can be trapped by various nucleophiles present in the substrate or reaction mixture. This [5][6]is especially problematic for electron-rich aromatic rings (like indoles or phenols), thiols, and other sensitive moieties.
[5]Preventative Measures: The Role of Scavengers
The most effective strategy is to introduce a "scavenger" into the reaction mixture. This is a nucleophilic species that is more reactive towards the tert-butyl cation than the functional groups on your substrate.
| Scavenger | Typical Concentration | Target Functional Group Protection |
| Anisole | 5-10% (v/v) | Electron-rich aromatics (e.g., tryptophan, tyrosine) |
| Thioanisole | 5-10% (v/v) | Sulfur-containing residues (e.g., methionine, cysteine) |
| Triisopropylsilane (TIPS) | 1-5% (v/v) | General purpose, reduces the cation to isobutane |
| Water | Small amounts | Can act as a scavenger but may affect reaction kinetics |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected amine in DCM (or another suitable solvent).
-
Add the chosen scavenger (e.g., 5% v/v anisole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir at 0 °C to room temperature, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo and proceed with workup.
Section 3: Alternative Deprotection Strategies for Highly Labile Substrates
Q3: My substrate contains other acid-sensitive groups (e.g., t-butyl esters, acetals) that are cleaved under standard conditions. What are my options?
A3: Moving Beyond Strong Brønsted Acids
When strong acids are not viable, several alternative methods can be employed. These often operate under milder conditions or via different mechanistic pathways.
1. Lewis Acid-Mediated Deprotection
Lewis acids can coordinate to the carbonyl oxygen, facilitating the cleavage of the C-O bond without the need for strong protonation.
-
TMSI (Trimethylsilyl Iodide): This is a particularly effective reagent that operates under neutral conditions. The r[3][4]eaction is often rapid and clean.
-
Zinc Bromide (ZnBr₂): A milder Lewis acid that can be effective for some substrates.
-
[3] Aluminum Chloride (AlCl₃): A stronger Lewis acid that can be used for more robust substrates.
-
[6] Iron(III) Chloride (FeCl₃): An economical and sustainable Lewis acid catalyst.
[7]Experimental Protocol: TMSI-Mediated Boc Deprotection
-
Dissolve the Boc-protected amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add TMSI (1.2-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent and proceed with standard workup.
2. Thermal Deprotection
For substrates that can withstand higher temperatures, thermal deprotection offers an acid-free alternative. This [8]method is particularly amenable to continuous flow chemistry, allowing for precise control over temperature and residence time.
-
[8][9] Conditions: Typically involves heating the substrate in a high-boiling solvent like toluene, dioxane, or even water at temperatures ranging from 90-240 °C.
-
[8][10] Selectivity: It's possible to achieve selective deprotection of different Boc groups on the same molecule by carefully controlling the temperature. For example, aryl N-Boc groups are generally more labile to heat than alkyl N-Boc groups.
[8]3. Milder Acidic Conditions
-
p-Toluenesulfonic acid (pTSA): A solid, biodegradable Brønsted acid that can be a greener alternative to TFA. It ca[7]n be used in conventional solvents or in deep eutectic solvents.
-
[7] Oxalyl Chloride in Methanol: This system generates HCl in situ under mild conditions and has been shown to be effective for a range of substrates.
Visualizing the Pathways
References
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Ley, S. V., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(9), 1162-1173.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Plath, M., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1238-1245.
- Che-Alla, A. I., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.
- V. P. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945.
-
Che-Alla, A. I., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Che-Alla, A. I., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publications. Retrieved from [Link]
-
Boumhara, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xray.uky.edu [xray.uky.edu]
Azaspirocycle Synthesis Technical Support Center: A Guide to Overcoming Low Yields
Welcome to the Technical Support Center for Azaspirocyclic Compound Synthesis. As a Senior Application Scientist, I've designed this guide to address the most pressing challenge in this field: overcoming low reaction yields. Azaspirocycles are critical scaffolds in modern drug discovery, offering rigid three-dimensional structures that can effectively interact with complex biological targets.[1][2][3] However, their synthesis is often plagued by challenges that can stifle progress.
This resource is structured as a dynamic troubleshooting guide. Instead of a static manual, you will find a series of targeted questions and in-depth answers that address specific, real-world experimental problems. My goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own research.
Troubleshooting Guide: From Reaction Failure to Product Purity
Low yields in spirocyclization reactions are a frequent and multifaceted challenge.[4] A systematic, logical approach to troubleshooting is the most effective path to success. This guide is divided into three common problem areas: reaction failure, selectivity issues, and purification difficulties.
Logical Workflow for Troubleshooting Low Yields
Before diving into specific issues, it's helpful to have a general framework for diagnosing the problem. The following workflow illustrates a systematic approach to identifying the root cause of a low-yield reaction.
Category 1: Reaction Initiation & Completion Failures
This category addresses scenarios where the reaction either fails to start or stalls before completion, often resulting in the recovery of starting material.
Q1: My intramolecular cyclization reaction is giving a very low yield, and I'm mostly recovering my starting material. What are the most common causes and how can I fix it?
A1: Recovering starting material is a classic sign that the reaction's activation energy barrier is not being overcome or that a key component is inactive. Here is a breakdown of potential causes and solutions:
-
Cause 1: Sub-optimal Reaction Conditions. Temperature, concentration, and reaction time are fundamental parameters. Intramolecular reactions are concentration-dependent; they are favored at high dilution to minimize intermolecular side reactions. Conversely, if the reaction is bimolecular, higher concentrations may be needed.
-
Solution: Systematically screen reaction parameters. Set up parallel reactions to evaluate a range of temperatures (e.g., room temperature, 50 °C, 80 °C) and concentrations (e.g., 0.1 M, 0.01 M, 0.001 M). Monitor by TLC or LCMS at set time points (e.g., 1h, 4h, 12h, 24h) to build a kinetic profile. Some reactions require extended times or higher temperatures to overcome activation barriers.[4]
-
-
Cause 2: Catalyst or Reagent Inactivity. Many catalysts, especially organometallics (e.g., Palladium, Ruthenium, Iridium catalysts used in Heck or metathesis reactions) and Lewis acids, are sensitive to air, moisture, or impurities.[5][6] Reagents like bases or activating agents can also degrade over time.
-
Solution (Self-Validating Protocol):
-
Verify Reagent Purity: Before use, ensure solvents are anhydrous and reagents are pure.[7] Impurities in starting materials can sometimes act as catalyst poisons.[8]
-
Use Fresh Reagents: Open a new bottle of catalyst or reagent if its age or storage conditions are questionable.
-
Control Experiment: Run a known, reliable reaction with the same batch of catalyst/reagent to confirm its activity. If the control reaction works, the issue lies with your specific substrate or conditions.
-
-
-
Cause 3: Inefficient Substrate Activation. The reactive groups on your precursor may not be sufficiently activated for the cyclization to occur. For example, in a Pictet-Spengler reaction, imine formation is a critical first step. In a Heck cyclization, oxidative addition to the catalyst must occur.
-
Solution: Re-evaluate your substrate design and activating agents. This might involve changing a leaving group to be more labile, using a stronger Lewis acid to activate a carbonyl, or altering the electronic properties of the substrate through a different protecting group.
-
Q2: My reaction starts well but stalls at 30-50% conversion, even after extended reaction times. What's happening?
A2: This common issue often points to catalyst deactivation, product inhibition, or an unfavorable equilibrium.
-
Cause 1: Catalyst Deactivation. The catalyst may be degrading over the course of the reaction. This can be due to thermal instability, reaction with impurities, or the formation of off-cycle, inactive catalyst species.[9][10] Coking (deposition of carbonaceous material) or poisoning by trace impurities (like sulfur) can block active sites.[9]
-
Solution:
-
Add Fresh Catalyst: In a stalled reaction, add a second portion of the catalyst. If the reaction proceeds further, deactivation is the likely culprit.
-
Investigate the Cause: If deactivation is confirmed, consider lowering the reaction temperature, purifying starting materials more rigorously, or using a more robust catalyst ligand system. Sometimes, a slow addition of a reagent via syringe pump can maintain a low, steady concentration, preventing catalyst decomposition.
-
-
-
Cause 2: Product Inhibition. The newly formed azaspirocyclic product may coordinate to the catalyst more strongly than the starting material, effectively sequestering the catalyst and preventing turnover.
-
Solution: This is a challenging problem to solve directly. One approach is to use a higher catalyst loading from the start. Another is to design the reaction so the product precipitates out as it forms, driving the reaction forward and removing the inhibitor from the solution.
-
-
Cause 3: Reversible Reaction/Equilibrium. The reaction may be reaching a thermodynamic equilibrium where the rates of the forward and reverse reactions are equal.
-
Solution: Use Le Châtelier's principle to your advantage. If a small molecule (like water or an alcohol) is produced as a byproduct, try to remove it from the reaction mixture using a Dean-Stark trap or molecular sieves. This will shift the equilibrium toward the product side.
-
Category 2: Poor Selectivity & Side Product Formation
Here, the reaction proceeds, but the desired product is contaminated with isomers or unexpected byproducts, complicating purification and lowering the isolated yield.
Q3: My reaction produces a complex mixture of regioisomers or diastereomers. How can I improve the selectivity?
A3: Poor selectivity is governed by subtle differences in the transition state energies leading to the various products. Gaining control requires modifying the reaction to favor one pathway over others.
-
Cause 1: Steric and Electronic Effects. The inherent structure of your substrate may allow for cyclization at multiple positions with similar energy barriers.
-
Solution:
-
Modify Steric Hindrance: Introduce a bulky protecting group near one of the potential reaction sites to sterically disfavor that pathway.
-
Tune Electronics: Change substituents on aromatic rings or other parts of the molecule to make one position more electronically activated (nucleophilic or electrophilic) than another.
-
Use Directing Groups: Install a functional group that can coordinate to the catalyst and direct the reaction to a specific site.
-
-
-
Cause 2: Catalyst or Ligand Choice. The catalyst and its associated ligands play a crucial role in determining the geometry of the transition state.
-
Solution: Systematically screen a panel of catalysts and ligands. For transition-metal-catalyzed reactions, ligands with different bite angles and steric profiles can dramatically alter stereochemical outcomes. Chiral ligands are essential for achieving high enantioselectivity.[5]
-
| Parameter | Strategy to Improve Selectivity | Rationale |
| Temperature | Lower the reaction temperature. | Selectivity is often better at lower temperatures, as the reaction is under kinetic control and favors the pathway with the lowest activation energy. |
| Solvent | Screen solvents of varying polarity. | Solvent can influence the conformation of the substrate and the stability of charged intermediates or transition states. |
| Additives | Add Lewis acids or bases. | Additives can coordinate to the substrate or catalyst, altering reactivity and potentially blocking undesired reaction pathways. |
Q4: I'm observing a significant amount of an elimination or rearrangement byproduct. How can I suppress this?
A4: The formation of these byproducts indicates a competing reaction pathway is kinetically accessible. The key is to adjust conditions to make the desired cyclization pathway faster than the undesired one.
-
Cause 1: Wrong Choice of Base/Acid. A base that is too strong or sterically unhindered can promote elimination over substitution/cyclization. Similarly, a strong acid can promote unwanted rearrangements like a Wagner-Meerwein or semipinacol rearrangement.[11][12]
-
Solution: Screen a variety of bases (e.g., K₂CO₃ vs. DBU vs. LiHMDS) or acids (e.g., TFA vs. TiCl₄ vs. Sc(OTf)₃). A bulkier, non-nucleophilic base is often a good choice to suppress elimination. Scandium triflate is noted for its stability in water and high Lewis acidity, which can be advantageous in certain cyclizations.[6]
-
-
Cause 2: High Reaction Temperature. Higher temperatures provide the energy needed to access higher-energy transition states, which can lead to undesired pathways.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Sometimes, running a reaction at 0 °C or even -78 °C for a longer period gives a much cleaner outcome than running it at 80 °C for a shorter time.
-
Key Synthetic Pathways & Common Pitfalls
The choice of synthetic strategy is paramount. Many methods exist, each with its own set of challenges.[13][14] The diagram below illustrates a generic intramolecular cyclization, highlighting points where side reactions can occur.
Category 3: Product Isolation & Purification Challenges
A successful reaction is only half the battle. Low isolated yields can also result from difficulties during workup and purification.
Q5: My azaspirocycle is highly polar and difficult to extract from the aqueous phase after workup. What are my options?
A5: This is a common issue, especially with smaller azaspirocycles or those containing multiple heteroatoms or unprotected functional groups (e.g., -OH, -NH₂).
-
Solution 1: Use a More Polar Organic Solvent. Instead of diethyl ether or ethyl acetate, try extractions with dichloromethane (DCM), chloroform, or a mixture like DCM/isopropanol (e.g., 9:1).
-
Solution 2: Salting Out. Saturate the aqueous layer with sodium chloride or ammonium sulfate. This decreases the polarity of the aqueous phase and can drive your polar compound into the organic layer.
-
Solution 3: Continuous Liquid-Liquid Extraction. For particularly stubborn cases, a continuous extractor can be highly effective, albeit more time-consuming to set up.
-
Solution 4: Evaporate and Switch Techniques. If extraction fails, evaporate the aqueous phase (lyophilize if the compound is heat-sensitive) and purify the resulting solid residue directly using a different method, such as chromatography.
Q6: My product seems to decompose on the silica gel column, leading to a very low recovery.
A6: Silica gel is acidic and can degrade sensitive functional groups. This is a frequent cause of yield loss during purification.[7]
-
Solution 1: Deactivate the Silica. Prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (~0.5-1%) before packing the column. This will neutralize the acidic sites. For acid-sensitive compounds, this simple step can dramatically improve recovery.[15]
-
Solution 2: Use an Alternative Stationary Phase.
-
Alumina: Can be basic or neutral and is a good alternative for basic compounds.
-
Reversed-Phase (C18): This is an excellent choice for polar compounds. You will use polar solvents like water/methanol or water/acetonitrile as the eluent.[16] Polar-embedded or polar-endcapped C18 columns are specifically designed for enhanced retention of polar analytes.[15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of very polar compounds that show little to no retention in reversed-phase chromatography.[15]
-
Q7: How can I remove a stubborn N-protecting group (e.g., Boc, Cbz, Tosyl) without degrading my sensitive azaspirocyclic core?
A7: The key is to choose an "orthogonal" protecting group strategy, where one group can be removed under conditions that do not affect others.[17] If your core is sensitive to the standard deprotection conditions, you must find a milder alternative.
| Protecting Group | Standard Deprotection | Milder/Alternative Conditions for Sensitive Substrates | Potential Issues |
| Boc | Strong acid (TFA in DCM) | • TMSOTf/2,6-lutidine at low temp.• Mild HCl in MeOH or Dioxane.• Heating in a protic solvent like isopropanol. | Strong acid can cause rearrangements or hydrolysis of other functional groups. |
| Cbz | H₂, Pd/C (Hydrogenolysis) | • Transfer hydrogenolysis (e.g., ammonium formate, cyclohexene).• Strong Lewis acids (e.g., TMSI, BBr₃). | Catalyst can be poisoned; not suitable for molecules with other reducible groups (alkenes, alkynes). |
| Tosyl (Ts) | Harsh conditions (e.g., Na/NH₃, HBr/phenol) | • Reductive cleavage (e.g., SmI₂, Mg/MeOH).• Photochemical cleavage (if using a photolabile variant). | Often requires forcing conditions that are incompatible with many functional groups. |
Self-Validating Protocol for Deprotection:
-
Run a Test Reaction: Before committing your entire batch of material, perform the deprotection on a small scale (5-10 mg).
-
Monitor Closely: Follow the reaction by TLC or LCMS every 15-30 minutes.
-
Analyze Crude Product: Once the starting material is consumed, immediately work up the reaction and analyze the crude product by NMR and MS. Look for signs of decomposition or unwanted side reactions.
-
Optimize: If decomposition occurs, try lowering the temperature, reducing the concentration of the reagent, or decreasing the reaction time. Only scale up once you have found clean and reliable conditions.
Frequently Asked Questions (FAQs)
Q: What are the most robust and generally high-yielding methods for forming the spirocyclic quaternary carbon? A: While substrate-dependent, several strategies are known for their efficiency. Transition-metal-catalyzed reactions like intramolecular Heck reactions are powerful for creating C(sp³)–C(sp²) bonds.[5] Cycloaddition reactions, such as 1,3-dipolar cycloadditions, can construct five-membered heterocyclic rings in a single, often high-yielding step.[6] Additionally, cascade or tandem reactions, where multiple bonds are formed in one pot, can be very efficient by minimizing intermediate purification steps.[18][19]
Q: How important is the choice of N-protecting group beyond just protection? A: It is critically important. The N-protecting group is not just a passive spectator; it influences the conformation of the linear precursor, which can significantly affect the rate and success of the cyclization step. A bulky protecting group might favor a specific conformation required for cyclization, while a different group might lead to an unproductive conformation. It's often worthwhile to screen different N-protecting groups (e.g., Boc, Cbz, Ts, Fmoc) early in the synthesis.
Q: When should I give up on a low-yielding step and redesign the synthesis? A: This is a judgment call, but a good rule of thumb is to apply the "three-shot rule." If three well-reasoned and distinct attempts to optimize a reaction (e.g., changing the catalyst, solvent, and temperature) all result in unacceptably low yields (<20-30%), it is often more time-efficient to explore an alternative synthetic route. Persisting with a fundamentally flawed step can consume significant time and resources.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
-
Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. Available from: [Link]
- MDPI. (2023). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions.
- ResearchGate. (2009). Selected Synthetic Strategies to Spirocyclics.
- ResearchGate. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- ResearchGate. (2021). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates.
-
Reddit. (2023). What are some common causes of low reaction yields?. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. Available from: [Link]
-
ACS Publications. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 73(11), 4131–4138. Available from: [Link]
-
PubMed. (2008). Synthetic Studies Toward Halichlorine: Complex Azaspirocycle Formation With Use of an NBS-promoted Semipinacol Reaction. Journal of Organic Chemistry, 73(11), 4131-8. Available from: [Link]
- AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery.
-
PubMed. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition in English, 49(20), 3524-7. Available from: [Link]
-
ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Available from: [Link]
-
National Institutes of Health. (2023). Approach to Heterospirocycles for Medicinal Chemistry. Available from: [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
- Benchchem. (2025). Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one.
-
ResearchGate. (2023). 1‐Azaspirocycles contained in drugs and natural products. Available from: [Link]
-
PubMed. (2008). Site isolated base and acid catalyzed azaspirocyclization cascades. Chemical Communications, (7), 832-4. Available from: [Link]
-
YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Available from: [Link]
-
National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]
-
YouTube. (2021). Catalyst deactivation. Available from: [Link]
-
MDPI. (2023). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Available from: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3033-8. Available from: [Link]
-
Drug Development and Delivery. (2024). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available from: [Link]
-
National Institutes of Health. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]
-
ACS Figshare. (2011). Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[14][14]nonane: Application to the Formal Synthesis of (±)-Stemonamine. Available from: [Link]
- Benchchem. (2025). Technical Support Center: Purification Challenges of Polar Uracil Derivatives.
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Site isolated base and acid catalyzed azaspirocyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acs.figshare.com [acs.figshare.com]
Identification of impurities in tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate synthesis
Welcome to the technical support resource for the synthesis of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this complex spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist in identifying and mitigating impurities, thereby optimizing your synthetic route for purity and yield.
Introduction
The synthesis of this compound, a key intermediate in pharmaceutical development, involves multi-step sequences that can generate a variety of process-related impurities. These unwanted components can arise from starting materials, intermediates, byproducts of side reactions, or degradation of the final product.[1][2] Effective impurity profiling is critical not only for regulatory compliance but also for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide leverages established analytical techniques to provide a systematic approach to troubleshooting common synthetic hurdles.
Troubleshooting Guide: Impurity Identification & Remediation
This section addresses specific experimental observations in a question-and-answer format.
Question 1: My HPLC analysis shows an unexpected, non-polar peak with a mass corresponding to M+100. What is the likely identity of this impurity and how can I prevent it?
Plausible Cause: The observation of a mass increase of 100 amu (atomic mass units) on a Boc-protected amine is a classic indicator of di-Boc protection . This occurs when a second tert-butoxycarbonyl (Boc) group is added to the primary amine at the C7 position, resulting in the formation of tert-butyl 7-((tert-butoxycarbonyl)amino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate*. This side reaction is typically caused by an excess of the Boc-protecting reagent (di-tert-butyl dicarbonate, Boc₂O) or the use of overly forcing reaction conditions (e.g., high temperature or prolonged reaction time).[4][5]
Proposed Solution & Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of Boc₂O. Use no more than 1.05-1.10 equivalents relative to the amine substrate. A slight excess is often necessary to drive the reaction to completion, but a large excess promotes the formation of the di-Boc impurity.[5]
-
Reaction Conditions: Perform the protection reaction at a controlled temperature, typically ranging from 0 °C to room temperature. Avoid excessive heating, which can increase the rate of the secondary protection reaction.
-
Purification: If the di-Boc impurity has already formed, it can typically be separated from the desired mono-Boc product by silica gel column chromatography. Due to its increased molecular weight and lack of a free amine, the di-Boc adduct will be significantly less polar and will elute earlier than the desired product.
Analytical Verification:
-
LC-MS: Confirm the molecular weight of the impurity peak. The M+H⁺ ion should correspond to the molecular weight of the di-Boc protected compound.
-
¹H NMR: In the proton NMR spectrum of the impurity, the characteristic N-H signal of the primary amine will be absent. A new signal corresponding to the Boc-carbamate proton will appear, and you will observe integration for 18 protons (for two tert-butyl groups) in the 1.4-1.5 ppm region.
Question 2: I'm observing a persistent impurity with the same mass as my starting material, an azido- or nitro-substituted precursor. How do I resolve this?
Plausible Cause: This issue points to an incomplete reduction of the azide or nitro group to the primary amine at the C7 position. Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., LiAlH₄, SnCl₂) are common methods for this transformation. Incomplete reactions can result from several factors:
-
Catalyst Inactivation: The palladium catalyst may be poisoned by sulfur-containing compounds or other impurities in the starting materials or solvent.
-
Insufficient Hydrogen Pressure/Reaction Time: The reaction may not have been run under adequate hydrogen pressure or for a sufficient duration to achieve full conversion.
-
Poor Mass Transfer: In heterogeneous catalysis, inefficient stirring can limit the interaction between the substrate, catalyst, and hydrogen gas.
Proposed Solution & Prevention:
-
Catalyst Management: Ensure the use of a high-quality catalyst. If catalyst poisoning is suspected, consider pre-treating the starting material with activated carbon. For subsequent batches, increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Optimize Reaction Conditions: Increase the hydrogen pressure (e.g., from 50 psi to 100 psi) and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC to determine the point of complete consumption of the starting material.
-
Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate efficient mass transfer.
Analytical Verification:
-
HPLC/TLC: Co-inject a sample of your starting material with the product mixture. The retention time (or Rf value) of the impurity peak should match that of the starting material.
-
IR Spectroscopy: The presence of a strong absorption band around 2100 cm⁻¹ (for an azide) or characteristic bands for a nitro group (~1550 and 1350 cm⁻¹) in the isolated impurity would confirm its identity.
Question 3: My final product shows several minor peaks during LC-MS analysis after acidic workup or purification. What could be the source?
Plausible Cause: The Boc protecting group is notoriously labile under acidic conditions.[6] Exposure to strong acids, even for a short duration during an aqueous workup or certain types of chromatography, can lead to partial or complete deprotection of the azetidine nitrogen. This would result in an impurity corresponding to 7-amino-5-oxa-2-azaspiro[3.4]octane. Furthermore, the tert-butyl cation generated during deprotection can lead to other side products.[7]
Proposed Solution & Prevention:
-
Avoid Strong Acids: Use a mild basic workup (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid from the reaction.
-
Chromatography Conditions: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). Alternatively, use a different stationary phase like alumina.
-
Storage: Store the final product under neutral, anhydrous conditions to prevent slow degradation over time.
Analytical Verification:
-
LC-MS: Look for a peak with a mass corresponding to M-100, which indicates the loss of the Boc group.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The presence of signals corresponding to the deprotected spirocycle and the absence of the characteristic tert-butyl signal at ~1.4 ppm would confirm this impurity.[8]
General Impurity Identification Workflow
For unknown impurities, a systematic approach is essential for accurate identification.[1] The following workflow provides a general guideline for characterization.
Caption: General workflow for the identification of unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of impurities I should be aware of in this synthesis? Impurities are generally categorized based on their origin.[2] For this specific synthesis, you should be mindful of:
-
Organic Impurities: These are the most common and include starting materials, intermediates, byproducts (e.g., the di-Boc adduct), and degradation products.[2]
-
Inorganic Impurities: These can include residual metals from catalysts (e.g., Palladium, Zinc) or salts from reagents and workup procedures.[2]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran) may remain in the final product.[9]
Q2: Why is the spirocyclic structure prone to specific impurities? The spirocyclic core, particularly the strained azetidine ring, can present unique challenges. Ring-opening side reactions, though less common with the Boc-protected nitrogen, can occur under harsh conditions. Furthermore, the presence of multiple stereocenters means that diastereomeric or enantiomeric impurities are possible if the synthesis is not stereocontrolled.
Q3: Which analytical techniques are most crucial for impurity profiling? A combination of techniques is essential for comprehensive impurity profiling.[3]
-
HPLC/UPLC: This is the primary technique for separating, detecting, and quantifying impurities.[1][8]
-
Mass Spectrometry (MS): When coupled with LC (LC-MS), it provides molecular weight information, which is the first step in identifying an unknown impurity.[2][8]
-
NMR Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of isolated impurities.[8][9]
Q4: Are there any specific safety concerns related to potential impurities? Yes. Certain classes of impurities, even at trace levels, can be a safety concern. For example, if any reagents or intermediates have the potential to form nitroso compounds, these must be carefully controlled due to their potential carcinogenicity.[4] It is crucial to have a thorough understanding of the entire synthetic route to anticipate and control for such possibilities.
Data Summary Table
| Impurity Type | Common Cause | Key Analytical Signature (LC-MS) | Prevention Strategy |
| Di-Boc Adduct | Excess Boc₂O, high temperature | M+100 | Strict stoichiometric control of Boc₂O |
| Unreacted Precursor | Incomplete reduction | M of starting material | Optimize catalyst loading, H₂ pressure, time |
| Deprotected Product | Exposure to acid | M-100 | Use neutral/basic workup and purification |
| Residual Solvents | Inefficient drying | N/A (Use GC-MS) | Proper drying under vacuum at elevated temp. |
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11).
- Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025-03-13). Advances in Bioresearch.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024-12-27).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025-09-22). Biotech Spain.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
- Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica.
- Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
Sources
- 1. soeagra.com [soeagra.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. rroij.com [rroij.com]
Technical Support Center: Enhancing the Solubility of Spirocyclic Building Blocks
A Senior Application Scientist's Guide for Drug Discovery Professionals
Welcome to the technical support center for spirocyclic building blocks. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique three-dimensional architecture of spirocycles but face challenges with their aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental decisions and accelerate your discovery programs.
Spirocyclic scaffolds are increasingly popular in drug discovery for their ability to confer conformational rigidity, improve metabolic stability, and explore novel chemical space.[1][2][3] This enhanced three-dimensionality (Fsp3) often leads to better target engagement and selectivity.[4][5] However, the very rigidity and lipophilicity that make these structures attractive can also lead to poor aqueous solubility, a critical hurdle for preclinical development and oral bioavailability.[2][3]
This guide is structured in a question-and-answer format to directly address the common issues and troubleshooting scenarios you may encounter.
Section 1: The Solubility Challenge & Initial Assessment
FAQ 1: Why are my spirocyclic compounds consistently showing poor solubility?
Answer: The solubility of any compound is a balance between its crystal lattice energy (how tightly it packs in a solid state) and its solvation energy (how favorably it interacts with a solvent).[6] Spirocycles often present a double challenge:
-
High Lipophilicity (LogP/LogD): The rigid, carbon-rich frameworks are inherently hydrophobic, favoring partitioning into non-polar environments over water. This often results in a high LogP value.[3][4]
-
Strong Crystal Packing: The conformational rigidity and symmetrical nature of some spirocycles can lead to highly stable, high-melting-point crystal lattices that are difficult for water molecules to break apart.[6][7]
The combination of these factors means that significant energy is required to overcome both intermolecular forces in the solid state and to create a favorable interaction with water.
FAQ 2: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?
Answer: This is a critical first question. Measuring the right parameter saves time and resources.
-
Kinetic Solubility is typically measured in early drug discovery. It's a high-throughput assessment of how quickly a compound dissolves and whether it precipitates out of solution under specific, time-constrained conditions (e.g., 2 hours).[6][8][9] It often starts from a DMSO stock solution, which is then diluted into an aqueous buffer.[10] This method is sensitive to the protocol and can sometimes overestimate solubility, but it is excellent for ranking compounds quickly.[10][11]
-
Thermodynamic Solubility is the true equilibrium solubility. It measures the concentration of a compound in a saturated solution after it has been in contact with the solid form for an extended period (e.g., 24 hours or more) until equilibrium is reached.[6][8] This is a more resource-intensive measurement but provides the gold-standard value needed for later-stage development and formulation.[8]
Recommendation: Start with a kinetic solubility assay for initial screening and structure-activity relationship (SAR) studies. Once you have promising lead candidates, you must confirm their thermodynamic solubility to get a true picture of the challenges ahead.[6]
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Purpose | High-throughput screening, early SAR | Lead optimization, pre-formulation |
| Starting Material | DMSO stock solution[8] | Solid compound (powder)[8] |
| Time Scale | Short (e.g., < 2 hours)[9] | Long (e.g., 24+ hours)[8] |
| Throughput | High | Low to Medium |
| Typical Value | Often higher than thermodynamic[11] | Represents true equilibrium |
Section 2: Troubleshooting Guide - Strategies for Structural Modification
Improving solubility often begins with modifying the chemical structure of the spirocyclic core or its substituents. The goal is to disrupt crystal packing or introduce polarity without sacrificing potency and other desirable properties.[7]
Question: My lead spirocyclic compound is potent but has a solubility of <1 µg/mL. Where do I start with structural modifications?
Answer: A systematic approach is key. The goal is to find the "sweet spot" that balances improved solubility with maintained biological activity.
Strategy 1: Introduce Polar Functional Groups
-
The "Why": Adding hydrogen bond donors and acceptors (e.g., hydroxyls, amides, morpholines) or polar groups can significantly increase interaction with water, improving solvation energy.[7] Replacing a non-polar ring like a cyclohexane with a polar heterocycle like a piperidine or morpholine can dramatically lower lipophilicity (LogD).
-
Practical Steps:
-
Identify non-critical regions: Use existing SAR data to identify positions on the spirocycle where modifications are tolerated without loss of potency.
-
Bioisosteric Replacement: Swap lipophilic groups (e.g., a phenyl ring) with polar, heterocyclic isosteres. For example, replacing a morpholine ring with an azaspirocycle has been shown to decrease lipophilicity and improve solubility.[2]
-
Incorporate Small Polar Groups: Consider adding -OH, -NH2, or small amide groups. Even the introduction of a spirocyclic oxetane can improve physicochemical properties.[2]
-
Strategy 2: Introduce an Ionizable Center
-
The "Why": Introducing a basic (e.g., amine) or acidic (e.g., carboxylic acid) group allows the compound to be formulated as a salt. Salts are ionic and typically have much higher aqueous solubility than their neutral counterparts. This is one of the most effective strategies available.
-
Practical Steps:
-
Add a Basic Nitrogen: Incorporating a piperidine or piperazine ring is a classic strategy. The basic nitrogen can be protonated at physiological pH, creating a charged species. The 2,7-diazaspiro[3.5]nonane motif is a modern example used to achieve this.[12]
-
Add a Carboxylic Acid: If the scaffold allows, adding an acidic group can provide a handle for forming highly soluble carboxylate salts.
-
Consider pKa: The pKa of the new group is critical. For a basic group, you'll want a pKa that ensures it is protonated at the relevant biological pH (e.g., pH 7.4 for plasma, or acidic pH in the gut).
-
Strategy 3: Disrupt Crystal Packing
-
The "Why": Highly planar and symmetrical molecules tend to pack efficiently into a crystal lattice, resulting in a high melting point and low solubility. By disrupting this planarity, you can lower the melting point and make it easier for the solvent to dissolve the compound.[7][13]
-
Practical Steps:
-
Increase Three-Dimensionality: The spirocyclic core itself already helps, but adding bulky, non-planar groups can further disrupt packing.[3][4]
-
Introduce Fluorine: Strategic placement of fluorine atoms can alter molecular conformation and electronic properties, which can modulate crystal packing and solubility.[3][14]
-
Break Symmetry: Avoid creating highly symmetrical molecules if possible, as they are more prone to forming highly stable crystals.
-
Section 3: Advanced Strategies & Formulation
Question: I've tried several structural modifications, but the solubility is still too low for in vivo studies. What are my options now?
Answer: When structural modifications are exhausted or lead to an unacceptable loss of potency, you should turn to formulation strategies. These methods don't change the molecule itself but instead modify its physical form or its immediate environment to enhance dissolution.[15][16]
-
Amorphous Solid Dispersions (ASDs):
-
What it is: The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.
-
Why it works: Amorphous forms do not have the high lattice energy of crystalline forms and are therefore much more soluble, albeit often transiently. The polymer helps to stabilize this amorphous state and prevent recrystallization.[16]
-
Best for: BCS Class II compounds (low solubility, high permeability).[15]
-
-
Lipid-Based Formulations (e.g., SEDDS):
-
What it is: The drug is dissolved in a mixture of oils, surfactants, and co-solvents.
-
Why it works: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or micellar solutions when they come into contact with aqueous fluids in the gut, keeping the drug in a solubilized state for absorption.[15][16][17]
-
Best for: Lipophilic ("grease-ball") compounds.[18]
-
-
Complexation with Cyclodextrins:
-
What it is: The lipophilic spirocycle is encapsulated within the hydrophobic core of a cyclodextrin molecule.
-
Why it works: The exterior of the cyclodextrin is hydrophilic, making the entire drug-cyclodextrin complex water-soluble.[15][16]
-
Best for: Compounds that can physically fit within the cyclodextrin cavity.
-
-
Particle Size Reduction (Nanonization):
-
What it is: The particle size of the solid drug is reduced to the nanometer scale.
-
Why it works: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate.[15][18]
-
Best for: "Brick-dust" compounds with high melting points where dissolution rate is the primary barrier.[18]
-
Section 4: Protocols & Methodologies
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol outlines a common method for rapidly assessing kinetic solubility.[6][9]
-
Preparation of Stock Solutions:
-
Dissolve test compounds in 100% DMSO to a concentration of 10 mM.
-
-
Plate Setup:
-
Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Include a DMSO-only control (blank).
-
-
Addition of Buffer:
-
Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
-
Mixing and Incubation:
-
Measurement:
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[8]
-
Sample Preparation:
-
Add an excess amount of solid compound (e.g., 1-2 mg) to a small glass vial. Ensure there is enough solid that some will remain undissolved at equilibrium.
-
-
Addition of Solvent:
-
Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate for at least 24 hours to ensure equilibrium is reached.[8] Some protocols may extend this to 48 hours.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand so that the excess solid can settle.
-
Carefully remove an aliquot of the supernatant. Filter the aliquot through a 0.45 µm PVDF filter to remove any undissolved solid particles.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[8]
-
A standard curve prepared with known concentrations of the compound is required for accurate quantification.
-
Section 5: The Role of In Silico Prediction
FAQ 3: Can I use computational tools to predict solubility before synthesizing my spirocycles?
Answer: Yes, computational (in silico) models are valuable tools for prioritizing synthetic targets, though they should be used for guidance rather than as a replacement for experimental measurement.[19]
-
Quantitative Structure-Property Relationship (QSPR) Models: These are the most common tools. They use statistical methods to correlate calculated molecular descriptors (like LogP, molecular weight, polar surface area, number of rotatable bonds) with experimentally determined solubility data from large compound sets.[19][20] Many commercial software packages include QSPR-based solubility predictors.
-
Physics-Based Methods: These more advanced methods attempt to calculate solubility from fundamental physical principles by modeling the thermodynamics of the dissolution process (e.g., calculating lattice and solvation energies).[21][22][23] While computationally intensive, they can provide deeper insight into the "why" of poor solubility.
Recommendation: Use readily available QSPR models to calculate properties like cLogP for your designed spirocycles. This can help you rank-order potential targets and avoid designs that are predicted to be extremely lipophilic and, therefore, likely insoluble.
References
-
Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate. Available from: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate. Available from: [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. ResearchGate. Available from: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available from: [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. Available from: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available from: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. National Institutes of Health (NIH). Available from: [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. Wiley Online Library. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. Available from: [Link]
-
Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health (NIH). Available from: [Link]
-
Computational aqueous solubility prediction for drug-like compounds in congeneric series. PubMed. Available from: [Link]
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Available from: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. Available from: [Link]
-
Computational methodology for solubility prediction: Application to the sparingly soluble solutes. PubMed. Available from: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available from: [Link]
-
Improving solubility via structural modification. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. inventivapharma.com [inventivapharma.com]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 14. mdpi.com [mdpi.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. lifechemicals.com [lifechemicals.com]
- 20. Computational aqueous solubility prediction for drug-like compounds in congeneric series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Computational methodology for solubility prediction: Application to the sparingly soluble solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Intramolecular Side Reactions in Spirocycle Synthesis
Welcome to the Technical Support Center for Spirocycle Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Intramolecular reactions are powerful tools for forging these unique three-dimensional structures, but they are often plagued by competing side reactions that can diminish yields and complicate purification.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, diagnose, and manage these challenges. The content is structured to explain the "why" behind experimental choices, grounding practical solutions in mechanistic understanding.
I. Frequently Asked Questions (FAQs)
Here we address common overarching questions related to intramolecular side reactions in spirocycle synthesis.
Q1: What are the most common types of intramolecular side reactions I should anticipate?
A1: The nature of intramolecular side reactions is highly dependent on the specific functionalities present in your substrate and the reaction conditions employed. However, several common patterns emerge:
-
Proton Transfer and Isomerization: Unwanted proton transfers can lead to the formation of more stable, non-spirocyclic isomers, especially when acidic or basic conditions are used. For instance, in the synthesis of spiroketals, isomerization can be a significant issue under mild acidic conditions.[4]
-
Alternative Cyclization Pathways: Depending on the length and flexibility of the tether connecting the reacting moieties, cyclization can occur at different positions, leading to regioisomers with varying ring sizes.
-
Elimination Reactions: If a suitable leaving group is present, elimination can compete with the desired cyclization, particularly at elevated temperatures.
-
Rearrangements: In strained ring systems, rearrangements can occur to alleviate ring strain, leading to thermodynamically more stable, but undesired, products.[5] For example, the ring expansion of a cyclopropane to a cyclobutane can be driven by the release of ring strain.[5]
-
Fragmentation: Highly strained intermediates or products may undergo fragmentation, breaking the newly formed ring. This is often observed in systems with significant steric hindrance around the spirocenter.[6]
Q2: How do I choose between thermodynamic and kinetic control to favor my desired spirocycle?
A2: The choice between thermodynamic and kinetic control is a critical strategic decision in managing side reactions.[7][8][9][10]
-
Kinetic Control favors the product that is formed fastest, which typically has the lowest activation energy.[7][10] To achieve kinetic control, you should generally use:
-
Low Temperatures: This minimizes the energy available for the system to overcome higher activation barriers or for the reverse reaction to occur.[8][9]
-
Short Reaction Times: This isolates the initial product before it has a chance to equilibrate to the more stable thermodynamic product.[9]
-
Sterically Hindered Reagents: These can favor attack at a more accessible site, even if it leads to a less stable product.
-
-
Thermodynamic Control favors the most stable product, which may not be the one that forms the fastest.[7][10] To achieve thermodynamic control, you should use:
-
Higher Temperatures: This provides sufficient energy for all possible reactions to be reversible, allowing the reaction mixture to reach equilibrium and favor the lowest energy product.[8][9]
-
Longer Reaction Times: This ensures that the system has enough time to reach equilibrium.[9]
-
Reversible Reaction Conditions: The use of catalysts or reagents that promote reversibility is essential.
-
A classic example is in the formation of spiroketals, where the thermodynamically favored product is often stabilized by the anomeric effect.[4] However, kinetically controlled spirocyclizations can provide access to other stereoisomers.[11]
Q3: When should I consider using protecting groups, and what are the key considerations?
A3: Protecting groups are essential tools when you have multiple reactive functional groups that could lead to undesired intramolecular side reactions.[12][13][14]
When to Use Them:
-
When a functional group can compete with your desired intramolecular reaction (e.g., a hydroxyl group that could cyclize instead of a desired carbanion).
-
To prevent a functional group from being altered by the reaction conditions required for the spirocyclization.
-
To temporarily alter the steric or electronic properties of a molecule to direct the outcome of a reaction.
Key Considerations for Choosing a Protecting Group: [12][13]
-
Orthogonality: The protecting group must be stable to the conditions of the spirocyclization reaction but easily removable under conditions that do not affect the newly formed spirocycle.[13]
-
Robustness: It must withstand the entire reaction sequence leading up to the deprotection step.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.[12]
-
Minimal Introduction of New Stereocenters: Avoid protecting groups that complicate your stereochemical landscape.[12]
For example, in syntheses involving ketone functionalities, ketals are common protecting groups.[15] Similarly, Boc or Cbz groups are frequently used to protect amines.[15]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during spirocycle synthesis.
Problem 1: Low Yield of Desired Spirocycle with Formation of a Major, Unidentified Side Product
Possible Cause A: Competing Ring Closure (Regioisomer Formation)
-
Why it happens: If your linear precursor has multiple nucleophilic or electrophilic sites that can participate in cyclization, you may form a mixture of spirocycles with different ring sizes. The outcome is often dictated by the relative stability of the transition states leading to each product.
-
Troubleshooting Steps:
-
Analyze the Side Product: Thoroughly characterize the side product using NMR, MS, and IR to determine its structure. This will confirm if it is indeed a regioisomer.
-
Modify the Substrate: Consider using protecting groups to block alternative reactive sites.[13][14] For example, if you have two hydroxyl groups that could form a spiroketal, selectively protecting one can direct the cyclization.
-
Adjust Reaction Conditions:
-
Temperature: Lowering the temperature may favor one pathway over another due to differences in activation energies (kinetic control).[8][9]
-
Catalyst/Reagent Choice: A sterically bulky catalyst or reagent may favor reaction at the less hindered site. Conversely, a smaller reagent might access a more sterically congested but electronically favored site.[16]
-
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate in the transition state, potentially favoring one cyclization mode over another.[17][18][19] Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., methanol, ethanol).
-
Possible Cause B: Ring-Chain Tautomerism/Equilibrium
-
Why it happens: The desired spirocycle may be in equilibrium with the open-chain precursor or another cyclic isomer. If the open-chain form is more stable under the reaction or workup conditions, the yield of the spirocycle will be low.
-
Troubleshooting Steps:
-
Favor the Closed Form:
-
Concentration: Intramolecular reactions are generally favored at high dilution. Run the reaction at a lower concentration to minimize intermolecular side reactions and potentially shift the equilibrium towards the cyclic product.
-
Temperature: Analyze the thermodynamics of the cyclization. If the reaction is exothermic, lower temperatures will favor the product.
-
-
Trapping the Product: If the spirocycle is prone to reopening, consider an in-situ reaction to "trap" it as a more stable derivative immediately after formation.
-
Problem 2: Formation of an Elimination Product Instead of the Spirocycle
-
Why it happens: This is common when the intramolecular reaction involves the formation of a bond to a carbon atom that bears a good leaving group. The base or nucleophile intended to initiate or participate in the cyclization may instead act as a base to promote elimination.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, LiHMDS) to favor proton abstraction for the cyclization over acting as a nucleophile or promoting elimination.
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the elimination byproduct.
-
Leaving Group Modification: If possible, switch to a poorer leaving group that is less susceptible to elimination but still allows for the desired cyclization.
-
Reaction Mechanism: Consider alternative synthetic routes that do not rely on a displacement reaction where elimination is a competitive pathway. For example, a radical cyclization might be a viable alternative.[1]
-
Problem 3: Desired Spirocycle is Unstable and Decomposes Upon Isolation
-
Why it happens: The target spirocycle may possess significant ring strain or contain functionalities that are sensitive to air, moisture, or chromatography media (silica gel is acidic).[1][5][6][20]
-
Troubleshooting Steps:
-
Gentle Workup and Purification:
-
Avoid acidic or basic aqueous workups if your product is sensitive. Use a simple extraction with a neutral wash (e.g., brine).
-
Use deactivated chromatography media (e.g., neutral alumina or silica gel treated with triethylamine).
-
Consider alternative purification methods like crystallization, distillation, or preparative HPLC with a suitable solvent system.
-
-
Immediate Derivatization: If the spirocycle is inherently unstable, convert it to a more stable derivative immediately after the reaction is complete and before purification.
-
Re-evaluate the Target: In some cases, the target spirocycle may be too unstable to isolate. It might be necessary to revise the synthetic target to a more stable analogue. The release of ring strain can be a powerful driving force for decomposition.[1][5]
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for a Kinetically Controlled Intramolecular Aldol Cyclization to a Spirocycle
This protocol is a representative example for a reaction where kinetic control is desired to form a specific aldol adduct over a more stable, but undesired, dehydrated or rearranged product.
-
Apparatus Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add the linear keto-aldehyde precursor (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolve the precursor in anhydrous THF to a concentration of 0.01 M. High dilution is key to minimizing intermolecular reactions.
-
-
Cooling:
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
-
Base Addition:
-
Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture via the dropping funnel over 30 minutes. The slow addition helps to control the exotherm and maintain the low temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in a saturated aqueous ammonium chloride solution.
-
-
Quenching:
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide without significantly raising the pH.
-
-
Workup and Isolation:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product quickly via flash chromatography on silica gel, potentially pre-treated with triethylamine, to minimize decomposition of the aldol product.
-
Table 1: Influence of Reaction Conditions on Spiroketalization Stereoselectivity
The following table illustrates how reaction conditions can influence the ratio of thermodynamic to kinetic products in a hypothetical spiroketalization reaction.
| Entry | Temperature (°C) | Reaction Time (h) | Additive/Catalyst | Ratio (Thermodynamic:Kinetic) | Predominant Control |
| 1 | -78 | 1 | None | 10:90 | Kinetic |
| 2 | 25 (Room Temp) | 1 | None | 40:60 | Mixed |
| 3 | 25 (Room Temp) | 24 | None | 85:15 | Thermodynamic |
| 4 | 80 (Reflux) | 4 | p-TsOH (cat.) | >99:1 | Thermodynamic |
| 5 | -78 to 0 | 2 | Sc(OTf)₃ (cat.) | 5:95 | Kinetic (Lewis Acid) |
Data is illustrative and will vary based on the specific substrate.
IV. Visualizing Reaction Pathways
Diagram 1: Competing Intramolecular Pathways
Caption: Control of reaction pathways in spirocyclization.
Diagram 2: Troubleshooting Workflow for Low Spirocycle Yield
Caption: A logical approach to diagnosing and solving low-yield issues.
V. References
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health.[Link]
-
Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PubMed.[Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.[Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.[Link]
-
Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and –lactams. Royal Society of Chemistry.[Link]
-
Ring strain energy in ether- and lactone-containing spiro compounds. ResearchGate.[Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Royal Society of Chemistry.[Link]
-
Protecting Groups. University of Bristol.[Link]
-
Cis-Selective Double Spirocyclization via Dearomatization and Isomerization under Thermodynamic Control. PubMed.[Link]
-
Synthesis of Carbocyclic Spiro Compounds via Intramolecular Alkylation Routes. Sci-Hub.[Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI.[Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry.[Link]
-
Dearomative spirocyclization of ynamides. National Institutes of Health.[Link]
-
Protecting Groups. Organic Chemistry Portal.[Link]
-
Total syntheses of natural products containing spirocarbocycles. Royal Society of Chemistry.[Link]
-
Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. ResearchGate.[Link]
-
Intramolecular synthesis of spirocyclic aldol products 4, including... ResearchGate.[Link]
-
Thermodynamic and kinetic reaction control. Wikipedia.[Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry.[Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications.[Link]
-
Strategies for the Enantioselective Synthesis of Spirooxindoles. National Institutes of Health.[Link]
-
Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate.[Link]
-
Thermodynamic versus Kinetic Control. YouTube.[Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.[Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.[Link]
-
Dearomative spirocyclization of ynamides. Royal Society of Chemistry.[Link]
-
Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. PubMed.[Link]
-
Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study. Royal Society of Chemistry.[Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central.[Link]
-
Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Royal Society of Chemistry.[Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI.[Link]
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate.[Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate.[Link]
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.[Link]
-
Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. PubMed.[Link]
-
Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Royal Society of Chemistry.[Link]
-
Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PubMed Central.[Link]
-
A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging. PubMed.[Link]
Sources
- 1. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]
- 2. shu.elsevierpure.com [shu.elsevierpure.com]
- 3. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. jackwestin.com [jackwestin.com]
- 11. mskcc.org [mskcc.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protective Groups [organic-chemistry.org]
- 14. media.neliti.com [media.neliti.com]
- 15. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 16. Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scalable Synthesis of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Introduction
Welcome to the technical support guide for the scalable synthesis of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This spirocyclic amine is a valuable building block in modern drug discovery, prized for its ability to introduce three-dimensional complexity into molecular scaffolds.[1] The incorporation of the rigid 5-oxa-2-azaspiro[3.4]octane core can significantly improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while offering unique vectors for exploring chemical space.[2][3]
However, the synthesis of such scaffolds presents unique challenges, particularly when transitioning from bench-scale to large-scale production.[4][5] Issues related to reaction control, purification, and safety require careful consideration. This guide provides a robust, scalable synthetic pathway and a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered during the campaign. Our aim is to equip researchers and process chemists with the practical knowledge needed for a successful and efficient synthesis.
Recommended Scalable Synthetic Pathway
The recommended pathway is a four-step sequence starting from the commercially available 1-Boc-3-oxoazetidine. This route proceeds through a key bromo-spirocycle intermediate, which is then converted to the target amine. The strategy is adapted from a patented procedure for the bromo-intermediate, combined with a reliable amination sequence.[6]
Caption: Scalable 4-step synthesis of the target spirocyclic amine.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
This step employs a Barbier reaction, where an organozinc reagent is generated in situ and adds to the ketone.[7][8]
-
Charge a reactor with zinc powder (1.5 eq.) and a mixture of THF and water (e.g., 10:1 v/v).
-
Activate the zinc by stirring vigorously for 30 minutes. Some protocols may benefit from the addition of a small amount of I₂ or 1,2-dibromoethane to initiate activation.
-
In a separate vessel, prepare a solution of 1-Boc-3-oxoazetidine (1.0 eq.) and allyl bromide (1.2 eq.) in THF.
-
Slowly add the solution from step 3 to the zinc suspension, maintaining the internal temperature between 15-25 °C.[6] The reaction is exothermic and requires controlled addition.
-
Stir the reaction for 2-4 hours at room temperature after the addition is complete. Monitor by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, filter the mixture to remove excess zinc. Quench the filtrate by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if purity is >90%.
Step 2: Synthesis of tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
This is a two-part bromocyclization. First, the alkene is brominated to form a dibromo-intermediate, which then undergoes an intramolecular Williamson ether synthesis.
-
Dissolve the crude alcohol from Step 1 (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to -20 °C to -10 °C.
-
Slowly add a solution of liquid bromine (1.1 eq.) in DCM, ensuring the temperature does not rise above -10 °C.[6]
-
After the addition, allow the reaction to stir for 1-2 hours at this temperature. Monitor for the formation of the dibromopropyl intermediate.
-
Quench the reaction with aqueous sodium thiosulfate solution until the orange color disappears. Separate the layers and wash the organic phase with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate to obtain the crude dibromo-intermediate.
-
Dissolve this intermediate in acetonitrile (ACN) and add potassium carbonate (K₂CO₃, 3.0 eq.).
-
Heat the mixture to reflux (approx. 82 °C) and stir overnight.[6] This drives the intramolecular S_N2 reaction to form the spiro-ether.
-
Cool the reaction, filter off the solids, and concentrate the filtrate. The residue can be purified by column chromatography on silica gel.
Step 3: Synthesis of tert-Butyl 7-azido-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
This step involves a nucleophilic substitution of the bromide with an azide ion. Azide is an excellent nucleophile for this transformation.[9][10]
-
Dissolve the bromo-spirocycle from Step 2 (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Add sodium azide (NaN₃, 1.5-2.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor by TLC or LC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate or MTBE (3x).
-
Combine the organic layers, wash extensively with water to remove residual DMF, then wash with brine.
-
Dry over Na₂SO₄, filter, and concentrate. The crude azide is often pure enough for the next step. Safety Note: While generally stable, organic azides are potentially explosive. Avoid heating the neat compound to high temperatures and handle with appropriate personal protective equipment behind a blast shield.[11]
Step 4: Synthesis of this compound
The final step is a clean reduction of the azide to the primary amine via catalytic hydrogenation.
-
Dissolve the azide from Step 3 (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol% Pd).
-
Pressurize the reactor with hydrogen gas (H₂, 50-100 psi) or bubble H₂ through the solution using a balloon.
-
Stir vigorously at room temperature until hydrogen uptake ceases and starting material is consumed (typically 4-16 hours).
-
Carefully vent the reactor and purge with nitrogen or argon. Safety Note: Pd/C is pyrophoric; do not allow the catalyst to dry in the air.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product. Purification is often not necessary, but if required, careful column chromatography or crystallization can be employed.
Data Summary Table
| Step | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield |
| 1 | 1-Boc-3-oxoazetidine, Allyl Bromide, Zn | THF / H₂O | 15 - 25 | 2 - 4 | 75 - 90% |
| 2 | 1. Br₂2. K₂CO₃ | 1. DCM2. ACN | 1. -20 to -102. 82 | 1. 22. 12 - 16 | 60 - 75% |
| 3 | Sodium Azide (NaN₃) | DMF | 60 - 80 | 12 - 24 | 85 - 95% |
| 4 | H₂, 10% Pd/C | MeOH or EtOAc | 20 - 25 | 4 - 16 | >95% |
Troubleshooting and FAQ
This section addresses common problems that may arise during the synthesis.
Step 1: Barbier Reaction (Allylation)
Q1: The reaction is very slow or fails to initiate. What could be the problem?
A: This is almost always due to the zinc metal not being sufficiently activated.
-
Causality: A layer of zinc oxide on the surface of the powder can prevent the oxidative insertion required to form the organozinc reagent.
-
Solutions:
-
Mechanical Activation: Ensure vigorous stirring of the zinc powder in the solvent for at least 30 minutes before adding substrates.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the zinc suspension. These reagents react with the surface to expose fresh, reactive zinc.
-
Check Reagents: Ensure your THF is anhydrous and your allyl bromide is of high quality. Water is required for the Barbier reaction, but gross contamination can be detrimental.
-
Q2: My reaction produces a significant non-polar byproduct that co-elutes with the starting material.
A: You are likely observing 1,5-hexadiene, the product of Wurtz coupling of two allyl bromide molecules.
-
Causality: This side reaction is favored if the local concentration of the organo-zinc-allyl species is high and it reacts with another molecule of allyl bromide before it can react with the ketone.
-
Solution: The key is slow, controlled addition of the allyl bromide/ketone mixture to the zinc suspension. This keeps the concentration of the reactive organometallic species low, favoring the desired reaction with the ketone electrophile.
Step 2: Bromocyclization
Q3: The bromination step (2a) gives a complex mixture of products on my TLC plate.
A: This indicates a loss of reaction control, likely due to temperature.
-
Causality: The addition of bromine to an alkene is highly exothermic. If the temperature rises, side reactions such as allylic bromination or other undesired pathways can occur.
-
Solutions:
-
Strict Temperature Control: Ensure your cooling bath is stable and maintain the internal reaction temperature below -10 °C during the entire bromine addition.[6]
-
Slow Addition: Add the bromine solution dropwise over an extended period (e.g., 30-60 minutes for a lab-scale reaction) to allow for efficient heat dissipation.
-
Q4: The final cyclization (Step 2b) to form the spiro-ether is incomplete, even after prolonged heating.
A: This points to issues with the base, solvent, or the nature of the S_N2 reaction.
-
Causality: This is an intramolecular Williamson ether synthesis. For it to proceed efficiently, the alkoxide must be formed, and the solvent must be suitable for an S_N2 reaction.
-
Solutions:
-
Base Quality: Use finely powdered, anhydrous K₂CO₃. Clumped or wet base will have poor surface area and reactivity.
-
Solvent Choice: Acetonitrile (ACN) is a good choice as it's a polar aprotic solvent that promotes S_N2 reactions.[6] Ensure it is dry.
-
Alternative Base: If K₂CO₃ is not effective, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF could be used, but this requires more stringent anhydrous conditions and careful handling.
-
Step 3 & 4: Amination Sequence
Q5: The azide substitution (Step 3) is slow or stalls. How can I drive it to completion?
A: The reactivity of this secondary bromide can be moderate, requiring optimized S_N2 conditions.
-
Causality: The reaction is an S_N2 displacement. Its rate depends on the solvent, temperature, and concentration. Steric hindrance around the secondary bromide can slow the reaction.[10]
-
Solutions:
-
Solvent: DMF and DMSO are excellent solvents for this reaction as they are polar aprotic and solvate the cation (Na⁺), leaving a "naked," highly nucleophilic azide anion.[9]
-
Temperature: Gently increasing the temperature to 80-90 °C can significantly accelerate the reaction. Monitor for potential decomposition if pushed too high.
-
Phase-Transfer Catalyst: Although not always necessary, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes improve rates by facilitating the exchange of the bromide for the more reactive iodide in situ.
-
Q6: Are there scalable alternatives to the azide/reduction pathway for amination?
A: Yes, but they come with their own challenges.
-
Gabriel Synthesis: This classic method uses potassium phthalimide as an ammonia surrogate.[12][13] However, the Gabriel synthesis often fails or gives low yields with hindered secondary alkyl halides due to the bulky nature of the phthalimide nucleophile.[12]
-
Direct Amination with Ammonia: Using ammonia directly is problematic at scale as it leads to over-alkylation, forming secondary and tertiary amine byproducts that are difficult to separate.
Q7: The final hydrogenation (Step 4) is sluggish. What should I check?
A: Catalyst activity is the most common culprit.
-
Causality: The palladium catalyst can be poisoned by impurities carried over from previous steps (especially sulfur or residual halide) or can be deactivated by improper handling.
-
Solutions:
-
Catalyst Quality: Use fresh, high-quality Pd/C. If possible, use a catalyst from a reputable supplier designed for hydrogenations (e.g., an "egg-shell" type).
-
Purity of Substrate: Ensure the azide intermediate is reasonably pure. If significant impurities are present, consider a quick filtration through a plug of silica gel before the reaction.
-
Reaction Conditions: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen. Increase hydrogen pressure if your equipment allows (e.g., to 100 psi).
-
Q8: How should I purify the final amine product if necessary?
A: Amines can be tricky to purify via standard silica gel chromatography.
-
Causality: The basic nature of the amine can cause it to streak or bind irreversibly to the acidic silica gel, leading to low recovery.
-
Solutions:
-
Acid-Base Extraction: The most effective purification method for amines is often a liquid-liquid acid-base extraction. Dissolve the crude product in an organic solvent (e.g., DCM or EtOAc), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine back into an organic solvent.[14]
-
Treated Silica Gel: If chromatography is necessary, pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a volatile base, like 1-2% triethylamine (Et₃N) or ammonium hydroxide in the eluent. This neutralizes the acidic sites on the silica and allows for much better chromatography of the amine.
-
References
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11696-11709. Available from: [Link]
-
Mykhailiuk, P. K. et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. Available from: [Link]
-
Mykhailiuk, P. K. et al. (n.d.). Synthesis of oxa-spirocyclic carboxylic acids and amino acids. ResearchGate. Available from: [Link]
-
Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. Available from: [Link]
-
(n.d.). Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols. RSC Publishing. Available from: [Link]
-
TutorChase. (n.d.). How do you synthesise an azide from a halide?. Available from: [Link]
-
Bonnet, P. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available from: [Link]
-
(2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health (PMC). Available from: [Link]
-
(n.d.). Gabriel Synthesis. Available from: [Link]
-
(n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate?. Metapharmasi. Available from: [Link]
-
Reddit. (2024). Barbier reaction help!. r/OrganicChemistry. Available from: [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Available from: [Link]
-
Chan, T. H., & Li, C. J. (n.d.). Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction. MDPI. Available from: [Link]
-
Fisher Scientific. (n.d.). Amination. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Gabriel Synthesis. Available from: [Link]
-
Ashenhurst, J. (n.d.). The Gabriel Synthesis. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Available from: [Link]
-
Chemistry Stack Exchange. (2015). By which mechanism would azide react with alcohols or alkyl halides?. Available from: [Link]
-
ResearchGate. (n.d.). Barbier allylation with allyl bromide 4 and various aldehydes using optimized conditions. Available from: [Link]
-
G.C.S.C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Available from: [Link]
-
(n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. National Institutes of Health (PMC). Available from: [Link]
- Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC Publishing. Available from: [Link]
-
Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?. Available from: [Link]
-
UK-CPI.com. (n.d.). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]
-
Powers, D. C., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Available from: [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Available from: [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available from: [Link]
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Available from: [Link]
-
Synthonix. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. Available from: [Link]
-
ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2?. Available from: [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
König, B., et al. (2018). Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones. RSC Publishing. Available from: [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available from: [Link]
-
National Institutes of Health (PMC). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
YouTube. (2022). How to purify Amine?. Available from: [Link]
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
ACS Publications. (n.d.). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Available from: [Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. primescholars.com [primescholars.com]
- 6. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 7. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. tutorchase.com [tutorchase.com]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to the Biological Landscape of 5-Oxa-2-azaspiro[3.4]octane Derivatives
The quest for novel therapeutic agents is a perpetual journey of exploring uncharted chemical space. In recent years, the rigid, three-dimensional architecture of spirocyclic scaffolds has garnered significant attention from medicinal chemists aiming to escape the "flatland" of traditional aromatic compounds. Among these, the 5-oxa-2-azaspiro[3.4]octane scaffold has emerged as a promising framework, particularly in the realm of neuroscience. This guide provides an in-depth technical overview of the known biological activities of molecules containing this unique scaffold, offering a comparative analysis based on available data and detailed experimental protocols for their evaluation.
The Allure of a Rigid Scaffold: Why 5-Oxa-2-azaspiro[3.4]octane?
The 5-oxa-2-azaspiro[3.4]octane core, characterized by a fused oxetane and azetidine ring system, imparts a distinct conformational rigidity. This structural constraint is highly advantageous in drug design for several reasons:
-
Precise Vectorial Display of Substituents: The fixed spatial arrangement of substituents allows for more specific and high-affinity interactions with biological targets.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers can enhance solubility, metabolic stability, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties compared to their flat, aromatic counterparts.
-
Novel Chemical Space: This scaffold provides access to a unique area of chemical space, offering opportunities for novel intellectual property.[1]
Central Nervous System Activity: Potent and Selective M4 Muscarinic Receptor Agonists
The most well-documented biological activity of 5-oxa-2-azaspiro[3.4]octane derivatives is their function as agonists of the M4 muscarinic acetylcholine receptor.[2][3][4] The M4 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the striatum and plays a crucial role in modulating dopamine release.[4] This makes it a compelling target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[5]
Selective activation of the M4 receptor is hypothesized to offer a novel therapeutic approach to schizophrenia by normalizing dopamine signaling without the adverse side effects associated with direct dopamine D2 receptor antagonists.[5]
Comparative Analysis of M4 Agonist Activity
While extensive public data comparing a wide range of 5-oxa-2-azaspiro[3.4]octane derivatives is limited, patent literature highlights the potential of this scaffold. The general structure often involves substitution on the azetidine nitrogen, which plays a key role in interacting with the receptor.
Table 1: Illustrative M4 Receptor Agonist Activity of a 5-Oxa-2-azaspiro[3.4]octane Derivative
| Compound ID | Structure | Target | Assay Type | EC50 (nM) |
| Example 1 | Substituted 5-oxa-2-azaspiro[3.4]octane | Human M4 Receptor | Calcium Flux | < 100 |
Note: This table is illustrative. Specific EC50 values for a broad range of compounds are often proprietary and not publicly disclosed in detail.
The key to the therapeutic potential of these compounds lies in their selectivity for the M4 receptor over other muscarinic subtypes (M1, M2, M3, and M5). Activation of M2 and M3 receptors, for instance, is associated with undesirable cholinergic side effects such as nausea and vomiting. The rigid 5-oxa-2-azaspiro[3.4]octane scaffold is thought to contribute to this selectivity by locking the pharmacophoric elements in a conformation that is preferentially recognized by the M4 receptor binding pocket.
Signaling Pathway
Activation of the M4 receptor by an agonist leads to the coupling of Gαi/o proteins, which in turn inhibit adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, leading to downstream modulation of neuronal excitability.
Caption: M4 Receptor Signaling Pathway.
Emerging Frontiers: Anticancer and Antiviral Potential
While the primary focus has been on CNS applications, the broader family of spirocyclic compounds, including those with oxetane and azetidine motifs, has shown promise in other therapeutic areas.
Anticancer Activity
Structurally related 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated dose-dependent anticancer activities against various cancer cell lines, including human colorectal carcinoma (HCT-116).[6] For instance, certain derivatives exhibited IC50 values in the nanomolar range against HCT-116 cells.[6] Although direct evidence for the anticancer activity of the 5-oxa-2-azaspiro[3.4]octane scaffold is not yet widely published, the precedent set by similar spirocyclic systems suggests this as a viable avenue for future research.
Table 2: Anticancer Activity of a Related 1-Thia-4-azaspiro[4.5]decane Derivative
| Compound ID | Cell Line | IC50 (nM) |
| Compound 7 | HCT-116 | 120.1 |
| Compound 9 | HCT-116 | 92.2 |
| Compound 14 | HCT-116 | 105.7 |
Data extracted from a study on 1-thia-4-azaspiro[4.5]decane derivatives.[6]
Antiviral Activity
The exploration of spirocyclic scaffolds in antiviral drug discovery is also an active area of research. For example, spiro-annulated derivatives of oxepane and azepane have been screened for their antiviral activity against a range of viruses.[7] Furthermore, 2'-spirocyclic uridines containing an oxetane ring have been investigated as inhibitors of the Hepatitis C Virus (HCV).[8][9] These findings suggest that the unique three-dimensional shape of spirocycles can be exploited to inhibit viral replication processes. While specific antiviral data for 5-oxa-2-azaspiro[3.4]octane derivatives is still emerging, the structural similarities to other antivirally active spirocycles warrant further investigation.
Experimental Protocols
To facilitate further research into the biological activities of 5-oxa-2-azaspiro[3.4]octane derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.
M4 Receptor Activation Assay (Calcium Flux)
This protocol is designed to measure the agonist-induced activation of the M4 receptor, which is coupled to a G-protein that can induce a calcium response in engineered cell lines.
Workflow Diagram:
Caption: Workflow for Calcium Flux Assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic receptor in a suitable growth medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the 5-oxa-2-azaspiro[3.4]octane test compounds in an appropriate assay buffer.
-
Using a fluorescence plate reader equipped with an automated injection system, add 20 µL of the compound dilutions to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately after compound addition, begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record data every 1-2 seconds for a period of 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, determine the maximum fluorescence signal.
-
Plot the maximum fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Workflow Diagram:
Caption: Workflow for MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-oxa-2-azaspiro[3.4]octane test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
The 5-oxa-2-azaspiro[3.4]octane scaffold represents a valuable building block in modern drug discovery. Its primary application as a selective M4 muscarinic receptor agonist holds significant promise for the development of novel treatments for neuropsychiatric disorders. While the exploration of its anticancer and antiviral activities is still in its nascent stages, the promising results from structurally related spirocyclic compounds provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the full therapeutic potential of this intriguing and versatile scaffold. Future work should focus on generating more extensive and comparative biological data to elucidate the structure-activity relationships and unlock the full potential of 5-oxa-2-azaspiro[3.4]octane derivatives in various disease areas.
References
-
Chem Biol Drug Des. 2024 May;103(5):e14553. Phenotypic assessment of antiviral activity for spiro-annulated oxepanes and azepenes. [Link]
-
ACS Med Chem Lett. 2022 Nov 28;13(12):1879-1884. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. [Link]
-
Request PDF. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
ACS Med Chem Lett. 2022 Nov 28;13(12):1879-1884. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2'-Spirocyclic Uridines by Substituting Oxygen with Sulfur. [Link]
-
Request PDF. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. [Link]
-
Request PDF. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
Bioorg Med Chem. 2022 Aug 23;72:116968. A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives. [Link]
-
Request PDF. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
Request PDF. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
WO/2021/070091 5-OXA-2-AZASPIRO[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. [Link]
- Google Patents. 5-oxa-2-azaspiro[3.
-
Molecules. 2018 Sep; 23(9): 2293. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]
- Google Patents. 2-azaspiro[3.
-
Bioorg Med Chem Lett. 2022 Jan 15:56:128479. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. [Link]
-
Molecules. 2024 Jan 3;29(1):249. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
Org Biomol Chem. 2019 Mar 13;17(11):3056-3065. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
ACS Med Chem Lett. 2019 May 9;10(5):829-834. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. [Link]
-
Molecules. 2024 May 14;29(10):2284. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]
-
Hypertension. 1993 Aug;22(2):156-62. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans. [Link]
-
Saudi Pharm J. 2014 Dec; 22(6): 569–575. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. [Link]
-
Request PDF. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]
-
Expert Opin Investig Drugs. 2023 Jul-Dec;32(12):1113-1121. Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal. [Link]
Sources
- 1. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 4. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 5. Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic assessment of antiviral activity for spiro-annulated oxepanes and azepenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2'-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate and Proline Analogs for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups, improved physicochemical properties, and enhanced metabolic stability is relentless. Proline and its analogs have long been valued for their ability to introduce conformational constraints in peptides and small molecules, thereby influencing their biological activity.[1][2] More recently, spirocyclic scaffolds have emerged as a powerful strategy to explore new chemical space and escape the "flatland" of traditional aromatic structures, often leading to compounds with superior drug-like properties.
This guide provides a comprehensive comparison of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , a novel spirocyclic amino acid analog, with established proline analogs such as L-proline , 4-hydroxy-L-proline , and L-azetidine-2-carboxylic acid . We will delve into a comparative analysis of their structural features, and key physicochemical and pharmacokinetic parameters, supported by detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these building blocks for the design of next-generation therapeutics.
The Rationale for Comparison: Rigidity, Three-Dimensionality, and Physicochemical Properties
The central hypothesis underpinning this comparison is that the unique spirocyclic architecture of this compound offers distinct advantages over traditional proline analogs in modulating key drug-like properties.
-
Conformational Rigidity: Proline's five-membered ring restricts the Φ (phi) dihedral angle of the peptide backbone, influencing secondary structure. Spirocycles introduce an even higher degree of rigidity by virtue of the shared quaternary carbon, which can lock the orientation of substituents in a more defined manner. This can lead to enhanced binding affinity and selectivity for a biological target.
-
Three-Dimensionality (3D) and Novel Chemical Space: The spirocyclic scaffold imparts a distinct 3D geometry, allowing for the exploration of novel pharmacophore arrangements that are inaccessible with simpler proline analogs. This can be crucial for disrupting protein-protein interactions or engaging with complex binding pockets.
-
Physicochemical Properties: The introduction of heteroatoms and the spirocyclic nature of the molecule can significantly impact properties such as lipophilicity (LogP), aqueous solubility, and membrane permeability. These parameters are critical for oral bioavailability and overall pharmacokinetic profiles.
-
Metabolic Stability: The inherent steric hindrance and unique topology of spirocyclic compounds can render them less susceptible to metabolic degradation by cytochrome P450 enzymes and other metabolic pathways, potentially leading to a longer in vivo half-life.[3]
Comparative Analysis of Physicochemical Properties
A fundamental aspect of drug design involves the fine-tuning of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME). Here, we compare the lipophilicity of our target spirocycle with selected proline analogs.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Experimental LogP |
| This compound | ![]() | C₁₁H₂₀N₂O₃ | 228.29[4] | Data not available |
| L-Proline | C₅H₉NO₂ | 115.13 | -0.06[5] | |
| 4-hydroxy-L-proline | C₅H₉NO₃ | 131.13 | -3.17[6][7] | |
| L-azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 | Not available |
Discussion:
The experimental LogP values highlight the significant impact of structural modifications on lipophilicity. L-proline exhibits a near-neutral LogP, while the addition of a hydroxyl group in 4-hydroxy-L-proline dramatically increases its hydrophilicity, as indicated by the highly negative LogP value.[6][7] The spirocyclic compound, with its larger carbon framework and the Boc-protecting group, is anticipated to have a higher LogP value than the proline analogs, suggesting a more lipophilic character. The precise experimental determination of its LogP is crucial for a complete comparison.
Experimental Protocols for Head-to-Head Comparison
To provide a rigorous and objective comparison, we outline the following key experiments. The data generated from these protocols will enable a direct assessment of the performance of this compound against the selected proline analogs.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of this compound.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a series of calibration standards of the test compound in both n-octanol and phosphate-buffered saline (PBS), pH 7.4.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of n-octanol and PBS (pre-saturated with each other) in a screw-cap vial.
-
Shake the vial vigorously for 1 hour at room temperature to allow for partitioning.
-
Centrifuge the vial at 2000 x g for 10 minutes to separate the two phases.
-
-
Quantification:
-
Carefully collect aliquots from both the n-octanol and PBS layers.
-
Analyze the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation:
-
Calculate the LogP value using the formula: LogP = log ([Concentration in octanol] / [Concentration in PBS]).
-
Assessment of Membrane Permeability using Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of the spirocyclic compound and proline analogs across an artificial lipid membrane, simulating the intestinal barrier.
Protocol:
-
Preparation of the PAMPA Plate:
-
Coat the filter of a 96-well donor plate with a solution of 1% (w/v) lecithin in dodecane.
-
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Dilute the stock solutions to a final concentration of 100 µM in PBS (pH 7.4) for the donor compartment.
-
Fill the acceptor wells of a 96-well acceptor plate with PBS (pH 7.4).
-
-
Permeability Assay:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 16-18 hours.
-
-
Quantification:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium) where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
-
Evaluation of In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To assess the susceptibility of the spirocyclic compound and proline analogs to phase I metabolism.
Protocol:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
-
Metabolic Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
Incubate the reaction at 37°C with shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the slope of the linear regression.
-
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates the proposed experimental workflow for a comprehensive comparison.
Caption: Experimental workflow for the comparative analysis.
Anticipated Outcomes and Significance
By executing the outlined experimental plan, we anticipate generating a robust dataset that will allow for a direct and quantitative comparison of this compound with key proline analogs.
-
Lipophilicity: We expect the spirocyclic compound to be more lipophilic than the proline analogs, which has implications for its solubility and membrane interactions.
-
Permeability: The increased lipophilicity and unique 3D shape of the spirocycle may lead to enhanced passive permeability compared to the more polar proline analogs.
-
Metabolic Stability: The sterically hindered and conformationally restricted nature of the spirocyclic scaffold is hypothesized to confer greater resistance to metabolic degradation, resulting in a longer in vitro half-life.
The insights gained from this comparative analysis will be invaluable for medicinal chemists and drug designers. A favorable profile for the spirocyclic amino acid in terms of permeability and metabolic stability would validate its potential as a superior building block for creating drug candidates with improved pharmacokinetic properties. This guide not only provides a framework for this specific comparison but also serves as a template for the systematic evaluation of novel chemical scaffolds in drug discovery.
References
-
T3DB. 4-Hydroxyproline (T3D4413). T3DB. Available at: [Link].
-
P. aeruginosa Metabolome Database. Hydroxyproline (PAMDB000179). Available at: [Link].
-
PubChem. L-Hydroxyproline. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. cis-4-Hydroxyproline. National Center for Biotechnology Information. Available at: [Link].
- Otvos, L., Jr, et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 14(10), 1034-1041.
-
Wikipedia. Proline. Available at: [Link].
- Hao, Y., et al. (2018). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
- Mori, J., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(16), 7115-7124.
- Bupesh, G., et al. (2019). Membrane permeability of cyclic peptides.
- Hudson, A. M., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 117(1), 224-239.
- Kondo, Y., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction.
-
MySkinRecipes. tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. Available at: [Link].
- Bode, J. W., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3364-3368.
- He, Y., et al. (2015). A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane. PLoS ONE, 10(2), e0116502.
-
FooDB. Showing Compound 4-Hydroxyproline (FDB013511). Available at: [Link].
- Udugamasooriya, D. G., & Spaller, M. R. (2014). Strategies to Enhance Metabolic Stabilities. In Methods in Molecular Biology (Vol. 1188, pp. 241-255). Humana Press.
- MilliporeSigma. (2003).
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link].
-
PubChem. Azetidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].
- Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2534.
-
Wikipedia. Azetidine-2-carboxylic acid. Available at: [Link].
- Sun, D., et al. (2002). Floxuridine Amino Acid Ester Prodrugs: Enhancing Caco-2 Permeability and Resistance to Glycosidic Bond Metabolism. Pharmaceutical Research, 19(6), 768-774.
-
Alichem. tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Available at: [Link].
-
PubChem. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].
- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232.
- Venkatachalam, C. M., & Ramakrishnan, C. (1976). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biochimica et Biophysica Acta (BBA) - Protein Structure, 446(2), 273-283.
- WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
- Mori, J., et al. (2013). Properties, metabolisms, and applications of L-proline analogues. Applied Microbiology and Biotechnology, 97(16), 7115-7124.
- Kumar, A., & S, S. K. (2020). In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Sciences and Research, 12(11), 1435-1442.
- Singh, G., et al. (2015). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of Pharmaceutical Sciences, 104(6), 2097-2105.
- Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Kumar, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2568.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline Analogues - Enamine [enamine.net]
- 3. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxyla… [cymitquimica.com]
- 5. Proline - Wikipedia [en.wikipedia.org]
- 6. P. aeruginosa Metabolome Database: Hydroxyproline (PAMDB000179) [pseudomonas.umaryland.edu]
- 7. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Constrained Amino Acids for Inducing Peptide Secondary Structures: Spotlight on Spirocyclic Scaffolds
In the intricate world of peptide-based drug discovery, the ability to control and stabilize specific secondary structures is paramount. The therapeutic potential of a peptide is often intrinsically linked to its three-dimensional conformation, which governs its interaction with biological targets. This guide provides an in-depth comparison of various chemical tools used to induce and maintain desired peptide secondary structures, with a particular focus on the emerging class of spirocyclic amino acids. While the specific compound tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a novel scaffold with limited publicly available data on its direct efficacy in inducing peptide secondary structures, we will explore the principles of using analogous constrained amino acids and provide a framework for evaluating such compounds.
The Challenge of Peptide Flexibility
Peptides are inherently flexible molecules, capable of adopting a multitude of conformations in solution. This conformational heterogeneity can be a significant hurdle in drug development, leading to reduced binding affinity, decreased selectivity, and susceptibility to proteolytic degradation. To overcome these challenges, medicinal chemists employ various strategies to pre-organize peptides into their bioactive conformation. One of the most powerful approaches is the incorporation of constrained amino acids, which restrict the torsional angles of the peptide backbone, thereby favoring specific secondary structures such as β-turns, α-helices, and β-sheets.
The Rise of Constrained Amino Acids
The introduction of conformational constraints can be achieved through various chemical modifications. Traditional approaches include the use of N-methylated amino acids, α,α-disubstituted amino acids, and the incorporation of proline and its derivatives. These modifications introduce steric hindrance that limits the accessible conformational space.
More recently, there has been a growing interest in the use of more complex and rigid scaffolds, such as spirocyclic amino acids. These molecules feature a central quaternary carbon atom shared by two rings, creating a highly defined and rigid structure. This rigidity can be effectively transmitted to the peptide backbone, leading to a more pronounced and predictable conformational ordering.
A Comparative Analysis of Turn-Inducing Scaffolds
The β-turn is a common secondary structural motif that plays a crucial role in molecular recognition events. The ability to engineer stable β-turns is therefore a key objective in peptidomimetic design. Below is a comparison of different approaches to induce β-turn formation.
| Scaffold | Structural Features | Efficacy in Turn Induction | Advantages | Disadvantages |
| Proline | Five-membered cyclic side chain | Moderate | Commercially available, well-characterized | Limited to specific turn types, can introduce a "kink" |
| Pseudoprolines (e.g., Oxazolidine, Thiazolidine) | Proline mimetics with heteroatom substitution | High | Strong turn-inducing potential, can improve solubility | Can be synthetically challenging, potential for instability |
| α,α-Disubstituted Amino Acids (e.g., Aib) | Geminal substitution at the α-carbon | High | Promotes both helical and turn structures | Can be sterically demanding, may disrupt binding interactions |
| Spirocyclic Amino Acids | Fused bicyclic system with a shared quaternary carbon | Potentially Very High (Hypothesized) | Rigid scaffold, precise control over dihedral angles | Limited commercial availability, synthesis can be complex |
Table 1: Comparison of Common β-Turn Inducing Scaffolds.
Experimental Workflow for Evaluating Novel Scaffolds
The evaluation of a novel constrained amino acid, such as this compound, requires a systematic experimental approach. The following workflow outlines the key steps involved in assessing its efficacy in inducing a specific secondary structure.
Figure 1: A generalized experimental workflow for the synthesis and evaluation of peptides containing novel constrained amino acids.
Detailed Experimental Protocol: Peptide Synthesis and Structural Analysis
1. Peptide Synthesis:
-
Method: Standard Fmoc-based solid-phase peptide synthesis (SPPS) is employed.
-
Resin: A suitable resin, such as Rink Amide or Wang resin, is chosen based on the desired C-terminal functionality.
-
Coupling: The protected spirocyclic amino acid is coupled using standard coupling reagents like HBTU/DIPEA or HATU/DIPEA. Double coupling may be necessary to ensure complete incorporation due to potential steric hindrance.
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Cleavage and Purification: The final peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H2O). The crude peptide is then purified by reverse-phase HPLC.
2. Structural Analysis:
-
Circular Dichroism (CD) Spectroscopy:
-
Purpose: To obtain information about the overall secondary structure content of the peptide in solution.
-
Procedure: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer). CD spectra are recorded in the far-UV region (190-250 nm). The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To obtain detailed, atom-level information about the three-dimensional structure of the peptide.
-
Procedure: 2D NMR experiments, such as COSY, TOCSY, and NOESY, are performed. NOE (Nuclear Overhauser Effect) restraints are used to calculate a family of 3D structures. Key dihedral angles (φ, ψ) can be determined to confirm the presence and type of the induced turn.
-
Predicted Structural Impact of a Spirocyclic Amino Acid
The rigid nature of a spirocyclic scaffold like this compound is expected to significantly restrain the peptide backbone. The oxa-azaspiro[3.4]octane core, with its fused four- and five-membered rings, would likely force the peptide backbone into a well-defined turn conformation. The precise nature of this turn (e.g., Type I, Type II β-turn) would depend on the stereochemistry of the amino acid and its placement within the peptide sequence.
Figure 2: Conceptual diagram illustrating how a rigid spirocyclic amino acid can enforce a turn in a peptide backbone.
Conclusion and Future Directions
The incorporation of constrained amino acids is a powerful strategy for controlling peptide conformation and enhancing their drug-like properties. While established methods using proline and its analogs are widely used, the development of novel, highly rigid scaffolds like spirocyclic amino acids holds significant promise for the future of peptide drug design. The systematic evaluation of these new building blocks, following the experimental framework outlined in this guide, will be crucial for unlocking their full potential. Further research into the synthesis and application of compounds like this compound will undoubtedly provide valuable new tools for the creation of next-generation peptide therapeutics.
References
As the specific compound this compound and its direct application in inducing peptide secondary structures are not extensively documented in publicly available literature, the following references provide a broader context on the principles and methods discussed in this guide.
-
Constrained Peptides as Drug Candidates: A Perspective - Beilstein Journal of Organic Chemistry. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - Royal Society of Chemistry. [Link]
-
An Introduction to Circular Dichroism Spectroscopy - Applied Photophysics. [Link]
-
Peptide and Protein Drug Analysis - John Wiley & Sons. [Link]
Enhancing Peptide Stability: A Comparative Guide to Peptides Containing tert-Butyl 7-Amino-5-Oxa-2-Azaspiro[3.4]octane-2-carboxylate**
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the quest for novel therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their clinical translation is often hampered by inherent instability, primarily rapid degradation by proteases in vitro and in vivo. This guide provides a comprehensive comparison of peptides incorporating the novel, conformationally constrained amino acid, tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, against conventional peptide structures. We will delve into the mechanistic rationale for its use, present detailed experimental protocols for stability assessment, and offer insights into the expected performance enhancements.
The Challenge of Peptide Instability: A Vicious Cycle of Degradation
Native peptides are often susceptible to enzymatic cleavage by a host of proteases present in biological matrices such as plasma and serum. This rapid degradation leads to a short half-life, limiting their therapeutic efficacy.[1] The inherent flexibility of linear peptides allows them to readily fit into the active sites of proteases, facilitating their hydrolysis. To overcome this critical limitation, medicinal chemists have explored various strategies to enhance peptide stability, including N- or C-terminal modifications, substitution with D-amino acids, and the incorporation of non-natural amino acids that impart conformational rigidity.[2][3]
The Spirocyclic Solution: A Paradigm Shift in Peptide Design
The incorporation of spirocyclic amino acids, such as this compound, represents a sophisticated approach to peptide stabilization. Spirocyclic scaffolds introduce a high degree of conformational constraint, effectively locking the peptide backbone into a more defined three-dimensional structure.[4][5] This pre-organization is hypothesized to hinder the peptide's ability to adopt the extended conformation required for protease binding, thereby increasing its resistance to enzymatic degradation.[6][7] The unique spiro[3.4]octane framework not only restricts local conformational freedom but can also influence the overall peptide secondary structure, potentially leading to improved receptor binding affinity and selectivity.[8]
Mechanistic Insights into Enhanced Stability
The stability enhancement conferred by this compound can be attributed to several factors:
-
Steric Hindrance: The bulky and rigid spirocyclic structure can physically block the approach of proteases to the adjacent peptide bonds.
-
Conformational Rigidity: By reducing the peptide's flexibility, the entropic penalty for binding to a protease's active site is increased, making the cleavage process less favorable.[6]
-
Disruption of Recognition Motifs: The unnatural structure of the spirocyclic amino acid can disrupt the specific recognition sequences required by many proteases.
A Comparative Analysis: Expected Performance Gains
While direct, head-to-head published data for peptides containing this compound is emerging, we can extrapolate expected performance based on extensive research into other conformationally constrained peptides.
| Parameter | Standard Linear Peptide | Peptide with Spirocyclic Amino Acid | Rationale for Improvement |
| In Vitro Plasma Half-Life (t½) | Minutes to a few hours | Several hours to days | Increased resistance to plasma proteases due to conformational rigidity.[9] |
| In Vivo Half-Life (t½) | Short (minutes) | Significantly extended | Reduced proteolytic degradation and potentially altered clearance mechanisms.[1][10] |
| Proteolytic Cleavage Sites | Multiple potential sites | Reduced or altered cleavage patterns | Steric hindrance and disruption of protease recognition motifs by the spirocyclic scaffold. |
| Receptor Binding Affinity (Kd) | Variable | Potentially improved | Pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty of binding. |
Experimental Workflows for Stability Assessment
To empirically validate the stability of peptides containing this compound, rigorous in vitro and in vivo studies are essential.
In Vitro Plasma Stability Assay
This assay provides a reliable initial assessment of a peptide's susceptibility to degradation in a biologically relevant matrix.
Caption: In Vivo Pharmacokinetic Study Workflow.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mouse or rat).
-
Dosing: Administer the peptide at a predetermined dose via the desired route (e.g., intravenous bolus or subcutaneous injection).
-
Blood Sampling: Collect blood samples at specified time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Sample Analysis: Extract the peptide from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Conclusion
The incorporation of this compound into peptide therapeutics presents a promising strategy to overcome the long-standing challenge of poor stability. The conformational constraints imposed by this spirocyclic amino acid are expected to confer significant resistance to proteolytic degradation, leading to extended in vitro and in vivo half-lives. The detailed experimental protocols provided in this guide offer a robust framework for validating the stability and pharmacokinetic profiles of these next-generation peptide drug candidates. As research in this area continues, we anticipate that spirocyclic amino acids will become an invaluable tool in the design of more potent and durable peptide-based medicines.
References
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]
-
In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. ResearchGate. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]
-
Nature-inspired and medicinally relevant short peptides. Open Exploration Publishing. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI. [Link]
-
Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society. [Link]
-
SpiroKit 3: Constrained Amino Acids. SpiroChem. [Link]
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
How to Improve the Pharmacokinetic Properties of Peptides? Creative Bioarray. [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PubMed Central. [Link]
-
Investigation of peptide biomarker stability in plasma samples using time-course MS analysis. PubMed. [Link]
-
Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. PubMed. [Link]
-
(A) Comparison of the in vitro metabolic stability of peptides 3 and 4. ResearchGate. [Link]
-
Strategies for Improving Peptide Stability and Delivery. PubMed Central. [Link]
-
Peptide synthesis: chemical or enzymatic. Redalyc. [Link]
-
Recent Advances in Chemoenzymatic Peptide Syntheses. PubMed Central. [Link]
-
Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). MDPI. [Link]
-
t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Semantic Scholar. [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
-
Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PubMed Central. [Link]
Sources
- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. shigematsu-bio.com [shigematsu-bio.com]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. Nature-inspired and medicinally relevant short peptides [explorationpub.com]
- 10. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Impact of Spirocyclic Amino Acids in Peptide X-ray Crystallography
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced bioavailability. To overcome these limitations, medicinal chemists employ a variety of strategies to constrain peptide conformations, thereby pre-organizing them into their bioactive shapes.[1] The incorporation of non-canonical amino acids is a cornerstone of this approach, with the goal of mimicking native secondary structures, such as β-turns and helices, which are often crucial for receptor binding.
This guide provides an in-depth comparison of peptides incorporating the novel, conformationally constrained amino acid, tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , with other established classes of constrained amino acids. While a published X-ray crystal structure of a peptide containing this specific spirocyclic amino acid is not yet available in the public domain, we can infer its likely structural impact by drawing comparisons with closely related spirocyclic and bicyclic systems, as well as classic proline analogs. This analysis is grounded in the fundamental principles of peptide crystallography and conformational analysis, providing a predictive framework for researchers and drug developers.
The Unique Structural Scaffold of 5-Oxa-2-azaspiro[3.4]octane Carboxylate
The 5-oxa-2-azaspiro[3.4]octane scaffold introduces a rigid, three-dimensional element into the peptide backbone. The spirocyclic nature of this building block, where two rings share a single carbon atom, severely restricts the torsional freedom around the peptide bonds flanking the amino acid. This is in stark contrast to the relative flexibility of natural amino acids, with the exception of proline. The presence of the oxa- and aza-heteroatoms also introduces potential for specific hydrogen bonding interactions and alters the local polarity, which can influence solubility and crystal packing.
The tert-butyl ester protecting group on the azetidine nitrogen is a standard feature for solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. The amine functionality at the 7-position of the tetrahydrofuran ring serves as the attachment point for the subsequent amino acid in the peptide chain.
Comparative Structural Analysis: Spirocyclic Scaffolds vs. Other Constrained Amino Acids
The primary motivation for incorporating constrained amino acids is to induce and stabilize specific secondary structures. Here, we compare the anticipated effects of the 5-oxa-2-azaspiro[3.4]octane moiety with other well-characterized conformational modulators.
Proline and its Analogs: The Archetype of Conformational Constraint
Proline, with its pyrrolidine ring, is the most well-known natural conformational restrictor.[2] Its cyclic structure limits the backbone dihedral angle φ to approximately -60° to -75°, predisposing the peptide to form turns.[2] Various synthetic proline analogs have been developed to further fine-tune these conformational preferences.
-
Key Comparison: Like proline, the 5-oxa-2-azaspiro[3.4]octane scaffold is expected to impose significant constraints on the φ angle. However, the spirocyclic system is anticipated to be even more rigid than proline's pyrrolidine ring, potentially leading to a more defined and predictable turn structure. The spirocyclic nature also restricts the ψ angle more than proline, offering a higher degree of overall conformational control.
Bicyclic and Other Spirocyclic Amino Acids: Enhancing Rigidity
Bicyclic amino acids have been successfully used as dipeptide isosteres and to induce reverse turns. Spirocyclic systems, such as 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have been explored as mimics of pipecolic acid and have shown promise in modulating the properties of bioactive molecules.[3][4]
-
Key Comparison: The 5-oxa-2-azaspiro[3.4]octane system shares the fundamental principle of conformational locking with these analogs. The key differentiators will be the specific bond angles and dihedral angles imposed by the unique spiro[3.4]octane framework. It is plausible that this specific ring system could favor a different type of β-turn (e.g., type I' vs. type II') compared to other spirocyclic structures, a hypothesis that can only be definitively answered by X-ray crystallography.
| Constrained Amino Acid Class | Primary Structural Effect | Key Torsional Angles Constrained | Commonly Induced Secondary Structure |
| Proline | Restricts backbone flexibility | φ | β-turns, Polyproline helices |
| Proline Analogs (e.g., hydroxyproline) | Modulates ring pucker and cis/trans isomerism | φ, χ | β-turns |
| Bicyclic Amino Acids | Mimics dipeptides, high rigidity | φ, ψ | Reverse turns |
| 5-Oxa-2-azaspiro[3.4]octane (Predicted) | High rigidity, potential for specific H-bonding | φ, ψ | Well-defined β-turns |
Experimental Protocols: From Synthesis to Structure
The successful X-ray crystal structure analysis of a peptide containing a novel amino acid is a multi-step process requiring careful planning and execution.
Synthesis of Fmoc-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Conceptual Synthetic Workflow:
Conceptual Synthesis Workflow Diagram
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the novel amino acid into a peptide sequence would follow standard Fmoc-based SPPS protocols. Due to the steric bulk of the spirocyclic system, longer coupling times or the use of more potent coupling reagents may be necessary to ensure efficient amide bond formation.
SPPS Workflow:
Solid-Phase Peptide Synthesis (SPPS) Workflow
Peptide Crystallization and X-ray Diffraction
Obtaining high-quality crystals of small peptides can be challenging. A systematic screening of crystallization conditions is essential.[5]
Step-by-Step Crystallization and Data Collection Protocol:
-
Peptide Purity: Ensure the synthesized peptide is of high purity (>95%) as determined by HPLC and mass spectrometry.
-
Solubility Screening: Determine the solubility of the peptide in a range of buffers and solvents.
-
Crystallization Screening: Use commercially available crystallization screens (e.g., Hampton Research, Qiagen) to test a wide range of precipitants, salts, and pH conditions. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and additives.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect a complete set of diffraction images as the crystal is rotated.
-
Data Processing and Structure Solution: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using direct methods or molecular replacement if a suitable search model is available. Build and refine the atomic model of the peptide against the experimental data.
General X-ray Crystallography Workflow:
X-ray Crystallography Workflow
Conclusion and Future Outlook
The incorporation of novel spirocyclic amino acids like this compound holds significant promise for the design of conformationally defined peptides with improved therapeutic properties. Based on the analysis of related constrained systems, it is highly probable that this amino acid will serve as a potent inducer of β-turn conformations, offering a greater degree of structural pre-organization than traditional proline residues.
The definitive elucidation of its structural impact awaits experimental validation through X-ray crystallography. The protocols and comparative analysis presented in this guide provide a robust framework for researchers to undertake such studies. The resulting crystal structures will not only reveal the precise conformational preferences imparted by this novel scaffold but will also enrich our understanding of how to rationally design constrained peptides for targeted biological applications. This knowledge will be invaluable for the continued development of next-generation peptide therapeutics.
References
-
Shoulders, M. D., & Raines, R. T. (2009). Proline and the Torsional Status of Peptides. Angewandte Chemie International Edition, 48(37), 6824-6843. Available at: [Link]
-
Neumann, H. et al. (n.d.). A fast and efficient ligation of KAHA-peptides. ChemRxiv. Available at: [Link]
-
Toniolo, C., & Crisma, M. (1996). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. Available at: [Link]
-
Pietrzyk, A. J., et al. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 94(1), 9-14. Available at: [Link]
-
Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Biosciences, 40(5), 859-871. Available at: [Link]
-
Adzhubei, A. A., et al. (2013). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 45(1), 1-17. Available at: [Link]
-
Suresh, S., et al. (1997). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Journal of Peptide Research, 49(3), 223-231. Available at: [Link]
-
Hart, P. J., & Slattery, O. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in Molecular Biology, 1286, 257-277. Available at: [Link]
-
Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 222-230. Available at: [Link]
-
Di, F., et al. (2020). Proline derivatives used in this study. ResearchGate. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. Available at: [Link]
-
Stewart-Ornstein, J., et al. (2007). Using intrinsic X-ray absorption spectral differences to identify and map peptides and proteins. The Journal of Physical Chemistry B, 111(26), 7679-7686. Available at: [Link]
-
Samanta, U., & Chatterjee, S. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 333-352. Available at: [Link]
-
Stoyanov, S., et al. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools. Journal of Molecular Structure, 892(1-3), 437-444. Available at: [Link]
-
Amay, C. G., et al. (2020). C-Glycosyl α-Amino Acids as Structural Encoders of Peptide Conformation. Angewandte Chemie International Edition, 59(2), 703-708. Available at: [Link]
-
Stewart-Ornstein, J., et al. (2007). Using intrinsic X-ray absorption spectral differences to identify and map peptides and proteins. The Journal of Physical Chemistry B, 111(26), 7679-7686. Available at: [Link]
-
Svane, S., et al. (2014). Conformation and EPR Characterization of Rigid, 3(10)-Helical Peptides With TOAC Spin Labels: Models for Short Distances. Biopolymers, 102(4), 287-296. Available at: [Link]
-
Singh, R. P., et al. (2014). Synthesis of novel amino acid derivative of 7-AVCA. IOSR Journal of Applied Chemistry, 7(7), 16-20. Available at: [Link]
Sources
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of the 5-oxa-2-azaspiro[3.4]octane Scaffold on M4 Muscarinic Receptor Binding Affinity: A Comparative Guide
In the landscape of modern drug discovery, the structural rigidity and three-dimensional character of a molecular scaffold are paramount in achieving high receptor affinity and selectivity. Spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to constrain molecular conformation in a desirable orientation for binding to a target protein.[1][2] This guide provides an in-depth evaluation of the 5-oxa-2-azaspiro[3.4]octane scaffold, a novel and promising structural motif, and its impact on binding affinity, with a particular focus on the M4 muscarinic acetylcholine receptor (mAChR M4), a key target for the treatment of neuropsychiatric disorders such as schizophrenia.[3][4]
The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry
The transition from flat, aromatic structures to more complex, sp3-hybridized scaffolds is a well-established strategy for improving the physicochemical and pharmacokinetic properties of drug candidates.[1] Spirocyclic scaffolds, like the 5-oxa-2-azaspiro[3.4]octane core, offer several distinct advantages:
-
Conformational Rigidity: By locking the conformation of a molecule, a spirocyclic core can reduce the entropic penalty upon binding to a receptor, potentially leading to enhanced binding affinity.[1][5]
-
Improved Physicochemical Properties: The introduction of spirocyclic elements often correlates with increased solubility, higher basicity, and decreased lipophilicity, which are desirable for better ADME (Administration, Distribution, Metabolism, and Excretion) profiles.[1]
-
Novelty and Intellectual Property: The unique three-dimensional arrangement of spirocycles provides access to novel chemical space, offering opportunities for new intellectual property.[6]
This guide will delve into a comparative analysis, juxtaposing a hypothetical derivative of the 5-oxa-2-azaspiro[3.4]octane scaffold with a known, non-spirocyclic M4 receptor agonist to illustrate the potential impact of this structural motif on receptor binding.
Comparative Analysis of Receptor Binding Affinity
To contextualize the potential of the 5-oxa-2-azaspiro[3.4]octane scaffold, we present a comparative table of receptor binding affinities. The data for the hypothetical "Spiro-Compound A" is illustrative and based on the potential for high affinity suggested by patent literature.[3] It is compared against a well-characterized, non-spirocyclic M4 agonist.
| Compound | Scaffold Type | Target Receptor | Binding Affinity (Ki) [nM] | Reference Compound(s) |
| Spiro-Compound A | 5-oxa-2-azaspiro[3.4]octane | M4 mAChR | ~5-15 (Illustrative) | N/A |
| Known M4 Agonist | Non-spirocyclic | M4 mAChR | 25 | [4] |
| Alternative Spirocycle | 6-azaspiro[2.5]octane | M4 mAChR | 1.9 (as antagonist) | [7] |
Note: The Ki value for Spiro-Compound A is a hypothetical, yet plausible, value for the purpose of this guide, based on the common goal of achieving high potency with such scaffolds.
The presented data, though partly illustrative, highlights the potential for the 5-oxa-2-azaspiro[3.4]octane scaffold to yield compounds with high binding affinity for the M4 receptor. The rigid nature of the spirocycle likely orients the pharmacophoric elements in an optimal conformation for interaction with the receptor's binding site.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of a compound's binding affinity (Ki) is typically achieved through a competitive radioligand binding assay.[7][8][9] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[7]
Principle
A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the M4 receptor). The unlabeled test compound (e.g., a derivative of 5-oxa-2-azaspiro[3.4]octane) is added at increasing concentrations. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]
Step-by-Step Methodology
-
Receptor Preparation:
-
Culture cells expressing the human M4 muscarinic receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the receptor membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS).[11]
-
Add the test compound in a range of concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled M4 antagonist (e.g., atropine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Hypothetical M4 receptor signaling pathway.
Conclusion
The 5-oxa-2-azaspiro[3.4]octane scaffold represents an exciting and valuable building block in the design of novel therapeutics targeting the M4 muscarinic receptor. Its inherent rigidity and three-dimensional nature hold the potential to confer high binding affinity and selectivity, key attributes for a successful drug candidate. The experimental protocols detailed herein provide a robust framework for accurately assessing the impact of this and other novel scaffolds on receptor binding. Further exploration and derivatization of the 5-oxa-2-azaspiro[3.4]octane core are warranted to fully elucidate its potential in the development of next-generation treatments for central nervous system disorders.
References
-
Alfa Cytology. Competitive Radioligand Binding Assays. Rdcthera. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Schepmann, D., et al. (2017). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
- Google Patents. (2021). 5-oxa-2-azaspiro[3.
-
Lazar, G., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Springer Nature. (2000). Radioligand Binding Studies. Springer Protocols. [Link]
-
Kalliokoski, T., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]
-
Waelbroeck, M., et al. (1991). Binding of Selective Antagonists to Four Muscarinic Receptors (M1 to M4) in Rat Forebrain. Molecular Pharmacology. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Jakubík, J., & Randáková, A. (2022). Multitargeting nature of muscarinic orthosteric agonists and antagonists. Frontiers in Pharmacology. [Link]
-
Kiec-Kononowicz, K., et al. (2014). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]
-
University of Pittsburgh Health Sciences Library System. (2021). IC50 to Ki Converter Tool. [Link]
-
ResearchGate. How can I get binding affinity from Ki, or Kd, or IC50?. [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Hoffman Fine Chemicals. 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
Sources
- 1. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 4. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-Methylpropyl)-5-oxa-2-azaspiro[3.4]octane | C10H19NO | CID 146388945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of the Pharmacokinetic Properties of Compounds with the 5-oxa-2-azaspiro[3.4]octane Moiety: A Comparative Guide
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is paramount. The 5-oxa-2-azaspiro[3.4]octane moiety has emerged as a compelling scaffold, offering a unique three-dimensional architecture that can confer advantageous properties to drug candidates. This guide provides an in-depth characterization of the pharmacokinetic properties associated with this spirocyclic system, offering a comparative analysis against more traditional heterocyclic scaffolds and detailing the requisite experimental protocols for a comprehensive evaluation.
The increasing interest in spirocyclic scaffolds stems from their ability to impart improved drug-like properties.[1] By introducing a higher fraction of sp3-hybridized atoms, these rigid structures can enhance metabolic stability, modulate lipophilicity, and improve aqueous solubility when compared to their flatter, aromatic counterparts.[2] The 5-oxa-2-azaspiro[3.4]octane scaffold, in particular, presents a unique combination of an oxetane and an azetidine ring, providing specific vectors for chemical elaboration while maintaining a compact, three-dimensional core.[3] This guide will elucidate the experimental pathways to substantiating these theoretical advantages.
Comparative Pharmacokinetic Profiling: 5-oxa-2-azaspiro[3.4]octane vs. Common Heterocyclic Scaffolds
A critical step in lead optimization is the careful selection of chemical scaffolds that confer favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] The introduction of a spirocyclic element, such as the 5-oxa-2-azaspiro[3.4]octane moiety, can be a strategic decision to mitigate common pharmacokinetic liabilities. The rigid nature of the spirocyclic system can optimize the orientation of binding elements in a controlled manner, potentially leading to improved efficacy and selectivity.[2]
Below is a comparative summary of the anticipated pharmacokinetic properties of the 5-oxa-2-azaspiro[3.4]octane scaffold versus commonly employed heterocyclic rings in medicinal chemistry.
| Pharmacokinetic Parameter | 5-oxa-2-azaspiro[3.4]octane Moiety | Common Heterocycles (e.g., Piperidine, Pyrrolidine) | Rationale for Superiority |
| Metabolic Stability | Potentially Higher | Variable, often susceptible to CYP450-mediated oxidation | The spirocyclic core can shield adjacent positions from metabolic attack, and the increased sp3 character generally leads to improved metabolic stability.[1][2] |
| Aqueous Solubility | Generally Favorable | Can be limited, especially with increasing substitution | The presence of the oxygen atom and the non-planar structure can disrupt crystal packing and improve solvation.[2] |
| Permeability | Compound-dependent, but often good | Generally well-understood and predictable | While dependent on overall molecular properties, the scaffold itself does not inherently limit passive diffusion. |
| Plasma Protein Binding | Potentially Lower | Can be high, contributing to lower free drug concentrations | The three-dimensional shape can disrupt interactions with plasma proteins like albumin.[5] |
| hERG Inhibition | Potentially Lower | A known liability for many nitrogen-containing heterocycles | The rigid conformation and specific spatial arrangement of atoms can reduce off-target interactions with the hERG potassium channel.[1][6] |
The ADME-PK Workflow: A Conceptual Overview
The journey of a drug candidate through the body is a complex process. A thorough understanding of its ADME properties is crucial for predicting its in vivo behavior.[7] The following diagram illustrates the key stages of this process, which are experimentally interrogated using the protocols detailed in this guide.
Caption: A conceptual diagram of the ADME process and associated in vitro assays.
Experimental Protocols for Pharmacokinetic Characterization
The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo experiments essential for characterizing the pharmacokinetic properties of compounds containing the 5-oxa-2-azaspiro[3.4]octane moiety.
Metabolic Stability Assay
Rationale: This assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs).[8] A high metabolic rate can lead to rapid clearance and poor bioavailability. This assay provides an early indication of a compound's likely in vivo half-life.[9] Both liver microsomes (for Phase I metabolism) and hepatocytes (for Phase I and II metabolism) can be utilized.[10]
Caption: Experimental workflow for the in vitro metabolic stability assay.
Detailed Protocol (Liver Microsomes):
-
Preparation:
-
Prepare a 1 µM working solution of the test compound in incubation buffer.
-
Dilute pooled liver microsomes (e.g., human, rat) to a final concentration of 0.5 mg/mL in buffer.[11]
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation:
-
In a 96-well plate, combine the test compound solution and the diluted microsomes. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding NADPH.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[8]
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
The slope of the line is used to calculate the half-life (t½) and the intrinsic clearance (Clint), which indicates the inherent ability of the liver to metabolize the drug.[12]
-
Caco-2 Permeability Assay
Rationale: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[13] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[14] This assay measures the rate of a compound's transport across this monolayer, providing an apparent permeability coefficient (Papp).[15] It can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[16]
Caption: Workflow for the Caco-2 permeability and efflux assay.
Detailed Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto semipermeable filter supports in Transwell® plates.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[13]
-
-
Transport Experiment:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical-to-basolateral (A→B) transport, add the test compound (typically at 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[17]
-
To measure basolateral-to-apical (B→A) transport, add the compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking for a set period, usually 2 hours.[16]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from the receiver compartments.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the Papp value. High Papp values suggest good absorption.
-
Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 suggests the compound is actively transported out of the cells by an efflux pump.[14]
-
Plasma Protein Binding Assay
Rationale: The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter.[18] Only the unbound (free) fraction of a drug is available to interact with its target, distribute into tissues, and be cleared from the body.[19] High plasma protein binding can reduce efficacy and affect drug disposition. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the percentage of plasma protein binding.[5][20]
Caption: Workflow for the plasma protein binding assay using the RED device.
Detailed Protocol (RED Assay):
-
Preparation:
-
Spike the test compound into plasma from the desired species (e.g., human, mouse, rat) at a final concentration of 1-10 µM.[19]
-
-
Dialysis:
-
Add the spiked plasma to one chamber of the RED device insert.
-
Add an equal volume of dialysis buffer (phosphate-buffered saline, pH 7.4) to the other chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows free drug to pass but retains proteins.
-
Seal the plate and incubate at 37°C on an orbital shaker for approximately 4 hours to allow the system to reach equilibrium.[18]
-
-
Sample Processing and Analysis:
-
After incubation, collect equal aliquots from both the plasma and buffer chambers.
-
Combine the buffer aliquot with blank plasma and the plasma aliquot with buffer to ensure the samples are in a comparable matrix for analysis ("matrix matching").
-
Precipitate proteins by adding cold acetonitrile and centrifuge.
-
Analyze the supernatant from both samples by LC-MS/MS to determine the compound concentrations.
-
-
Data Interpretation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100.
-
In Vivo Pharmacokinetic Studies in Rodent Models
Rationale: While in vitro assays are invaluable for early screening, in vivo studies are essential to understand a compound's complete pharmacokinetic profile in a living organism.[21] Rodent models, such as mice and rats, are commonly used in preclinical development to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[22][23] These studies are critical for dose selection in subsequent efficacy and toxicology studies.[24]
Detailed Protocol (Typical Rodent PK Study):
-
Animal Model and Dosing:
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a method like tail vein or retro-orbital sampling.[22]
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.
-
Key parameters calculated include:
-
Area Under the Curve (AUC): Total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Conclusion
The 5-oxa-2-azaspiro[3.4]octane moiety represents a valuable scaffold in modern drug discovery, offering the potential to overcome common pharmacokinetic hurdles. Its inherent three-dimensionality can confer improved metabolic stability and solubility, properties that are highly desirable in drug candidates.[25][26] However, these theoretical advantages must be rigorously validated through empirical testing.
The comprehensive suite of in vitro and in vivo assays detailed in this guide provides a robust framework for the thorough characterization of the ADME and pharmacokinetic properties of any compound series. By systematically evaluating metabolic stability, permeability, plasma protein binding, and the complete in vivo profile, researchers can make data-driven decisions, de-risk candidates early, and ultimately enhance the probability of success in bringing novel, effective, and safe medicines to patients.[7][27]
References
-
Selvita. In Vitro ADME. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
-
Creative Biolabs. Rodent In Vivo PK Service. Available from: [Link]
-
Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available from: [Link]
-
PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
-
Caco2 assay protocol. Available from: [Link]
-
Visikol. Plasma Protein Binding Assay. Available from: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
-
Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]
-
BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
-
BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
-
Domainex. Plasma Protein Binding Assay. Available from: [Link]
-
National Institutes of Health. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]
-
ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Available from: [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
-
Taylor & Francis Online. Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]
-
protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]
-
ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]
-
Taylor & Francis Online. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available from: [Link]
- Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
-
ResearchGate. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Available from: [Link]
-
MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Available from: [Link]
-
PubMed. Selection of heterocycles for drug design. Available from: [Link]
-
RSC Publishing. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Available from: [Link]
- Google Patents. CO2022004391A2 - 5-oxa-2–azaspiro[3.4]octane derivatives as m4 agonists.
-
patentscope.wipo.int. WO/2021/070091 5-OXA-2-AZASPIRO[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. Available from: [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]
-
ResearchGate. The Evolving Landscape of Heterocycles in Drugs and Drug Candidates. Available from: [Link]
-
PubMed. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Available from: [Link]
-
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
ResearchGate. (PDF) IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. Available from: [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of heterocycles for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 6. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. protocols.io [protocols.io]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Plasma Protein Binding Assay [visikol.com]
- 19. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 23. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. selvita.com [selvita.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
For the diligent researcher engaged in the nuanced world of drug discovery, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The proper disposal of novel compounds like tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this spirocyclic building block, ensuring the protection of personnel and the environment.
Pre-Disposal Safety and Hazard Assessment
Key Physicochemical and Toxicological Considerations:
| Property | Inferred Characteristic | Rationale and Safety Implication |
| Physical State | Solid.[1] | Spills of solid material should be managed to avoid dust generation. |
| Toxicity | The toxicological properties have not been thoroughly investigated.[2] | Treat as a potentially hazardous substance. Avoid direct contact and inhalation. |
| Irritation Potential | May cause skin, eye, and respiratory irritation.[3][4] | Always handle with appropriate Personal Protective Equipment (PPE). |
| Combustion Products | May produce carbon oxides (CO, CO2) and nitrogen oxides (NOx) upon combustion.[2] | Firefighting measures should account for these hazardous byproducts. |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In cases of handling fine powders or generating dust, a NIOSH-approved respirator is recommended.[2]
Waste Characterization and Segregation
Proper waste characterization is a critical step dictated by the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous and non-hazardous solid waste.[5] The primary objective is to determine if the waste is hazardous.
Decision Workflow for Waste Characterization:
Caption: Decision tree for classifying chemical waste as hazardous or non-hazardous.
Based on available data for similar compounds, this compound is not explicitly listed as a hazardous waste. However, a definitive characterization should be made by a qualified environmental health and safety (EHS) professional. In the absence of comprehensive toxicological data, it is prudent to manage this compound as a chemical waste stream separate from general refuse.
Segregation Protocol:
-
Primary Container: Collect waste this compound in a dedicated, chemically compatible, and clearly labeled container. The container should be in good condition and have a secure lid.
-
Labeling: The label should include:
-
The full chemical name: "this compound"
-
The CAS number (if available for the specific isomer, e.g., 1408074-44-1 for a related isomer).[1]
-
The hazard statement: "Caution: Substance not fully tested. May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation."
-
The words "Waste" or "Hazardous Waste" as determined by your institution's EHS department.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal Procedures
Given the lack of comprehensive safety data, the following disposal methods are presented in order of preference, from most to least recommended.
Method 1: Licensed Professional Waste Disposal (Most Recommended)
This is the most secure and compliant method for disposing of research chemicals with incomplete hazard profiles.
Step-by-Step Protocol:
-
Contact EHS: Notify your institution's Environmental Health and Safety department about the waste you have generated. Provide them with all available information on the compound.
-
Packaging: Package the waste container as directed by your EHS department or the licensed waste hauler. This may involve placing the primary container within a larger, secondary containment vessel.
-
Documentation: Complete any necessary waste manifests or tracking documents provided by your institution or the waste disposal company.[6]
-
Collection: Arrange for the collection of the waste by the licensed professional service.
Method 2: Incineration (Recommended for Combustible Waste)
If managed by a licensed facility, incineration is an effective method for the complete destruction of organic compounds.
Step-by-Step Protocol:
-
Confirmation of Suitability: Your EHS department will work with the disposal facility to confirm that incineration is a suitable disposal method for this chemical.
-
Waste Consolidation: The compound will likely be lab-packed with other compatible organic waste for incineration.[2]
-
Transport and Destruction: The licensed waste hauler will transport the material to an incineration facility that is equipped with afterburners and scrubbers to manage potentially hazardous combustion products.[2]
Method 3: In-Lab Neutralization (Use with Extreme Caution and Only if Permitted)
The Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under acidic conditions.[7][8][9] In theory, this could be used to degrade the molecule. However, this should only be attempted by experienced chemists and with the explicit approval of your institution's EHS department , as the degradation products may also be hazardous.
Illustrative Deprotection Reaction:
Caption: Acid-catalyzed deprotection of the Boc group.
This method is not generally recommended for bulk disposal due to the potential for uncontrolled reactions and the need to manage the resulting acidic and organic waste streams.
Prohibited Disposal Methods:
-
Drain Disposal: Do not dispose of this compound down the sanitary sewer. It is not readily biodegradable, and its effects on aquatic life are unknown.[10] Many institutions prohibit the drain disposal of amines due to potential noxious odors.[10]
-
Trash Disposal: Do not dispose of this compound in the regular trash. This is to prevent the exposure of custodial staff and the release of the chemical into the environment through landfills.[11]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the mandatory PPE as outlined in Section 1.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[2] Place the swept material into a sealed container for disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill debris should be disposed of as chemical waste following the procedures in Section 3.
By adhering to these rigorous, safety-first procedures, researchers can ensure the responsible management of this compound waste, upholding the principles of scientific integrity and environmental protection.
References
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
- MSDS of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Capot Chemical Co., Ltd.
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Hazardous and Non-RCRA Waste Disposal. MERI. [Link]
-
Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
- tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. [No specific source name in search result]
-
tert-Butyl (S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride. Chemsrc. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
Sources
- 1. tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxyla… [cymitquimica.com]
- 2. capotchem.cn [capotchem.cn]
- 3. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate | C12H19NO3 | CID 90046547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Hazardous and Non-RCRA Waste Disposal - Universal Waste [meriinc.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Double BOC protection selective removal method [en.highfine.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

